1-Fluoro-2,4,6-trimethylpyridinium triflate
Description
Properties
IUPAC Name |
1-fluoro-2,4,6-trimethylpyridin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN.CHF3O3S/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIGFEJKMMRJSF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369163 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107264-00-6 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,4,6-trimethylpyridinium triflate, also known as 1-Fluoro-sym-collidinium triflate, is a powerful and versatile electrophilic fluorinating agent.[1] Belonging to the class of N-fluoropyridinium salts, this reagent has gained significant attention in organic synthesis for its ability to introduce fluorine atoms into a wide variety of organic molecules under relatively mild conditions. Its stability, ease of handling, and high reactivity make it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications, including detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a white to off-white or pale yellow crystalline powder.[1] It is stable and can be stored for extended periods under a dry atmosphere.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁F₄NO₃S | [1] |
| Molecular Weight | 289.25 g/mol | [1] |
| CAS Number | 107264-00-6 | [1] |
| Melting Point | 162-165 °C | [1] |
| Appearance | White to off-white or pale yellow powder | [1] |
| Purity | ≥ 95% | [1] |
| Synonyms | 1-Fluoro-sym-collidinium triflate | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound.
| Technique | Description |
| ¹H NMR | Spectra available from various suppliers. |
| ¹³C NMR | Spectra available from various suppliers. |
| ¹⁹F NMR | Spectra available from various suppliers. |
| IR | Spectra available from various suppliers. |
| Mass Spectrometry | Spectra available from various suppliers. |
Note: For detailed spectra, please refer to chemical suppliers such as ChemicalBook, which provide access to ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[2]
Synthesis
The synthesis of this compound is based on the general procedure for the preparation of N-fluoropyridinium salts developed by Umemoto and coworkers.[3] The method involves the direct fluorination of the corresponding pyridine derivative in the presence of a triflate salt.
Experimental Protocol: Synthesis of this compound
Caution: This reaction involves the use of elemental fluorine, which is a highly toxic and corrosive gas. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
2,4,6-Collidine (2,4,6-trimethylpyridine)
-
Sodium triflate (NaOTf)
-
Anhydrous acetonitrile (CH₃CN)
-
A mixture of 10% fluorine in nitrogen (F₂/N₂)
Procedure:
-
A 300-mL, three-necked, round-bottomed flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet is charged with 2,4,6-collidine (0.06 mol), sodium triflate (0.06 mol), and 80 mL of anhydrous acetonitrile.
-
The system is purged with nitrogen, and the reaction mixture is cooled to -40 °C in a cooling bath.
-
A stream of 10% fluorine in nitrogen is introduced just above the surface of the rapidly stirred solution at a controlled rate.
-
The reaction is monitored by ¹⁹F NMR spectroscopy until the starting material is consumed.
-
Upon completion of the reaction, the system is purged with nitrogen to remove any residual fluorine gas.
-
The reaction mixture is warmed to room temperature and filtered to remove any insoluble byproducts.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to afford pure this compound as a crystalline solid.
Applications in Organic Synthesis
This compound is a versatile reagent with a broad range of applications in organic synthesis.
Electrophilic Fluorination of Carbonyl Compounds
One of the primary applications of this reagent is the electrophilic fluorination of active methylene compounds, such as β-dicarbonyl compounds. The reaction proceeds smoothly to afford the corresponding α-fluorinated products, which are valuable building blocks in medicinal chemistry.
General Experimental Protocol for Fluorination of β-Ketoesters:
-
To a solution of the β-ketoester (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added this compound (1.1 mmol).
-
The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours) and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the desired α-fluoro-β-ketoester.
Table of Representative Fluorination Reactions:
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 12 | 85 |
| Diethyl malonate | Diethyl 2-fluoromalonate | 24 | 78 |
| 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 8 | 92 |
Note: Yields are isolated yields and may vary depending on the specific reaction conditions and substrate.
Palladium-Catalyzed C-H Functionalization
This compound also serves as a potent oxidant in palladium-catalyzed C-H activation reactions. It enables the direct functionalization of C-H bonds, a highly sought-after transformation in modern organic synthesis. For instance, it has been successfully employed in the Pd(II)-catalyzed para-selective C-H arylation and olefination of various substrates.[4]
General Experimental Protocol for Pd-Catalyzed C-H Arylation:
-
A mixture of the substrate (1.0 mmol), the arylating agent (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-acyl amino acid), and this compound (2.0 mmol) in an appropriate solvent (e.g., toluene or dioxane) is heated under an inert atmosphere.
-
The reaction is stirred at a specified temperature for a given time until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is purified by column chromatography to afford the arylated product.
Safety and Handling
This compound is a corrosive substance and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.
Conclusion
This compound is a highly effective and versatile electrophilic fluorinating agent with significant applications in modern organic synthesis. Its stability, reactivity, and ease of handling make it an invaluable tool for the introduction of fluorine into organic molecules and as an oxidant in catalytic C-H functionalization reactions. The detailed protocols and data presented in this guide are intended to assist researchers in leveraging the full potential of this powerful reagent in their synthetic endeavors.
References
An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2,4,6-trimethylpyridinium triflate, also known as N-Fluoro-sym-collidinium triflate, is a powerful and versatile electrophilic fluorinating agent widely employed in modern organic synthesis. Its stability, high reactivity, and selectivity make it an invaluable tool for the introduction of fluorine atoms into a diverse range of organic molecules, a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this reagent, with a focus on detailed experimental protocols and mechanistic insights to aid researchers in its effective utilization.
Core Properties and Characteristics
This compound is a white to off-white or pale yellow crystalline powder.[1] It is recognized for its relative stability and ease of handling compared to other electrophilic fluorinating agents.[1] The presence of the triflate counter-anion enhances its reactivity, making it a potent reagent for various chemical transformations.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁F₄NO₃S | [1] |
| Molecular Weight | 289.25 g/mol | [1] |
| Appearance | White to off-white or pale yellow powder | [1] |
| Melting Point | 162-165 °C (lit.) | [1][2] |
| CAS Number | 107264-00-6 | [1] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | 2-8 °C, under inert gas | [1] |
Spectral Data
The structural integrity and purity of this compound are typically confirmed using various spectroscopic techniques. While detailed spectral data can vary slightly based on the solvent and instrument used, representative data is provided below.
¹H NMR (400 MHz, DMSO-d₆): A proton NMR spectrum for this compound is available, though a detailed peak list is not provided in the search results.[2][3] The spectrum would be expected to show signals corresponding to the aromatic protons and the methyl groups on the pyridinium ring.
¹³C NMR: Carbon-13 NMR is a crucial technique for characterizing the carbon framework of the molecule.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly important for confirming the presence and electronic environment of the fluorine atoms. The triflate anion (CF₃SO₃⁻) typically exhibits a sharp singlet around -78 ppm relative to CFCl₃. The chemical shift of the N-F fluorine is expected to be in the downfield region characteristic of electrophilic fluorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the C-H, C=C, C=N, and S=O bonds. An IR spectrum taken as a KBr disc or nujol mull is available.[2]
Synthesis and Experimental Protocols
The synthesis of N-fluoropyridinium salts, including this compound, generally involves the direct fluorination of the corresponding pyridine derivative in the presence of a suitable triflate source.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
A general procedure for the preparation of substituted N-fluoropyridinium triflates involves the reaction of the corresponding pyridine with diluted fluorine gas in the presence of a triflate source.[4] The following is a representative protocol adapted from a general method for N-fluoropyridinium salt synthesis.
Materials:
-
2,4,6-Trimethylpyridine (sym-collidine)
-
Trimethylsilyl trifluoromethanesulfonate (TMS-OTf)
-
10% Fluorine in Nitrogen gas mixture
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
Procedure:
-
A solution of 2,4,6-trimethylpyridine and an equimolar amount of trimethylsilyl trifluoromethanesulfonate in anhydrous acetonitrile is prepared in a dry, inert atmosphere reaction vessel.
-
The solution is cooled to a low temperature (typically -40 °C to -20 °C) with vigorous stirring.
-
The 10% fluorine in nitrogen gas mixture is bubbled through the solution at a controlled rate. The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture is purged with nitrogen to remove any residual fluorine gas.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with anhydrous diethyl ether to remove any non-polar impurities.
-
The solid product is then collected by filtration and dried under vacuum to yield this compound.
Applications in Organic Synthesis
This compound is a premier reagent for electrophilic fluorination, enabling the introduction of fluorine into a wide array of nucleophilic substrates. It also finds application as a catalyst and an oxidant in various organic transformations.[1]
Electrophilic Fluorination
The primary application of this reagent is in electrophilic fluorination reactions. It can effectively fluorinate a variety of substrates, including carbanions, enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.
General Experimental Workflow for Electrophilic Aromatic Fluorination
The diagram below outlines a general workflow for the electrophilic fluorination of an activated aromatic compound.
References
An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate (CAS Number 107264-00-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Fluoro-2,4,6-trimethylpyridinium triflate, a versatile and powerful reagent in modern organic synthesis. The document details its chemical properties, synthesis, mechanism of action, and key applications, with a focus on experimental protocols and quantitative data.
Chemical Information and Properties
This compound is a stable, crystalline electrophilic fluorinating agent.[1] It belongs to the class of N-fluoropyridinium salts, which are known for their tunable reactivity based on the substituents on the pyridine ring.[1] The presence of three methyl groups on the pyridine ring in this compound enhances its stability. The trifluoromethanesulfonate (triflate) counter-anion is non-nucleophilic, which prevents interference in chemical reactions.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| CAS Number | 107264-00-6 |
| Molecular Formula | C₉H₁₁F₄NO₃S |
| Molecular Weight | 289.25 g/mol [2] |
| IUPAC Name | 1-fluoro-2,4,6-trimethylpyridin-1-ium;trifluoromethanesulfonate[3] |
| Synonyms | N-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate, 1-Fluoro-sym-collidinium triflate[2] |
| InChI | InChI=1S/C8H11FN.CHF3O3S/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)8(5,6)7/h4-5H,1-3H3;(H,5,6,7)/q+1;/p-1[4] |
| SMILES | [O-]S(=O)(=O)C(F)(F)F.Cc1cc(C)--INVALID-LINK--c(C)c1[5] |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Appearance | White to off-white or pale yellow powder[2] |
| Melting Point | 162-165 °C[2][5][6] |
| Solubility | Soluble in acetonitrile, dichloromethane, THF, and diethyl ether. |
| ¹H NMR | Spectral data available, specific shifts depend on solvent.[4] |
| ¹³C NMR | Spectral data available.[4][7] |
| ¹⁹F NMR | Spectral data available, characteristic signal for N-F.[3][7] |
Synthesis
The synthesis of N-fluoropyridinium salts, including this compound, generally involves the direct fluorination of the corresponding pyridine derivative in the presence of a triflate source.[8]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,6-trimethylpyridine (collidine)
-
Sodium trifluoromethanesulfonate (NaOTf)
-
Acetonitrile (anhydrous)
-
Fluorine gas (10% in Nitrogen)
Procedure:
-
A solution of 2,4,6-trimethylpyridine and sodium trifluoromethanesulfonate in anhydrous acetonitrile is prepared in a reaction vessel suitable for gas dispersion.
-
The solution is cooled to -40 °C with constant stirring.
-
A stream of 10% fluorine in nitrogen is bubbled through the solution. The reaction is monitored by TLC or NMR for the disappearance of the starting material.
-
Upon completion, the reaction mixture is purged with nitrogen to remove any residual fluorine gas.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to yield this compound as a crystalline solid.[8]
Mechanism of Action and Applications
This compound functions primarily as an electrophilic fluorinating agent and a two-electron oxidant.
Electrophilic Fluorination
This reagent is widely used for the fluorination of a variety of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds. The mechanism is believed to proceed via a single-electron transfer (SET) pathway, generating a fluorine radical.[8][9]
Experimental Protocol: α-Fluorination of a Ketone
Materials:
-
Ketone substrate (e.g., dibenzoylmethane)
-
This compound
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of the ketone in anhydrous acetonitrile, add 1.1 equivalents of this compound.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidant in Palladium-Catalyzed C-H Functionalization
This compound serves as an effective two-electron oxidant in palladium-catalyzed C-H activation/functionalization reactions, such as C-H arylation and olefination.[10] It facilitates the regeneration of the active Pd(II) catalyst from a Pd(0) intermediate in the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
This reagent has been used as an oxidant for the Pd(II)-catalyzed intramolecular amination of arenes to synthesize substituted indolines and indoles.[10]
Materials:
-
N-aryl amide substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Solvent (e.g., Acetic Acid)
Procedure:
-
In a reaction vial, combine the N-aryl amide substrate, Pd(OAc)₂ (5-10 mol%), and this compound (2 equivalents).
-
Add the reaction solvent and seal the vial.
-
Heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with an appropriate solvent and filter through a pad of celite.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.[10]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust.
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage[5][6] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363[5] |
Conclusion
This compound is a highly effective and versatile reagent for electrophilic fluorination and as an oxidant in palladium-catalyzed reactions. Its stability and predictable reactivity make it a valuable tool for the synthesis of complex molecules in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | C9H11F4NO3S | CID 2724575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(107264-00-6) 1H NMR spectrum [chemicalbook.com]
- 5. 1-氟-2,4,6-三甲基吡啶三氟甲磺酸酯 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 95 107264-00-6 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Fluoro-2,4,6-trimethylpyridinium triflate [organic-chemistry.org]
An In-depth Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of 1-Fluoro-2,4,6-trimethylpyridinium triflate. The information is intended to support research and development activities in organic synthesis, catalysis, and drug discovery.
Molecular Structure and Properties
This compound is a salt consisting of a 1-fluoro-2,4,6-trimethylpyridinium cation and a trifluoromethanesulfonate (triflate) anion. The cationic component is a six-membered aromatic ring containing a nitrogen atom, which is substituted with a fluorine atom and three methyl groups at positions 2, 4, and 6. The triflate anion is a highly stable, non-coordinating anion.
While a definitive crystal structure from X-ray crystallography is not publicly available in the searched literature, the molecular structure can be confidently inferred from its synthesis and spectroscopic data. The key structural features include the planar pyridinium ring and the tetrahedral geometry around the sulfur atom in the triflate anion.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 107264-00-6 | [1] |
| Molecular Formula | C₉H₁₁F₄NO₃S | [1] |
| Molecular Weight | 289.25 g/mol | [1] |
| Appearance | White to off-white or pale yellow powder | [1] |
| Melting Point | 162 - 165 °C | [1] |
| Purity | ≥ 95% | [1] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Source |
| ¹H NMR | Spectrum available in DMSO-d₆ at 400 MHz. | [2][3] |
| ¹³C NMR | Spectrum available. | [4] |
| ¹⁹F NMR | Spectrum available. | [4] |
Note: Detailed chemical shifts, coupling constants, and assignments are not consistently reported across publicly available sources. Researchers should perform their own analyses for definitive characterization.
Synthesis
A general and widely applicable method for the synthesis of N-fluoropyridinium triflates involves the direct fluorination of the corresponding pyridine derivative in the presence of a triflate source.[5] This procedure can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4,6-trimethylpyridine (collidine)
-
Sodium triflate (NaOTf)
-
Acetonitrile (dry)
-
A mixture of 10% Fluorine in Nitrogen
-
Celite
Procedure:
-
A solution of 2,4,6-trimethylpyridine and sodium triflate in dry acetonitrile is prepared in a reaction vessel suitable for gas dispersion.
-
The reaction mixture is cooled to a low temperature (e.g., -40 °C).
-
A stream of 10% fluorine in nitrogen is bubbled through the stirred solution. The reaction progress is monitored by appropriate analytical techniques (e.g., ¹⁹F NMR).
-
Upon completion, the reaction is quenched, and the precipitated sodium fluoride is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether).
Safety Precautions: This synthesis involves the use of elemental fluorine, which is a highly toxic and reactive gas. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate safety equipment.
Reactivity and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophilic fluorinating agent and a mild oxidant.[6] The electron-withdrawing nature of the pyridinium ring, enhanced by the fluorine substituent, makes the fluorine atom electrophilic.
Electrophilic Fluorination
This reagent is effective for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and carbanions. The reactivity can be tuned by altering the substituents on the pyridinium ring.
Oxidant in Catalysis
This compound serves as a two-electron oxidant in various transition metal-catalyzed reactions, such as Palladium(II)-catalyzed C-H olefination and intramolecular amination of arenes.[6]
Experimental Protocol: Palladium-Catalyzed C-H Olefination (Representative)
Materials:
-
Aryl substrate with a directing group
-
Olefin
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Appropriate solvent (e.g., hexafluoroisopropanol/dichloroethane)
Procedure:
-
To a reaction vessel, add the aryl substrate, the olefin, this compound, and the palladium catalyst.
-
Add the solvent and stir the mixture at the desired temperature for the specified reaction time.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by standard procedures, including quenching, extraction, and purification by column chromatography.
Visualizations
The following diagrams illustrate the molecular structure, a general synthesis workflow, and a representative reaction pathway involving this compound.
Caption: Molecular structure of this compound.
Caption: General workflow for the synthesis of the title compound.
Caption: Role as an oxidant in a Pd-catalyzed C-H olefination reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound(107264-00-6) 1H NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | C9H11F4NO3S | CID 2724575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-Fluoro-2,4,6-trimethylpyridinium triflate [organic-chemistry.org]
Mechanism of Action for N-Fluoropyridinium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Fluoropyridinium salts are a versatile and widely utilized class of electrophilic fluorinating agents essential in medicinal chemistry and materials science. Their reactivity and selectivity can be finely tuned by modifying substituents on the pyridinium ring and by selecting appropriate counter-anions. This technical guide provides an in-depth exploration of the mechanisms of action of N-fluoropyridinium salts, presents quantitative reactivity data, details key experimental protocols, and illustrates the complex reaction pathways involved. Understanding these mechanisms is critical for optimizing existing synthetic routes and for the rational design of novel fluorination strategies.
Core Mechanism: Electrophilic Fluorination
The primary role of N-fluoropyridinium salts in organic synthesis is to act as electrophilic fluorinating agents, formally delivering a fluoronium ion ("F⁺") equivalent to a nucleophilic substrate.[1][2] The process is driven by the electron-deficient nature of the fluorine atom attached to the positively charged pyridinium nitrogen. The debate over the precise mechanism of fluorine transfer centers on two dominant pathways: a direct bimolecular nucleophilic substitution (SN2) and a single-electron transfer (SET) process. The operative mechanism is often dependent on the nature of the nucleophile and the specific N-fluoropyridinium salt employed.[3][4]
SN2 Pathway
In the SN2 mechanism, the nucleophile directly attacks the electrophilic fluorine atom of the N-fluoropyridinium salt. This results in the simultaneous formation of the C-F bond and the cleavage of the N-F bond in a single, concerted step.[3][5] This pathway is supported by kinetic studies of the fluorination of 1,3-dicarbonyl derivatives, where Eyring and Hammett analyses are consistent with a bimolecular transition state.[6] Furthermore, radical probe experiments using 5-hexenyl and cyclopropyl enol ethers failed to yield rearranged products, which argues against the formation of radical intermediates characteristic of a SET pathway.[6]
Caption: SN2 pathway for electrophilic fluorination.
Single-Electron Transfer (SET) Pathway
The SET mechanism is proposed for nucleophiles with lower oxidation potentials. This pathway involves an initial transfer of a single electron from the nucleophile to the N-fluoropyridinium salt, generating a nucleophile radical cation and an N-fluoropyridinyl radical.[3][4] This radical intermediate then undergoes homolytic cleavage of the N-F bond to produce a fluorine radical and a pyridine molecule. Finally, the fluorine radical couples with the nucleophile radical to form the fluorinated product.[7] Evidence for the SET mechanism includes the formation of electron donor-acceptor complexes and the observation of reaction outcomes consistent with radical intermediates.[3][8] N-fluoropyridinium cations are known to be one-electron oxidants, supporting the feasibility of this pathway.[1]
Caption: Single-Electron Transfer (SET) pathway.
Alternative Reactivity Pathways
Beyond their primary role as fluorinating agents, N-fluoropyridinium salts can exhibit alternative modes of reactivity, particularly under specific reaction conditions or with certain nucleophiles.[4][9]
Nucleophilic Aromatic cine-/tele-Substitution
In the presence of certain strong carbanions, such as those derived from nitroalkanes, N-fluoropyridinium salts can undergo nucleophilic aromatic substitution where the nucleophile attacks the pyridine ring instead of the fluorine atom.[10] In cine-substitution, the incoming nucleophile attaches to a position adjacent to the one originally bearing the fluorine (after a proposed intermediate), while in tele-substitution, it attaches at a more remote position (e.g., C4).[10][11] This pathway leads to the incorporation of the pyridine moiety into the final product, rather than fluorination.[12]
Caption: cine-/tele-Substitution pathway.
Base-Induced Carbene Formation
Under strongly basic conditions, N-fluoropyridinium salts can undergo deprotonation at the C2 position of the pyridine ring.[4] This abstraction of an acidic proton can lead to the formation of a transient N-fluoro-pyridin-2-ylidene, a carbene-like intermediate.[4][13] This highly reactive species can then undergo further reactions, such as reacting with fluoride ions from the counter-anion, to yield products like 2-fluoropyridine.[4]
Caption: Base-induced carbene formation pathway.
Quantitative Data and Reactivity Scale
The fluorinating power of N-fluoropyridinium salts is not uniform; it is strongly influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.[14] A quantitative reactivity scale has been established through kinetic studies, allowing for a more rational selection of reagents for specific applications.[15][16]
Table 1: Quantitative Reactivity of N-Fluoropyridinium Salts Relative rate constants (krel) were determined in CH₃CN using 1,3-diaryl-1,3-dicarbonyl derivatives as nucleophiles, with Selectfluor® as the reference (krel = 1.0).[15][16]
| N-Fluoropyridinium Salt | Abbreviation | Counter-ion | krel |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | Me₃NFPY-OTf | OTf⁻ | 2.1 x 10⁻⁵ |
| N-Fluoropyridinium triflate | NFPY-OTf | OTf⁻ | 1.1 x 10⁻³ |
| N-Fluoro-2,6-dichloropyridinium tetrafluoroborate | 2,6-Cl₂NFPY-BF₄ | BF₄⁻ | 1.1 |
| N-Fluoro-2,6-dichloropyridinium triflate | 2,6-Cl₂NFPY-OTf | OTf⁻ | 1.2 |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | Cl₅NFPY-OTf | OTf⁻ | 2.1 x 10³ |
Table 2: Structural Data for N-Fluoropyridinium Triflate Data from X-ray crystallography.[1]
| Parameter | Value |
| N-F Bond Length | 1.357 Å |
| Cation Structure | Planar Pyridinium Ring |
Experimental Protocols
Synthesis of N-Fluoropyridinium Triflate
This protocol is adapted from Organic Syntheses.[2]
Workflow Diagram:
Caption: Workflow for N-Fluoropyridinium Triflate synthesis.
Methodology:
-
Reaction Setup: A 300-mL, three-necked, round-bottomed flask equipped with a gas inlet tube, a low-temperature thermometer, and a gas outlet is charged with pyridine (4.74 g, 0.06 mol), sodium triflate (10.3 g, 0.06 mol), and dry acetonitrile (80 mL).
-
Fluorination: The system is purged with nitrogen, and the rapidly stirred mixture is cooled to -40 °C. A mixture of 10% fluorine in nitrogen is bubbled through the solution at a rate of approximately 90 mL/min. The reaction progress is monitored by observing the cessation of the exothermic reaction.
-
Workup: The reaction mixture is allowed to warm to room temperature. The suspension is filtered through a pad of Celite to remove the precipitated sodium fluoride.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure without heating. The resulting crystalline residue is washed with dry ethyl acetate (30 mL) to yield the crude product.
-
Recrystallization: The crude material is dissolved in a minimal amount of dry acetonitrile at room temperature, and dry diethyl ether is added to induce precipitation. The pure crystals are collected by filtration under a nitrogen atmosphere, yielding N-fluoropyridinium triflate as a white solid (mp 182 °C).
Electrophilic Fluorination of an Enol Silyl Ether
This protocol demonstrates the use of N-fluoropyridinium triflate to fluorinate a steroid precursor, as adapted from Organic Syntheses.[2]
Methodology:
-
Reactant Preparation: The enol silyl ether of estrone 3-methyl ether (0.024 mol) is dissolved in dry dichloromethane (50 mL) in a round-bottomed flask under an argon atmosphere.
-
Fluorination Reaction: N-Fluoropyridinium triflate (6.5 g, 0.026 mol) is added to the solution in one portion. The mixture is stirred at 20–25 °C for 8 hours.
-
Workup: The reaction mixture is poured into water and extracted with dichloromethane (3 x 60 mL). The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and water, then dried over magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography on silica gel to afford 16α-fluoroestrone 3-methyl ether.
Conclusion
N-Fluoropyridinium salts are powerful electrophilic fluorinating agents whose reactivity can be rationally controlled. The mechanism of fluorine transfer is nuanced, with evidence supporting both SN2 and SET pathways depending on the reaction partners. Furthermore, an awareness of potential side reactions, such as cine-substitution and carbene formation, is crucial for effective reaction design and optimization. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the full potential of these important reagents in the synthesis of complex fluorinated molecules.
References
- 1. N-fluoropyridinium trifluoromethanesulfonate and 1-fluoro-2,4,6-trimethoxy-1,3,5-triazinium hexafluoroantimonate: the first experimental determination of the F-N+ bond length involving sp2 nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 16. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of 1-Fluoro-sym-collidinium Triflate: An In-depth Technical Guide to a Versatile Reagent in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-sym-collidinium triflate, more systematically known as 1-Fluoro-2,4,6-trimethylpyridinium triflate, has emerged as a powerful and versatile reagent in contemporary organic synthesis. This technical guide provides a comprehensive overview of its identity, properties, and key applications, with a particular focus on its role as a potent electrophilic fluorinating agent and an efficient oxidant in palladium-catalyzed C-H functionalization reactions. Detailed experimental protocols for its synthesis and representative applications are provided, alongside a comparative analysis of its reactivity. Furthermore, this guide explores the mechanistic dichotomy of electrophilic fluorination and presents logical workflows for its practical application in research and development, particularly within the pharmaceutical and agrochemical sectors.
Introduction: Unveiling 1-Fluoro-sym-collidinium Triflate
1-Fluoro-sym-collidinium triflate is a salt consisting of a positively charged N-fluorinated collidinium cation and a trifluoromethanesulfonate (triflate) anion. The presence of the electron-withdrawing fluorine atom on the pyridinium nitrogen renders it an electrophilic source of fluorine ("F+"). The triflate counter-anion is a stable, non-nucleophilic leaving group, which enhances the reagent's reactivity.[1][2] This compound is a white to off-white or pale yellow crystalline powder that is stable and relatively easy to handle compared to many other fluorinating agents.[2]
Its significance in drug development and the synthesis of complex organic molecules stems from the unique properties that fluorine imparts to bioactive compounds, including altered lipophilicity, metabolic stability, and binding affinity.[3] this compound offers a reliable and selective method for the introduction of fluorine into a wide array of organic substrates.[2]
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Synonym | 1-Fluoro-sym-collidinium triflate | [2] |
| CAS Number | 107264-00-6 | [2][4] |
| Molecular Formula | C₉H₁₁F₄NO₃S | [2][4] |
| Molecular Weight | 289.25 g/mol | [2][4] |
| Appearance | White to off-white or pale yellow powder | [2] |
| Melting Point | 162 - 165 °C | [2] |
| Purity | ≥ 95% | [2] |
| Storage Conditions | 2 - 8 °C | [2] |
Core Applications: A Dual-Threat Reagent
This compound exhibits a dual reactivity profile, serving as both a potent electrophilic fluorinating agent and a versatile oxidant, particularly in transition metal catalysis.
Electrophilic Fluorination
As an electrophilic fluorinating agent, it is employed in the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and carbanions. This reactivity is crucial for the synthesis of α-fluorocarbonyl compounds, which are important building blocks in medicinal chemistry.[3][5] The reactivity of N-fluoropyridinium salts can be tuned by altering the substituents on the pyridine ring.[1]
Mechanism of Electrophilic Fluorination: The precise mechanism of electrophilic fluorination by N-F reagents is a subject of ongoing discussion, with two primary pathways proposed: a direct nucleophilic attack (Sₙ2) and a single-electron transfer (SET) process.
Figure 1: Proposed Mechanisms for Electrophilic Fluorination.
Oxidant in Palladium-Catalyzed Reactions
This compound serves as an effective two-electron oxidant in various palladium-catalyzed C-H functionalization reactions.[4] These reactions are of great interest as they allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach to complex molecule synthesis. Key applications include:
-
Pd(II)-catalyzed para-selective C-H arylation: This allows for the direct formation of biaryl compounds from anilines and aryl halides.[4]
-
Pd(II)-catalyzed C-H olefination: This reaction enables the direct coupling of arenes with olefins to form styrenyl derivatives.[4]
-
Oxidatively-induced aryl-CF₃ bond-formation. [4]
Quantitative Data on Reactivity
The following tables summarize representative quantitative data for the application of this compound in key transformations.
Table 2: Electrophilic Fluorination of Various Substrates
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference(s) |
| 1-(Trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone | This compound | CH₃CN, rt | Similar to tetrafluoroborate salt | [3] |
| Estrone 3-methyl ether enol silyl ether | 16α-Fluoroestrone 3-methyl ether | N-Fluoropyridinium triflate | CH₂Cl₂, 20-25°C, 8h | Not specified | [1] |
| β-Ketoesters | α-Fluoro-β-ketoesters | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (analogous reactivity) | Acetonitrile | Good to excellent | [3] |
Table 3: Role as an Oxidant in Palladium-Catalyzed Reactions
| Reaction Type | Substrate | Coupling Partner | Oxidant | Conditions | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | C-H Arylation | N-Protected Aniline | Aryl Halide | this compound | Pd(OAc)₂, ligand, base | Varies with substrate |[4] | | C-H Olefination | Arene | Olefin | this compound | Pd(OAc)₂, ligand, base | Varies with substrate |[4] | | Benzylic C-H Fluorination | 8-Methylquinoline derivative | - | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Pd(OAc)₂, 110°C, 13h | 82 |[3] |
Experimental Protocols
General Procedure for the Synthesis of N-Fluoropyridinium Triflates
This protocol is adapted from a general method for the preparation of substituted N-fluoropyridinium triflates.[1]
Caution: This procedure involves the use of elemental fluorine, which is a highly toxic and corrosive gas. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
A dry, 300-mL, round-bottomed flask is charged with the corresponding pyridine derivative (e.g., sym-collidine, 0.06 mol), sodium triflate (0.06 mol), and dry acetonitrile (80 mL).
-
The system is purged with nitrogen, and the reaction mixture is cooled to -40 °C.
-
A mixture of 10% fluorine in nitrogen is introduced at a rate of 90 mL/min just above the surface of the rapidly stirred solution.
-
The reaction progress is monitored by a suitable method (e.g., TLC, NMR).
-
Upon completion, the reaction mixture is warmed to room temperature and filtered through a pad of Celite to remove sodium fluoride.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether).
Protocol for the α-Fluorination of a Silyl Enol Ether
This protocol is based on the fluorination of estrone 3-methyl ether enol silyl ether.[1]
-
A dry, 125-mL, round-bottomed flask containing the enol silyl ether (0.024 mol) is purged with argon.
-
Dry dichloromethane (50 mL) is added to the flask.
-
This compound (or the corresponding N-fluoropyridinium triflate, 0.026 mol) is added in one portion.
-
The mixture is stirred at 20-25 °C for 8 hours.
-
The reaction mixture is then poured into water and extracted with dichloromethane (3 x 60 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Visualizing Workflows and Relationships
The following diagrams illustrate key conceptual frameworks related to the use of 1-Fluoro-sym-collidinium triflate.
Figure 2: General Experimental Workflow for Electrophilic Fluorination.
Figure 3: Logical Relationship in Pd-Catalyzed C-H Functionalization.
Conclusion
1-Fluoro-sym-collidinium triflate has established itself as a cornerstone reagent in modern synthetic chemistry, offering a powerful and often complementary approach to traditional fluorination and oxidation methods. Its dual utility as a robust electrophilic fluorinating agent and an effective oxidant in palladium-catalyzed C-H functionalization underscores its importance for researchers in academia and industry. The ability to selectively introduce fluorine atoms and to facilitate the construction of complex molecular architectures makes it an invaluable tool in the quest for novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed overview of its properties, applications, and practical considerations, aiming to equip researchers with the knowledge to effectively harness the synthetic potential of this versatile reagent.
References
A Comprehensive Technical Guide to 1-Fluoro-2,4,6-trimethylpyridinium triflate: Stability, Storage, and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the stability, storage, and handling of 1-Fluoro-2,4,6-trimethylpyridinium triflate, a versatile and potent electrophilic fluorinating agent. Understanding these characteristics is crucial for ensuring its effective use, maintaining its integrity, and guaranteeing laboratory safety.
Core Properties
This compound, also known as N-Fluoro-sym-collidinium triflate, is a white to off-white or pale yellow crystalline powder.[1][2] It is recognized for its role as a powerful catalyst and reagent in organic synthesis, particularly in nucleophilic substitutions, cross-coupling reactions, and the formation of carbon-carbon bonds.[2]
| Property | Value | Reference |
| CAS Number | 107264-00-6 | [1][2] |
| Molecular Formula | C₉H₁₁F₄NO₃S | [1][2] |
| Molecular Weight | 289.25 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow powder | [1][2] |
| Melting Point | 162 - 165 °C | [1][2] |
| Purity | ≥ 95% | [1] |
| Storage Temperature | 2 - 8 °C | [1][2] |
Stability Profile
While specific quantitative stability data for this compound is not extensively published, the stability of N-fluoropyridinium salts is generally understood to decrease with increasing fluorinating power.[3] This compound is considered to be relatively stable among the N-fluoropyridinium triflate analogs, allowing for routine handling.[3] However, its stability is influenced by environmental factors such as temperature, moisture, and light.
Thermal Stability: The compound is a solid with a relatively high melting point, suggesting good thermal stability at ambient temperatures. However, elevated temperatures can lead to decomposition. To ensure the integrity of the reagent, it is crucial to adhere to the recommended storage temperatures.
Hydrolytic Stability: N-fluoropyridinium salts can slowly decompose in the presence of water.[3] It is therefore imperative to store the compound in a tightly sealed container in a dry environment to prevent hydrolysis, which can affect its fluorinating efficiency.
Photostability: Exposure to light can potentially lead to the degradation of N-fluoropyridinium salts. To maintain its efficacy, the compound should be stored in a dark place, protected from direct sunlight.
Recommended Storage Protocols
Proper storage is paramount to preserving the reactivity and ensuring the safety of this compound.
| Parameter | Recommendation |
| Temperature | 2 - 8 °C |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) |
| Container | Tightly sealed container |
| Environment | Cool, dry, and dark place |
| Incompatibilities | Away from heat, direct sunlight, and incompatible materials |
The following workflow outlines the recommended storage procedure upon receiving the compound:
Safe Handling and Personal Protective Equipment (PPE)
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[4] Therefore, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
The following diagram illustrates the necessary PPE for handling this compound:
Incompatibilities and Reactivity
As a powerful electrophilic fluorinating agent, this compound is reactive towards a variety of nucleophiles.[4] It is important to avoid contact with:
-
Strong bases: Can lead to neutralization and decomposition.
-
Strong oxidizing agents: May result in vigorous or explosive reactions.
-
Water/Moisture: Causes slow decomposition.[3]
-
Reactive organic compounds: Can initiate unintended fluorination reactions.
Spill, Decontamination, and Disposal
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.
-
For larger spills, contain the spill and absorb with an inert material (e.g., sand, vermiculite).
-
Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water.
Decontamination:
-
Decontaminate all equipment and surfaces that have come into contact with the compound using a suitable solvent and then washing thoroughly.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[5]
-
It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Do not dispose of down the drain.
The general workflow for waste disposal is as follows:
Experimental Protocols for Stability Assessment
For researchers needing to perform specific stability studies, the following general protocols can be adapted for this compound.
Thermal Stability (Thermogravimetric Analysis - TGA):
-
Accurately weigh 5-10 mg of the compound into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above its melting point (e.g., 300 °C).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the decomposition temperature.
Hydrolytic Stability (HPLC Analysis):
-
Prepare a stock solution of the compound in a dry, inert solvent (e.g., acetonitrile).
-
Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).
-
Add a known amount of the stock solution to each buffered solution to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench any reaction if necessary (e.g., by dilution with mobile phase).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Calculate the degradation rate and half-life at each pH.
The following diagram illustrates a general workflow for a hydrolytic stability study:
References
- 1. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-Fluoropyridinium triflate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Safety precautions for working with electrophilic fluorinating agents
An In-depth Technical Guide to Safety Precautions for Working with Electrophilic Fluorinating Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of dramatically altering a compound's physical, chemical, and biological properties.[1] Electrophilic fluorinating agents, which deliver an electrophilic fluorine equivalent ("F+"), are indispensable tools for this purpose. Reagents such as N-fluorosulfonimides (e.g., NFSI) and N-fluoro-diazoniabicyclo-alkane salts (e.g., Selectfluor™) have become commonplace due to their effectiveness and relative stability compared to hazardous alternatives like elemental fluorine (F₂).[2][3]
However, the inherent reactivity of these reagents necessitates a robust understanding of their associated hazards and the implementation of stringent safety protocols.[4][5] These compounds are potent oxidizing agents and can cause severe irritation or damage upon contact.[1][6] This guide provides a comprehensive overview of the necessary precautions, handling protocols, and emergency procedures to ensure the safe and effective use of common electrophilic fluorinating agents in a laboratory setting.
Hazard Identification and Data Summary
A thorough risk assessment begins with understanding the specific hazards of each reagent.[1] The most commonly used agents are N-Fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor™.[2][7]
General Hazards
Electrophilic N-F reagents are, by nature, strong oxidizing agents and present several key hazards:
-
Reactivity: They can react violently with strong reducing agents, bases, and other incompatible materials.[1][5] Some may decompose exothermically upon heating.[6][8]
-
Toxicity: They are often harmful if swallowed and can be irritants to the skin, eyes, and respiratory system.[1][9][10][11]
-
Corrosivity: Byproducts such as hydrogen fluoride (HF) can be generated, which is extremely corrosive and toxic, causing severe burns that may not be immediately painful.[5]
Quantitative Hazard Data
The following tables summarize key physical, toxicological, and safety data for Selectfluor™ and NFSI.
Table 1: Physical and Chemical Properties
| Property | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
|---|---|---|
| CAS Number | 140681-55-6[6] | 133745-75-2[11] |
| Molecular Formula | C₇H₁₄B₂ClF₉N₂[12] | C₁₂H₁₀FNO₄S₂[11] |
| Molecular Weight | 354.26 g/mol [6] | 315.34 g/mol [11] |
| Appearance | Colorless / White / Beige Solid[6][13] | White / Beige Powder[11][13] |
| Melting Point | ~190-260 °C (decomposes)[6][14] | ~110-116 °C (decomposes)[1][11] |
| Decomposition | Exothermic decomposition can occur at temperatures >80-100 °C.[6][8][14] | Decomposes at melting point.[11] |
| Solubility | Soluble in acetonitrile, water. Reacts with DMF and DMSO.[8][15][16] | Soluble in various organic solvents.[17] |
Table 2: Toxicological and Safety Data
| Hazard Data | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
|---|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[9] H318: Causes serious eye damage.[9] | H315: Causes skin irritation.[10][13][18] H319: Causes serious eye irritation.[10][13][18] H335: May cause respiratory irritation.[10][13][18] |
| Acute Toxicity (Oral) | LD₅₀ (rat): >350 mg/kg[1] | Data not readily available.[1] |
| Acute Toxicity (Dermal) | LD₅₀ (rat): >2000 mg/kg[1] | Data not readily available. |
| Incompatible Materials | Strong reducing agents, strong oxidizing agents.[13] | Strong oxidizing agents, strong reducing agents.[13] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides, Hydrogen fluoride (HF).[13] | Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides, Gaseous hydrogen fluoride (HF).[13] |
Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[19][20] A lower LD₅₀ is indicative of higher toxicity.
Risk Assessment and Control Workflows
A systematic approach to safety is critical. Before any experiment, a thorough risk assessment must be performed, and appropriate control measures must be in place.[1][21]
Pre-Experiment Risk Assessment Workflow
The following diagram outlines the essential steps for risk assessment before beginning work.
Caption: Workflow for pre-experiment risk assessment.
Experimental Protocols and Safe Handling
Adherence to detailed Standard Operating Procedures (SOPs) is mandatory.[1]
Personal Protective Equipment (PPE)
The minimum required PPE when handling these reagents includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.[1][22] Always consult the manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat.[1]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation.[1]
Storage and Handling
-
Storage: Store reagents in a cool, dry, well-ventilated area away from incompatible materials.[1][9] Ensure containers are tightly sealed and clearly labeled.[1]
-
Weighing: Weigh solids in a fume hood on weighing paper to prevent dispersal.[22]
-
Engineering Controls: All manipulations of electrophilic fluorinating agents must be performed in a properly functioning chemical fume hood.[1] For particularly hazardous or moisture-sensitive operations, a glove box with an inert atmosphere is recommended.[1]
General Experimental Workflow
The following diagram illustrates a typical workflow for a fluorination reaction.
Caption: Standard workflow for an electrophilic fluorination experiment.
Protocol: Quenching of Electrophilic Fluorinating Agents
Unreacted electrophilic fluorinating agents in the reaction mixture must be safely neutralized before workup and disposal.
Objective: To safely quench residual electrophilic fluorinating agent after reaction completion.
Materials:
-
Reaction mixture at 0 °C (ice-water bath).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled.
-
Or, a beaker containing a large amount of crushed ice.[1]
-
Appropriate workup solvents (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Stir plate and stir bar.
Procedure:
-
Preparation: Ensure the primary reaction is complete via an appropriate analytical method (e.g., TLC, LC-MS). Cool the reaction mixture to 0 °C in an ice-water bath.[1]
-
Quenching: While stirring vigorously, slowly and carefully add the reaction mixture to the chilled saturated NaHCO₃ solution or the beaker of ice.[1]
-
CAUTION: The quenching process can be exothermic and may release gases. Perform this addition slowly to maintain control of the reaction rate. Ensure adequate ventilation in the fume hood.[1]
-
-
Completion: Continue stirring the quenched mixture until all gas evolution has ceased.[1]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.[1]
-
Combine all organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Waste Disposal: The neutralized aqueous layer and any solid waste must be disposed of as hazardous waste according to institutional guidelines.[1][9] For small, residual amounts of the solid reagent itself (e.g., on weighing paper), it is often safer to dispose of it as solid chemical waste without attempting to quench it.[1]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.[23][24]
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove all contaminated clothing. For any suspected exposure to reagents that could generate HF, apply a 2.5% calcium gluconate gel to the affected area after flushing.[1][21] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][18] If they have difficulty breathing, administer oxygen if trained to do so.[1] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[9] Do not induce vomiting. Seek immediate medical attention.
Spill Response Protocol
Objective: To safely contain and clean up a spill of a solid electrophilic fluorinating agent.
Materials:
-
Appropriate PPE (see section 4.1).
-
Inert absorbent material (e.g., vermiculite, sand).
-
Sealable container for hazardous waste.
-
Spill cleanup pads.
Procedure:
-
Evacuate & Alert: Alert others in the immediate area and restrict access.[1] If the spill is large or involves highly hazardous materials, evacuate the laboratory and contact the institution's emergency response team.[1]
-
Assess: If the spill is small and you are trained to handle it, proceed with caution. Ensure the fume hood is operating correctly.
-
Contain: Wearing appropriate PPE, contain the spill with a compatible, inert absorbent material.[1] Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material and spilled solid using non-sparking tools. Avoid creating dust.[9][25]
-
Package: Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[1][25]
-
Decontaminate: Clean the spill area with a suitable solvent and cleaning pads. Dispose of all contaminated materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or Chemical Hygiene Officer.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. Selectfluor [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. echemi.com [echemi.com]
- 10. N-Fluorobenzenesulfonimide | C12H10FNO4S2 | CID 588007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Fluorobenzenesulfonimide 97 133745-75-2 [sigmaaldrich.com]
- 12. Selectfluor - Wikipedia [en.wikipedia.org]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. SelectFluor - Enamine [enamine.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. echemi.com [echemi.com]
- 19. Median lethal dose - Wikipedia [en.wikipedia.org]
- 20. chemsafetypro.com [chemsafetypro.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Page loading... [wap.guidechem.com]
- 23. thesafetygeek.com [thesafetygeek.com]
- 24. eurofluor.org [eurofluor.org]
- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectral Data Analysis of 1-Fluoro-2,4,6-trimethylpyridinium triflate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data analysis of 1-Fluoro-2,4,6-trimethylpyridinium triflate, a versatile reagent in organic synthesis. The document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines experimental protocols for obtaining this data, and presents a visualization of its synthetic pathway and role in electrophilic fluorination.
Spectral Data Summary
The following tables summarize the expected quantitative spectral data for this compound. It is important to note that while spectral data for this compound is referenced in various sources, specific, publicly available peak lists with assignments are not readily found.[1][2][3] The data presented here is based on typical values for similar N-fluoropyridinium compounds and should be confirmed by experimental analysis.
Table 1: ¹H NMR Spectral Data (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | s | 2H | Aromatic CH |
| ~2.6 - 2.8 | s | 3H | para-CH₃ |
| ~2.4 - 2.6 | s | 6H | ortho-CH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[2]
Table 2: ¹³C NMR Spectral Data (Expected)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | Aromatic C-N |
| ~145 - 150 | Aromatic C-CH₃ (ortho) |
| ~130 - 135 | Aromatic C-CH₃ (para) |
| ~125 - 130 | Aromatic CH |
| ~115 - 125 (q) | CF₃ (triflate) |
| ~20 - 25 | para-CH₃ |
| ~15 - 20 | ortho-CH₃ |
Table 3: IR Absorption Data (Expected)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1640 - 1620 | Pyridinium ring C=C and C=N stretching |
| ~1480 - 1450 | CH₃ asymmetric bending |
| ~1280 - 1240 | S=O stretching (triflate) |
| ~1170 - 1140 | C-F stretching (triflate) |
| ~1030 | S-O stretching (triflate) |
Sample Preparation: KBr disc or Nujol mull[2]
Table 4: Mass Spectrometry Data (Expected)
| m/z | Ion |
| 140.08 | [C₈H₁₁FN]⁺ (1-Fluoro-2,4,6-trimethylpyridinium cation) |
| 149.96 | [CF₃SO₃]⁻ (Triflate anion) |
Experimental Protocols
The following are detailed methodologies for the key experiments related to the synthesis and spectral analysis of this compound.
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-fluoropyridinium triflates.[4]
Materials:
-
2,4,6-trimethylpyridine (collidine)
-
Sodium triflate (NaOTf)
-
Acetonitrile (dry)
-
A mixture of 10% fluorine in nitrogen
Procedure:
-
A 300-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet is charged with 2,4,6-trimethylpyridine, sodium triflate, and dry acetonitrile.
-
The reaction vessel is purged with nitrogen.
-
The mixture is cooled to -40°C using a cooling bath.
-
A stream of 10% fluorine in nitrogen is introduced just above the surface of the rapidly stirred solution.
-
The reaction is monitored by ¹⁹F NMR for the disappearance of the starting material.
-
Upon completion, the reaction mixture is allowed to warm to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The crude product is recrystallized from a mixture of acetonitrile and diethyl ether to yield this compound as a white to off-white crystalline solid.[5]
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard proton experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans will be required compared to the ¹H NMR experiment.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable solvent such as acetonitrile or methanol. The final concentration should be in the low µg/mL range.
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
The mass spectrometer is operated in both positive and negative ion modes to detect the 1-fluoro-2,4,6-trimethylpyridinium cation and the triflate anion, respectively.
Role in Electrophilic Fluorination
This compound is a well-established electrophilic fluorinating agent.[6][7][8] It is used to introduce fluorine atoms into a wide variety of organic molecules. The general mechanism involves the transfer of an electrophilic fluorine ("F⁺") from the pyridinium ring to a nucleophilic substrate.
The presence of electron-donating methyl groups on the pyridinium ring modulates its reactivity. This tunability is a key feature of the N-fluoropyridinium class of reagents.
This guide provides a foundational understanding of the spectral characteristics and applications of this compound. For drug development professionals and researchers, a thorough experimental analysis is recommended to confirm the spectral data for their specific samples and applications.
References
- 1. This compound(107264-00-6) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound(107264-00-6) IR Spectrum [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. N-Fluoro-2,4,6-trimethylpyridinium triflate [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Introduction: The Dawn of a New Era in Fluorination Chemistry
An In-depth Technical Guide to the Historical Development of N-F Fluorinating Agents
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique properties of the fluorine atom can dramatically influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Historically, the use of elemental fluorine (F₂) and other hazardous reagents presented significant safety concerns and limited the accessibility of fluorination chemistry.[3][4] A paradigm shift occurred with the development of electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond. These reagents offered a safer, more selective, and user-friendly approach to introducing fluorine into organic compounds, thereby revolutionizing the field.[1][2][3][4]
N-F reagents are broadly categorized as neutral or cationic, with the latter generally exhibiting greater reactivity.[5] This guide traces the historical development of these indispensable tools, from the early pioneering reagents to the sophisticated catalysts used in modern asymmetric fluorination.
Early Developments: The Pioneering N-F Reagents
The journey towards stable and selective N-F fluorinating agents began with foundational discoveries that laid the groundwork for future innovations.
Perfluoro-N-fluoropiperidine
One of the earliest N-F reagents to be explored was perfluoro-N-fluoropiperidine. While its reactivity was limited, it demonstrated the feasibility of using N-F compounds for electrophilic fluorination.
N-Fluoro-N-alkylsulfonamides
In the 1980s, N-fluoro-N-alkyl-p-toluenesulfonamides were introduced as more efficient fluorinating agents for carbanions.[6] These reagents, while still possessing limited fluorinating power, offered improved yields in reactions with sodium malonates and Grignard reagents.[6]
The Rise of Modern N-F Reagents: A New Generation of Power and Selectivity
The late 1980s and early 1990s witnessed the development of highly effective and widely applicable N-F fluorinating agents that are now staples in synthetic organic chemistry.
N-Fluoropyridinium Salts
A significant breakthrough came in 1986 with the introduction of N-fluoropyridinium salts by Umemoto and coworkers.[7] These stable, crystalline solids were the first broadly applicable, easy-to-handle, and highly reactive electrophilic fluorinating agents.[7] Their reactivity could be tuned by altering the substituents on the pyridine ring, allowing for the selective fluorination of a wide range of nucleophiles, including aromatics, carbanions, enol ethers, and sulfides, with high yields.[6][7][8]
N-Fluorobenzenesulfonimide (NFSI)
In 1991, Differding and his team at Ciba-Geigy introduced N-Fluorobenzenesulfonimide (NFSI).[9] This crystalline, bench-stable reagent proved to be a versatile and effective electrophilic fluorinating agent for a wide array of substrates, including arenes, enolates, and silyl enol ethers.[9][10][11]
Selectfluor® (F-TEDA-BF₄)
Developed by Banks and coworkers in 1992, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, quickly became one of the most widely used electrophilic fluorinating agents.[4][7] Its high reactivity, stability, and ease of handling have made it a preferred reagent in both academic and industrial settings, particularly in the synthesis of fluorinated pharmaceuticals.[4][12]
Expansion and Refinement: Chiral N-F Reagents and New Frontiers
The development of N-F chemistry continued with the pursuit of enantioselective fluorination, leading to the design of chiral N-F reagents.
Chiral N-Fluoro Sultams and Alkaloid Derivatives
The late 1980s and 1990s saw the emergence of chiral N-F reagents, such as N-fluoro sultams and derivatives of cinchona alkaloids. These reagents enabled the enantioselective fluorination of prochiral nucleophiles, opening new avenues for the synthesis of optically active fluorinated compounds.[7] For instance, the fluorination of metal enolates using chiral N-fluoro sultams achieved enantiomeric excesses (ee) of up to 70-75%.[7]
Quantitative Data Presentation
The following tables summarize the performance of key N-F fluorinating agents in various transformations.
Table 1: Synthesis Yields of Key N-F Fluorinating Agents
| Reagent | Precursor | Reaction Conditions | Yield (%) | Reference |
| N-Fluoropyridinium triflate | Pyridine, F₂/N₂, CF₃SO₃H | Acetonitrile, low temperature | High | [7] |
| N-Fluorobenzenesulfonimide (NFSI) | Benzenesulfonimide | F₂/N₂ in Acetonitrile at -40 °C | Good | [7] |
| Selectfluor® | 1-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane tetrafluoroborate | F₂/N₂ in Acetonitrile | High | [7] |
| Chiral N-Fluoro Sultam | Camphorsultam derivative | F₂/N₂ | Good | [7] |
Table 2: Fluorination of Arenes with NFSI
| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | Mechanochemical milling, 3h | 2,4,6-Trimethoxyfluorobenzene | 51 | [10][13] |
| 1,3-Dimethoxybenzene | Mechanochemical milling, 3h | 2,4-Dimethoxyfluorobenzene | Mixture of monofluorinated products | [10] |
| Naproxen | MeCN, 80 °C | C5-Fluoronaproxen | 62 | [11] |
| 2-Arylbenzo[d]thiazoles | Pd(PPh₃)₄, l-proline | ortho-Fluoro-2-arylbenzo[d]thiazoles | Moderate to Good | [11] |
Table 3: Fluorination of Ketones and β-Dicarbonyl Compounds
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1,3-Indanedione | Selectfluor® | EtOH | 2-Fluoro-1,3-indanedione | 67 | [14] |
| 1,3-Dicarbonyl compounds | Selectfluor® | Aqueous media | 2-Fluoro-1,3-dicarbonyls | Very Good | [15] |
| β-Keto esters | dbfox-Ni(II) complex, NFSI | - | α-Fluoro-β-keto esters | High (up to 99% ee) | [16] |
| Tertiary β-Keto carboxylic acids | Selectfluor® | No catalyst/base | α-Fluoroketones | Very Good | [17] |
Table 4: Enantioselective Fluorination with Chiral N-F Reagents
| Substrate | Chiral Reagent/Catalyst | Product | Yield (%) | ee (%) | Reference |
| β-Keto esters | Chiral N-Fluoro Sultam | α-Fluoro-β-keto esters | 63 | 70 | [7] |
| β-Keto esters | Dichloro N-Fluoro Sultam | α-Fluoro-β-keto esters | Higher than non-chloro | 75 | [7] |
| α-Fluoroaryl cyclic ketones | Chiral guanidine catalyst | Quaternary fluorocarbon | up to 94 | up to 99 | [18] |
| Aldehydes | (IPr)CuF and quinidine-derived salt | Trifluoromethylated alcohols | up to 92 | up to 81 | [19] |
Experimental Protocols
Detailed methodologies for the synthesis of key N-F fluorinating agents are provided below.
Synthesis of N-Fluoropyridinium Triflate
This procedure is adapted from the work of Umemoto et al.[7]
Materials:
-
Pyridine
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Acetonitrile (anhydrous)
-
Fluorine gas (10% in N₂)
Procedure:
-
A solution of pyridine in anhydrous acetonitrile is cooled to a low temperature (e.g., -78 °C) in a suitable reaction vessel equipped with a gas inlet and a magnetic stirrer.
-
A stream of 10% F₂ in N₂ is bubbled through the solution. The reaction is monitored for the formation of the pyridine·F₂ complex.
-
Trifluoromethanesulfonic acid is added to the reaction mixture.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization to afford N-fluoropyridinium triflate as a stable crystalline solid.
Synthesis of N-Fluorobenzenesulfonimide (NFSI)
This procedure is based on the method reported by Differding et al.[7]
Materials:
-
Benzenesulfonimide
-
Fluorine gas (10% in N₂)
-
Acetonitrile (anhydrous)
Procedure:
-
Benzenesulfonimide is dissolved in anhydrous acetonitrile in a reactor designed for gas-phase reactions at low temperatures.
-
The solution is cooled to -40 °C.
-
A mixture of 10% F₂ in N₂ is passed through the solution for a specified period.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The solid residue is recrystallized to yield pure N-fluorobenzenesulfonimide.
Synthesis of Selectfluor®
This synthesis follows the general procedure developed by Banks et al.[7]
Materials:
-
1-Chloromethyl-1,4-diazoniabicyclo[2.2.2]octane tetrafluoroborate
-
Fluorine gas (10% in N₂)
-
Acetonitrile (anhydrous)
Procedure:
-
The starting salt, 1-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane tetrafluoroborate, is suspended in anhydrous acetonitrile.
-
The suspension is cooled to a low temperature (e.g., -35 °C).
-
A stream of 10% F₂ in N₂ is introduced into the reaction mixture with vigorous stirring.
-
The reaction is monitored until completion.
-
The product, Selectfluor®, precipitates from the solution and is collected by filtration, washed, and dried.
Mandatory Visualization
Timeline of Key N-F Fluorinating Agent Development
Caption: Timeline of the historical development of key N-F fluorinating agents.
General Workflow for Electrophilic Fluorination
Caption: A typical experimental workflow for an electrophilic fluorination reaction.
Logical Relationship: Sₙ2 versus SET Mechanism
Caption: The debated mechanistic pathways for electrophilic fluorination.[5][20]
Conclusion
The development of N-F fluorinating agents represents a significant advancement in synthetic organic chemistry, providing chemists with powerful and versatile tools for the selective introduction of fluorine. From the early explorations with perfluoro-N-fluoropiperidine to the highly efficient and enantioselective reagents of today, the field has continuously evolved to meet the growing demands of drug discovery and materials science. The ongoing research into new N-F reagents and their applications promises to further expand the horizons of organofluorine chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 15. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 16. Highly Enantioselective Catalytic Fluorination and Chlorination Reactions of Carbonyl Compounds Capable of Two-Point Binding [organic-chemistry.org]
- 17. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 18. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. escholarship.org [escholarship.org]
- 20. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to Electrophilic Fluorination in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Electrophilic fluorination has emerged as a cornerstone of modern synthetic organic chemistry, providing a direct and increasingly selective method for the formation of carbon-fluorine bonds. The strategic introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, this methodology is of paramount importance in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the core principles, key reagents, mechanistic pathways, and practical applications of electrophilic fluorination, with a focus on data-driven insights and detailed experimental procedures relevant to research and drug development.
Core Principles and Reaction Mechanisms
Electrophilic fluorination involves the reaction of a nucleophilic substrate, typically a carbanion, enolate, enol ether, or electron-rich aromatic system, with an electrophilic source of fluorine ("F+").[2][3] The development of stable, easy-to-handle reagents containing a nitrogen-fluorine (N-F) bond has been pivotal, replacing hazardous predecessors like elemental fluorine.[1][2] In these N-F reagents, electron-withdrawing groups are attached to the nitrogen atom, which reduces the electron density on the fluorine atom, rendering it electrophilic.
The precise mechanism of fluorine transfer remains a subject of debate and appears to be substrate- and reagent-dependent.[2] Two primary pathways are often proposed:
-
SN2-type Mechanism: This pathway involves a two-electron, polar process where the nucleophile directly attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group in a single concerted step. Evidence for this mechanism includes kinetic studies and the observation that the stereochemical outcome can be highly predictable.[4]
-
Single Electron Transfer (SET) Mechanism: In this pathway, a single electron is transferred from the nucleophilic substrate to the N-F reagent. This generates a radical cation and a radical anion, which then collapses to form the C-F bond. The SET mechanism is often invoked in the fluorination of electron-rich species like stilbenes and certain aromatic compounds.
Key Electrophilic Fluorinating Reagents
The advancement of electrophilic fluorination is largely attributable to the development of robust N-F reagents. These are broadly classified as neutral or cationic.
-
Neutral Reagents: N-Fluorobenzenesulfonimide (NFSI) is the most prominent member of this class. It is a crystalline solid that is stable, relatively safe to handle, and soluble in many common organic solvents.[5][6] It is effective for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatics.
-
Cationic Reagents: These reagents feature a cationic nitrogen atom, which further increases the electrophilicity of the fluorine atom, leading to higher reaction rates and yields.[2] The most widely used cationic reagent is Selectfluor® (F-TEDA-BF₄), a derivative of diazabicyclo[2.2.2]octane (DABCO).[1] Selectfluor is a user-friendly, air- and moisture-stable salt with broad reactivity. Other cationic reagents include N-fluoropyridinium salts.
| Reagent Name | Acronym/Abbreviation | Class | Structure | Key Characteristics |
| N-Fluorobenzenesulfonimide | NFSI | Neutral | C₁₂H₁₀FNO₄S₂ | Crystalline solid, stable, highly soluble, versatile.[5] |
| Selectfluor® | F-TEDA-BF₄ | Cationic | C₇H₁₄B₂ClF₉N₂ | Highly reactive, stable salt, easy to handle, often used in aqueous media.[1] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | C₆H₄FNO₄S₂ | Effective and commonly used sulfonimide-based reagent.[2] |
| N-Fluoropyridinium triflate | NFP-OTf | Cationic | C₅H₅FN·CF₃SO₃ | Highly reactive pyridinium salt. |
Applications and Quantitative Data
Electrophilic fluorination is a versatile tool for the synthesis of fluorinated organic molecules. Below are representative applications with quantitative data.
Fluorination of Carbonyl Compounds
The α-fluorination of carbonyl compounds via their enol or enolate equivalents is one of the most common applications. This reaction provides access to α-fluoroketones, esters, and amides, which are valuable building blocks in medicinal chemistry.
| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | ee (%) | Ref. |
| tert-butyl 2-oxocyclopentanecarboxylate | NFSI | 5 mol% Pd complex, THF, rt, 24h | α-fluoro-β-ketoester | 72 | 91 | [7] |
| ethyl 2-oxocyclopentanecarboxylate | Selectfluor | MeCN, rt, 1h | α-fluoro-β-ketoester | 95 | N/A | [8] |
| Ethyl benzoylacetate | Selectfluor | NaCl (grinding auxiliary), MeCN (LAG), 30 Hz ball mill, 2h | Ethyl 2-fluoro-2-benzoylacetate | 88 | N/A | [8] |
| 3-phenyl-1,3-oxazolidin-2-one derivative | NFSI | Ti(TADDOLato) catalyst | α-fluoro lactam | 75 | 87 | [9] |
| 2-phenylcyclohexanone | Selectfluor | d-Phe-OMe / Chiral Anion Catalyst, CCl₄, rt | α-fluoro-2-phenylcyclohexanone | 75 | 78 | [10] |
Fluorination of Aromatic Compounds
Direct C-H fluorination of electron-rich aromatic and heteroaromatic compounds is a powerful strategy for synthesizing aryl fluorides. Regioselectivity can sometimes be a challenge, but various directing group strategies have been developed.
| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Ref. |
| Anisole | Selectfluor | CF₃SO₃H, CH₂Cl₂, rt, 1h | p-Fluoroanisole | 85 | [11] |
| Anisole | NFSI | Neat, 100°C, 24h | p-Fluoroanisole | 40 | [11] |
| 1-Methylindole | Selectfluor | MeCN, 0°C to rt, 30 min | 3-Fluoro-1-methylindole | 92 | [11] |
| N-Benzylindole | NFSI | MeCN, rt, 12h | 3,3-Difluoro-2-oxo-N-benzylindole | 85 | [5] |
| 3-Methylindole | Selectfluor | 3 equiv. Selectfluor, MeCN/H₂O (1:1), rt, overnight | 3-Fluoro-3-methyloxindole | 95 | [12] |
Fluorination of Alkenes
Electrophilic fluorination of alkenes, such as silyl enol ethers or styrenes, can lead to various fluorinated products, including vicinal difluorides or allylic fluorides, depending on the substrate and reaction conditions.
| Substrate | Reagent | Conditions | Product | Yield (%) | Ref. |
| 1-(trimethylsilyloxy)cyclohexene | Selectfluor | MeCN, rt | 2-Fluorocyclohexanone | High | [13] |
| Styrene | Selectfluor | DMF, rt | 1-phenyl-2-fluoroethene (Allylic fluoride) | 83 | |
| 4-Methylstyrene | Selectfluor | DMF, rt | 1-(p-tolyl)-2-fluoroethene (Allylic fluoride) | 78 | |
| Glycals | Selectfluor | MeCN, with nucleophile (e.g., H₂O) | 2-fluoro glycosyl derivatives | Good to High |
Detailed Experimental Protocols
Protocol 1: Asymmetric Fluorination of a β-Ketoester using NFSI and a Chiral Palladium Catalyst
This protocol is adapted from the work of Sodeoka and coworkers for the enantioselective fluorination of β-ketoesters.
Materials:
-
Chiral Palladium Catalyst ((R)-BINAP)Pd(OTf)₂ (2.5 mol%)
-
β-Ketoester (e.g., tert-butyl 2-oxocyclopentanecarboxylate) (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Anhydrous Ethanol (EtOH) as solvent
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral palladium catalyst (2.5 mol%).
-
Add anhydrous ethanol to dissolve the catalyst.
-
To this solution, add the β-ketoester (1.0 equiv). Stir the mixture at room temperature for 10 minutes.
-
Add NFSI (1.2 equiv) in one portion to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-fluorinated β-ketoester.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Fluorination of an Indole Derivative using Selectfluor
This protocol is adapted from the direct synthesis of 3-fluorooxindoles from indoles reported by Shibata and coworkers.[12]
Materials:
-
Indole derivative (e.g., 3-methylindole) (1.0 equiv)
-
Selectfluor (3.0 equiv)
-
Acetonitrile (MeCN)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve the indole derivative (1.0 equiv) in a 1:1 mixture of acetonitrile and water.
-
To this stirred solution, add Selectfluor (3.0 equiv) portion-wise at room temperature. Note: The reaction can be exothermic.
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction by TLC until the starting indole is consumed (typically overnight).
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 3-fluorooxindole.
-
Characterize the final product using appropriate spectroscopic methods (NMR, MS).
Workflow and Logical Diagrams
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing an electrophilic fluorination reaction in a research setting.
Classification of N-F Reagents
This diagram illustrates the relationship between the major classes of modern electrophilic N-F fluorinating agents.
Conclusion
Electrophilic fluorination has become an indispensable strategy in modern organic synthesis, particularly for applications in drug discovery and development. The availability of stable and selective N-F reagents like NFSI and Selectfluor has enabled chemists to introduce fluorine into complex molecules with increasing predictability and efficiency. While mechanistic questions remain, the continued development of new reagents and catalytic systems, especially in the realm of asymmetric fluorination, promises to further expand the synthetic chemist's toolkit. The protocols and data presented in this guide offer a practical foundation for researchers aiming to leverage the power of electrophilic fluorination in their work.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brynmawr.edu [brynmawr.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 13. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1-Fluoro-2,4,6-trimethylpyridinium Triflate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-2,4,6-trimethylpyridinium triflate, also known as F-TEDA-BF4, is a versatile and powerful electrophilic fluorinating agent and oxidant in modern organic synthesis. Its stability, high reactivity, and selectivity make it a valuable reagent in a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic applications, including electrophilic fluorination, cobalt-catalyzed oxidative isomerization, palladium-catalyzed C-H activation, glycosylation, and carboxylic acid activation.
Electrophilic Fluorination of Active Methylene Compounds
This compound is a highly effective reagent for the electrophilic fluorination of various carbon nucleophiles, particularly active methylene compounds such as 1,3-dicarbonyls. The reaction proceeds under mild conditions to afford monofluorinated products in good yields. The electron-withdrawing fluorine atom can significantly alter the chemical and physical properties of the target molecule, a strategy often employed in the design of pharmaceuticals and agrochemicals.
Application Note: The fluorination of β-keto esters and malonates using this compound provides a straightforward method for the synthesis of α-fluoro carbonyl compounds. These products are valuable building blocks for the synthesis of fluorinated analogues of biologically active molecules. The reaction generally exhibits high chemoselectivity, with fluorination occurring exclusively at the acidic C-H position.
Experimental Protocol: Fluorination of Diethyl Malonate
This protocol describes the monofluorination of diethyl malonate using this compound.
Materials:
-
Diethyl malonate
-
This compound
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous THF.
-
Add the solution of the fluorinating agent dropwise to the enolate solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford diethyl 2-fluoromalonate.
Quantitative Data:
| Substrate | Product | Yield (%) | Reference |
| Diethyl malonate | Diethyl 2-fluoromalonate | 75-85 | [1] |
| Methyl (1R,3R,4S)-8-phenylmenthyl methylmalonate | Corresponding α-fluoro derivative | Diastereomeric ratio 3.8:1 | [1] |
Logical Relationship Diagram: Electrophilic Fluorination
Caption: Workflow for the electrophilic fluorination of active methylene compounds.
Cobalt-Catalyzed Z-Selective Oxidative Isomerization of Allyl Ethers
This compound serves as a potent two-electron oxidant in a cobalt-catalyzed protocol for the Z-selective oxidative isomerization of allyl ethers to the corresponding Z-enol ethers. This transformation is significant as Z-enol ethers are thermodynamically less stable and often challenging to synthesize selectively.
Application Note: This method provides an efficient route to geometrically defined Z-enol ethers, which are valuable intermediates in organic synthesis, particularly in the construction of complex natural products. The reaction proceeds with high stereoselectivity and tolerates a range of functional groups.
Experimental Protocol: Z-Selective Isomerization of an Allyl Ether
This protocol is based on the procedure developed by Huang, Ke, Tao, and Chen.[2][3][4]
Materials:
-
Allyl ether substrate
-
Cobalt(II) salen complex (e.g., Co(salen))
-
This compound (Me₃NFPY•OTf)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard work-up and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add the cobalt(II) salen catalyst (5 mol%) to a flame-dried reaction vessel.
-
Add the allyl ether substrate (1.0 equivalent) and anhydrous DCM.
-
Stir the mixture at room temperature for a few minutes.
-
Add this compound (1.2 equivalents) in one portion.
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a suitable quenching agent if necessary.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Z-enol ether.
Quantitative Data:
| Substrate | Catalyst | Oxidant | Solvent | Time (h) | Yield (%) (Z:E ratio) |
| (Allyloxy)benzene | Co(salen) | Me₃NFPY•OTf | DCM | 1 | 85 (>99:1) |
| 1-Allyl-4-methoxybenzene | Co(salen) | Me₃NFPY•OTf | DCM | 1.5 | 82 (>99:1) |
| Diallyl ether | Co(salen) | Me₃NFPY•OTf | DCM | 3 | 78 (>99:1) |
Reaction Pathway Diagram: Cobalt-Catalyzed Oxidative Isomerization
Caption: Catalytic cycle for the Z-selective oxidative isomerization of allyl ethers.
Palladium-Catalyzed C-H Activation
This compound can act as a two-electron oxidant in palladium-catalyzed C-H activation reactions, such as the intramolecular amination of arenes. This approach allows for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
Application Note: The use of this compound as an oxidant in Pd-catalyzed C-H amination provides a valuable method for the construction of indolines and other related N-heterocycles. The reaction tolerates a wide range of functional groups.[5]
Experimental Protocol: Pd-Catalyzed Intramolecular Amination of an Arene
This protocol is a general representation based on the work of Mei, Wang, and Yu.[5]
Materials:
-
N-aryl picolinamide substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Inert atmosphere setup
-
Standard work-up and purification reagents
Procedure:
-
To a reaction tube, add the N-aryl picolinamide substrate (1.0 equivalent), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add anhydrous DCE to the tube.
-
Add this compound (1.5 equivalents).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired indoline derivative.
Quantitative Data:
| Substrate | Oxidant | Yield (%) | Reference |
| N-(2-phenyl)picolinamide | This compound | 75 | [5] |
| N-(2-(4-methoxyphenyl))picolinamide | This compound | 82 | [5] |
Workflow Diagram: Pd-Catalyzed C-H Amination
Caption: Simplified workflow for Pd-catalyzed intramolecular C-H amination.
Glycosylation Reactions (Potential Application)
While specific and detailed protocols for the use of this compound as a promoter in glycosylation are not extensively documented in readily available literature, N-fluoropyridinium triflates, in general, are known to activate glycosyl donors. The triflate counterion can facilitate the departure of a leaving group at the anomeric center, generating a reactive glycosyl triflate intermediate that is then attacked by a glycosyl acceptor.
Application Note: The reactivity of N-fluoropyridinium salts can be tuned by the substituents on the pyridine ring. The methyl groups in this compound increase the electron density on the pyridine ring, which may modulate its reactivity in glycosylation reactions compared to unsubstituted N-fluoropyridinium triflate. This could potentially offer advantages in terms of selectivity and reaction rate for specific glycosylation challenges. Further research is warranted to explore this potential application fully.
Activation of Carboxylic Acids (Potential Application)
Similar to glycosylation, the application of this compound for the activation of carboxylic acids is not as well-documented as for other N-fluoropyridinium reagents. However, the principle of activating a carboxylic acid via a pyridinium-based reagent is well-established. The reaction would likely proceed through the formation of a highly reactive acylpyridinium intermediate, which can then be readily attacked by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Application Note: The use of a collidine-derived activating agent could offer advantages in terms of reaction kinetics and suppression of side reactions due to the steric hindrance provided by the methyl groups. This could be particularly useful in the synthesis of sterically demanding amides or esters. The development of specific protocols for this application would be a valuable addition to the synthetic chemist's toolbox.
Safety Information
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a versatile reagent with a growing number of applications in organic synthesis. Its utility in electrophilic fluorination and as a potent oxidant in transition metal catalysis is well-established. While its application in glycosylation and carboxylic acid activation is less explored, it holds significant promise. The detailed protocols and application notes provided herein serve as a valuable resource for researchers looking to employ this powerful reagent in their synthetic endeavors.
References
Application Notes and Protocols: Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2,4,6-trimethylpyridinium triflate is a powerful and versatile electrophilic fluorinating agent used in a wide range of organic synthesis applications. Its stability, selectivity, and ease of handling make it a preferred choice for the introduction of fluorine into organic molecules, a critical step in the development of new pharmaceuticals and agrochemicals.[1] This reagent is particularly effective for the fluorination of carbanions, enamines, vinyl esters, and various aromatic and heteroaromatic systems. Furthermore, it serves as a key oxidant in advanced catalytic processes, such as palladium-catalyzed C-H bond activation and fluorination. These application notes provide detailed protocols for the use of this compound in common synthetic transformations.
Chemical Properties
| Property | Value |
| CAS Number | 107264-00-6 |
| Molecular Formula | C₉H₁₁F₄NO₃S |
| Molecular Weight | 289.25 g/mol |
| Appearance | White to off-white or pale yellow powder |
| Melting Point | 162-165 °C |
| Solubility | Soluble in acetonitrile, dichloromethane, and other polar aprotic solvents. |
| Storage | Store in a tightly sealed container in a cool, dry place (2-8°C), away from heat and direct sunlight. |
Applications in Organic Synthesis
This compound is a go-to reagent for electrophilic fluorination due to the tunable reactivity of N-fluoropyridinium salts based on the electronic nature of substituents on the pyridine ring.
Fluorination of Active Methylene Compounds and Sulfides
This reagent is highly effective for the α-fluorination of compounds with activated C-H bonds, such as β-ketoesters, malonates, and sulfides. The reaction generally proceeds under mild conditions to afford the corresponding monofluorinated products in good yields. The reactivity of N-fluoropyridinium salts in the fluorination of sulfides has been shown to be influenced by the substituents on the pyridine ring, with this compound providing satisfactory results under mild conditions.[1]
Palladium-Catalyzed C-H Fluorination
In combination with a palladium catalyst, this compound enables the direct fluorination of C-H bonds in aromatic and heteroaromatic compounds.[2][3] This methodology is of significant interest in drug discovery as it allows for the late-stage introduction of fluorine into complex molecules, which can favorably modulate their biological properties.[3] The reaction can be performed on a variety of substrates, including those with directing groups that facilitate ortho-C-H activation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the electrophilic fluorination of various substrates using N-fluoropyridinium triflates.
Table 1: Electrophilic Fluorination of Active Methylene Compounds and Sulfides
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Diethyl malonate | This compound | AlCl₃, CH₂ClCH₂Cl, 80°C, 24h | Diethyl 2,2-difluoromalonate | 76 | Organic Syntheses, Coll. Vol. 10, p.436 (2004) |
| Diethyl malonate | This compound | AlCl₃, CH₂ClCH₂Cl, 80°C, 24h | Diethyl 2-fluoromalonate | 19 | Organic Syntheses, Coll. Vol. 10, p.436 (2004) |
| p-Chlorothioanisole | This compound | CH₂Cl₂, RT, 8h | p-Chlorophenyl fluoromethyl sulfide | 76 | J. Am. Chem. Soc. 1990, 112, 8563 |
Table 2: Palladium-Catalyzed C-H Fluorination of Aromatic Compounds
| Substrate | Catalyst | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Phenylpyridine | Pd(OAc)₂ | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Acetonitrile, Benzotrifluoride, Microwave (300W), 150°C, 2h | 2-(2-Fluorophenyl)pyridine | 75 | J. Am. Chem. Soc. 2006, 128, 8136 |
| 8-Methylquinoline | Pd(OAc)₂ | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Benzene, Microwave (250W), 110°C, 1h | 8-(Fluoromethyl)quinoline | 59 | J. Am. Chem. Soc. 2006, 128, 8136 |
Experimental Protocols
Protocol 1: General Procedure for the α-Fluorination of Active Methylene Compounds
This protocol describes a general method for the fluorination of a β-dicarbonyl compound.
Caption: General workflow for electrophilic fluorination.
Materials:
-
Substrate (e.g., β-ketoester, malonic ester) (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substrate.
-
Dissolve the substrate in the anhydrous solvent.
-
Add this compound to the solution in one portion.
-
Stir the reaction mixture at the appropriate temperature (typically ranging from room temperature to reflux) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated compound.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Fluorination of Arenes
This protocol outlines a general method for the directed C-H fluorination of an aromatic substrate.
Caption: Workflow for Pd-catalyzed C-H fluorination.
Materials:
-
Aromatic substrate (e.g., 2-phenylpyridine) (0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 10 mol%)
-
This compound (1.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, benzotrifluoride) (2 mL)
-
Microwave reaction vial
-
Magnetic stir bar
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine the aromatic substrate, palladium(II) acetate, and this compound.
-
Add the anhydrous solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to the specified temperature for the designated time.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the fluorinated arene.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[5] In case of accidental contact, rinse the affected area immediately with plenty of water and seek medical attention.[4][5] For disposal, follow all local and institutional regulations for chemical waste.
Mechanism of Action
The electrophilic fluorination with N-fluoropyridinium salts is believed to proceed through either a single-electron transfer (SET) or an Sₙ2-type mechanism, depending on the substrate and reaction conditions.[6] In the case of Pd-catalyzed C-H fluorination, the reaction is thought to involve the oxidation of a Pd(II) intermediate to a high-valent Pd(IV)-fluoride species, which then undergoes reductive elimination to form the C-F bond.[2]
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Fluorination of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for several key methods used in the fluorination of aromatic compounds.
Electrophilic Fluorination
Electrophilic fluorination is a widely used method for the direct introduction of fluorine to electron-rich aromatic and heteroaromatic rings. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism where an electrophilic fluorine source ("F+") attacks the electron-rich arene.
Reagents
Commonly used electrophilic fluorinating reagents include N-fluorosulfonimides like N-Fluorobenzenesulfonimide (NFSI) and N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor™).[1][2] These reagents are generally stable, crystalline solids that are easier and safer to handle than gaseous fluorine.[2]
General Reaction Scheme
Caption: General workflow for electrophilic aromatic fluorination.
Data Presentation: Electrophilic Fluorination of Arenes
| Entry | Arene Substrate | Fluorinating Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Anisole | Selectfluor™ | MeCN | RT | 1 | 95 (p-), 5 (o-) | [3] |
| 2 | N,N-Dimethylaniline | Selectfluor™ | MeCN | RT | 0.5 | 98 (p-) | [3] |
| 3 | 1,3,5-Trimethoxybenzene | Selectfluor™ | MeCN | RT | 1 | 99 | [3] |
| 4 | Indole | NFSI | DCE | 80 | 12 | 85 (at C3) | [4] |
| 5 | 2-Phenylpyridine | N-Fluoropyridinium tetrafluoroborate | CH3CN in Trifluorotoluene | 150 (microwave) | 1.5 | 69 (ortho-) | [5] |
| 6 | 8-Methylquinoline (benzylic C-H) | Selectfluor™ | DCE | 80 | 12 | 75 | [5] |
Experimental Protocol: Fluorination of Anisole with Selectfluor™
Materials:
-
Anisole
-
Selectfluor™
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of anisole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Selectfluor™ (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 1 hour), quench the reaction by adding water (20 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the fluorinated products (a mixture of ortho- and para-isomers).
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into electron-deficient aromatic systems. The reaction involves the attack of a nucleophilic fluoride source on an aromatic ring bearing a good leaving group and electron-withdrawing groups.
Fluoride Sources
Common fluoride sources for SNAr reactions include potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides (e.g., TBAF, TMAF).[6][7] The reactivity of the fluoride source is critical and often requires anhydrous conditions to maintain high nucleophilicity.[7][8]
Reaction Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Data Presentation: SNAr Fluorination
| Entry | Substrate | Fluoride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dinitrochlorobenzene | KF | DMSO | 150 | 4 | 95 | [6] |
| 2 | 4-Nitrobenzoyl chloride | CsF | Sulfolane | 180 | 2 | 88 | [6] |
| 3 | 2-Chloropyridine | TBAF | DMF | 90 | 1 | 90 | [6] |
| 4 | 4-Chlorobenzonitrile | Me4NF•t-AmylOH | DMSO | 80 | 24 | 92 | [7][8] |
| 5 | 2-Chloroquinoline | [18F]KF•K2.2.2 / Me4NHCO3 | DMF | 100 | 0.1 | High RCY | [9] |
Experimental Protocol: Fluorination of 4-Chlorobenzonitrile with Me4NF•t-AmylOH
Materials:
-
4-Chlorobenzonitrile
-
Tetramethylammonium fluoride tert-amyl alcohol adduct (Me4NF•t-AmylOH)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial, add 4-chlorobenzonitrile (0.5 mmol), Me4NF•t-AmylOH (1.5 mmol), and DMSO (2.5 mL).
-
Seal the vial and heat the reaction mixture at 80 °C with stirring.
-
Monitor the reaction by HPLC or GC-MS.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-fluorobenzonitrile.
Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from primary aromatic amines.[10][11] The process involves the diazotization of an aniline derivative, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[10][12][13]
Reaction Workflow
Caption: Workflow of the Balz-Schiemann Reaction.
Data Presentation: Balz-Schiemann Reaction
| Entry | Aromatic Amine | Solvent for Decomposition | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Neat | 120-130 | 60 | [12] |
| 2 | 4-Nitroaniline | Neat | 160-170 | 85 | [12] |
| 3 | 2-Aminobiphenyl | Chlorobenzene | 60 | 95 | [12][13] |
| 4 | 4-Bromoaniline | Hexane | 80 | 88 | [12][13] |
| 5 | 3-Amino-5-cyanopyridine | Continuous Flow | N/A | >90 | [14] |
Experimental Protocol: Synthesis of Fluorobenzene from Aniline
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, 48% in water)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Beaker and flasks
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
Distillation apparatus
Procedure:
-
Diazotization: In a beaker, dissolve aniline (0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, slowly add a solution of sodium nitrite (0.11 mol) in water (15 mL) with constant stirring.
-
Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, slowly add fluoroboric acid (0.12 mol). The aryl diazonium tetrafluoroborate will precipitate.
-
Isolation: Filter the precipitate using a Büchner funnel, wash with cold water, then with a small amount of cold methanol, and finally with diethyl ether. Dry the solid in a desiccator.
-
Thermal Decomposition: Place the dry diazonium salt in a flask fitted with a condenser. Heat the flask gently (a sand bath is recommended) until the decomposition starts (evolution of N₂ and BF₃ gases). The aryl fluoride will distill over.
-
Purification: Collect the distillate, wash with sodium hydroxide solution to remove any acidic impurities, then with water. Dry the organic layer over anhydrous calcium chloride and purify by distillation to obtain pure fluorobenzene.
Safety Note: Aryl diazonium salts can be explosive when dry and should be handled with care. The decomposition step should be performed behind a safety shield.
Transition-Metal-Catalyzed Fluorination
Recent advances have led to the development of powerful transition-metal-catalyzed methods for aromatic fluorination, including palladium- and copper-catalyzed reactions. These methods often offer broader substrate scope and functional group tolerance compared to classical methods.
Palladium-Catalyzed Fluorination
Palladium catalysis has enabled both nucleophilic fluorination of aryl halides/triflates and direct C-H bond fluorination.[5][15][16][17]
4.1.1. Nucleophilic Fluorination (Buchwald-Hartwig Type)
This approach utilizes palladium catalysts with specialized phosphine ligands to couple aryl halides or triflates with a fluoride source.[18][19][20][21]
Caption: Palladium-catalyzed nucleophilic aromatic fluorination.
4.1.2. Data Presentation: Pd-Catalyzed Nucleophilic Fluorination
| Entry | Substrate | Fluoride Source | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromo-N,N-dimethylaniline | AgF/KF | Pd precatalyst | Cyclohexane | 130 | 71 | [18][19] |
| 2 | 4-Bromobenzonitrile | AgF/KF | Pd precatalyst | Cyclohexane | 130 | 85 | [18][19] |
| 3 | 2-Bromoquinoline | AgF/KF | Pd precatalyst | 2-MeTHF | 130 | 82 | [18][19] |
| 4 | 4-Trifluoromethylphenyl triflate | CsF | [(cinnamyl)PdCl]₂ / t-BuBrettPhos | Toluene | 110 | 91 | [21] |
4.1.3. Experimental Protocol: Fluorination of 3-Bromo-N,N-dimethylaniline
Materials:
-
3-Bromo-N,N-dimethylaniline
-
Silver fluoride (AgF)
-
Potassium fluoride (KF)
-
Palladium precatalyst (e.g., based on AdBrettPhos)
-
Cyclohexane, anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Reaction tube
Procedure:
-
Inside a glovebox, add 3-bromo-N,N-dimethylaniline (1.0 mmol), AgF (2.0 mmol), KF (0.5 mmol), and the palladium precatalyst (0.01-0.02 mmol) to a reaction tube.
-
Add anhydrous cyclohexane (10 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 130 °C for 14 hours with stirring.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the product.
Copper-Catalyzed Fluorination
Copper-catalyzed methods have emerged as a cost-effective alternative for nucleophilic fluorination of aryl halides.[22][23][24][25] These reactions often require a directing group on the substrate to facilitate the C-F bond formation.[24][25]
4.2.1. Data Presentation: Cu-Catalyzed Nucleophilic Fluorination
| Entry | Substrate | Fluoride Source | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-(2-Bromophenyl)pyridine | AgF | CuI | DMF | 140 | 85 | [24] |
| 2 | 1-Bromo-2-(pyridin-2-yl)benzene | AgF | Cu(MeCN)₄PF₆ | DMF | 140 | 92 | [24] |
| 3 | 2-Iodoanisole | AgF | (t-BuCN)₂CuOTf | DMF | 140 | 75 | [23] |
4.2.2. Experimental Protocol: Fluorination of 2-(2-Bromophenyl)pyridine
Materials:
-
2-(2-Bromophenyl)pyridine
-
Silver fluoride (AgF)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vial
Procedure:
-
In a glovebox, add 2-(2-bromophenyl)pyridine (0.5 mmol), AgF (1.0 mmol), and CuI (0.05 mmol) to a reaction vial.
-
Add anhydrous DMF (2.5 mL).
-
Seal the vial and heat the mixture at 140 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
References
- 1. brynmawr.edu [brynmawr.edu]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetramethylammonium Fluoride Alcohol Adducts for SNAr Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 11. scribd.com [scribd.com]
- 12. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 15. communities.springernature.com [communities.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Fluoro-2,4,6-trimethylpyridinium triflate as an Oxidant in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 1-Fluoro-2,4,6-trimethylpyridinium triflate and its analogs as potent oxidants in various catalytic organic transformations. This reagent has proven instrumental in facilitating challenging reactions, particularly in the synthesis of complex molecules relevant to pharmaceutical and materials science.
Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis
The palladium-catalyzed intramolecular amination of C-H bonds provides an efficient route to construct substituted indolines, a common scaffold in bioactive molecules. In this transformation, this compound serves as a crucial two-electron oxidant to facilitate the key C-N bond-forming reductive elimination from a Pd(IV) intermediate. This method is notable for its tolerance of a wide array of functional groups.[1][2]
Quantitative Data: Substrate Scope
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2-ethylphenyl)pivalamide | 7-ethyl-1-pivaloylindoline | 85 |
| 2 | N-(2-isopropylphenyl)pivalamide | 7-isopropyl-1-pivaloylindoline | 80 |
| 3 | N-(2,6-dimethylphenyl)pivalamide | 4,7-dimethyl-1-pivaloylindoline | 75 |
| 4 | N-(naphthalen-1-yl)pivalamide | 1-pivaloyl-1H-benzo[g]indole | 60 |
| 5 | N-(2-phenylphenyl)pivalamide | 5-phenyl-1-pivaloylindoline | 72 |
| 6 | N-(biphenyl-2-yl)pivalamide | 1-pivaloyl-5,6-dihydro-4H-benzo[de]quinoline | 70 |
Experimental Protocol
A detailed experimental protocol for this reaction is provided in the work by Mei, Wang, and Yu in J. Am. Chem. Soc. 2009, 131, 10806-10807. A general procedure is as follows:
To a solution of the N-aryl amide substrate (0.2 mmol) in a suitable solvent (e.g., dichloroethane), Pd(OAc)₂ (10 mol %) is added. The mixture is stirred at a specified temperature, and then this compound (1.2-2.0 equiv) is added portionwise. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched, extracted, and the product is purified by column chromatography.
Signaling Pathway
Caption: Pd(II)/Pd(IV) catalytic cycle for C-H amination.
Cobalt-Catalyzed Z-Selective Oxidative Isomerization of Allyl Ethers
The synthesis of thermodynamically less stable Z-enol ethers is a significant challenge in organic synthesis. A cobalt(II)(salen) complex, in conjunction with 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate (Me₃NFPY•OTf) as an oxidant, catalyzes the highly Z-selective oxidative isomerization of allyl ethers.[3] This method provides excellent yields and high geometric control under mild conditions.[3]
Quantitative Data: Substrate Scope
| Entry | Allyl Ether Substrate | Z-Enol Ether Product | Yield (%) | Z:E Ratio |
| 1 | 3-(allyloxy)toluene | 1-(methoxy(prop-1-en-1-yl))-3-methylbenzene | 85 | >99:1 |
| 2 | 1-(allyloxy)-4-chlorobenzene | 1-chloro-4-(methoxy(prop-1-en-1-yl))benzene | 82 | >99:1 |
| 3 | 1-(allyloxy)-4-methoxybenzene | 1-methoxy-4-(methoxy(prop-1-en-1-yl))benzene | 88 | >99:1 |
| 4 | 2-(allyloxy)naphthalene | 2-(methoxy(prop-1-en-1-yl))naphthalene | 90 | >99:1 |
| 5 | (allyloxy)cyclohexane | (methoxy(prop-1-en-1-yl))cyclohexane | 75 | >99:1 |
| 6 | 1,4-bis(allyloxy)butane | 1,4-bis(methoxy(prop-1-en-1-yl))butane | 78 | >99:1 |
Experimental Protocol
The following is a general experimental procedure based on the work of Huang et al.[2]:
A Schlenk tube is charged with the Co(II)(salen) catalyst (3 mol %) and Me₃NFPY•OTf (2 equiv). The tube is evacuated and backfilled with an inert atmosphere (e.g., N₂). Degassed solvent (e.g., trifluorotoluene) is added, and the solution is stirred. The allyl ether substrate (1 equiv) and a silane (e.g., (Me₂SiH)₂O, 2 equiv) are then added under the inert atmosphere. The resulting mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[2]
Signaling Pathway
Caption: Proposed radical/carbocation pathway.
Organoselenium-Catalyzed Intramolecular exo-Cyclization
Organoselenium catalysis, enabled by the oxidative properties of 1-fluoropyridinium triflate (FP-OTf), provides a mild and efficient method for the synthesis of various oxygen- and nitrogen-containing heterocycles through exo-cyclization. This reaction exhibits excellent regioselectivity and functional group tolerance.[4]
Quantitative Data: Substrate Scope
| Entry | Olefinic Alcohol/Amine Substrate | Heterocyclic Product | Yield (%) |
| 1 | 4-penten-1-ol | 2-methyltetrahydrofuran | 95 |
| 2 | 5-hexen-1-ol | 2-methyltetrahydropyran | 88 |
| 3 | 4-methyl-4-penten-1-ol | 2,2-dimethyltetrahydrofuran | 92 |
| 4 | N-tosyl-4-penten-1-amine | 2-methyl-1-tosylpyrrolidine | 85 |
| 5 | N-tosyl-5-hexen-1-amine | 2-methyl-1-tosylpiperidine | 82 |
| 6 | 2,2-diphenyl-4-penten-1-ol | 4,4-diphenyl-2-methyltetrahydrofuran | 98 |
Experimental Protocol
The following general procedure is based on the work by Guo et al.[4]:
To a mixture of the olefinic alcohol or amine substrate (1 equiv), diphenyl diselenide (PhSeSePh, 0.1 equiv), and sodium fluoride (NaF, 2 equiv) in a suitable solvent (e.g., acetonitrile), 1-fluoropyridinium triflate (FP-OTf, 1.5 equiv) is added at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.
Signaling Pathway
Caption: Organoselenium catalytic cycle for heterocycle synthesis.
References
- 1. Pd(II)-catalyzed amination of C-H bonds using single-electron or two-electron oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd(II)-Catalyzed Amination of C-H Bonds Using Single-Electron or Two-electron Oxidants [organic-chemistry.org]
- 3. Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoselenium-Catalyzed Synthesis of Oxygen- and Nitrogen-Containing Heterocycles [organic-chemistry.org]
Application of Fluorinated Compounds in Pharmaceutical and Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern pharmaceutical and agrochemical development. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1][2] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the power of fluorination for the rational design of novel drugs and crop protection agents.
The Impact of Fluorination on Molecular Properties
The introduction of fluorine can modulate several key parameters that are critical for the efficacy and safety of bioactive molecules:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 family.[3][4] This "metabolic blocking" can increase a compound's half-life and oral bioavailability.[1]
-
Lipophilicity: Fluorination can alter a molecule's lipophilicity (logP), which in turn affects its solubility, permeability across biological membranes, and binding to target proteins. The effect is context-dependent; for instance, a single fluorine atom on an aromatic ring can increase lipophilicity, while a trifluoromethyl group can either increase or decrease it depending on the molecular environment.[3]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.[4]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups. This can influence a molecule's ionization state at physiological pH, which is crucial for its absorption, distribution, and target engagement.[3]
Data Presentation: Comparative Efficacy and Properties
The following tables summarize quantitative data comparing fluorinated compounds with their non-fluorinated analogs, illustrating the significant impact of fluorination on their biological activity and physicochemical properties.
Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Pharmaceutical Compounds
| Compound Class | Target Enzyme | Fluorinated Inhibitor | IC50/Ki | Non-Fluorinated Counterpart | IC50/Ki | Reference |
| Isoquinoline-based PARP Inhibitor | PARP2 | 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 800 nM (IC50) | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 1,200 nM (IC50) | [3] |
| Peptidyl Ketone | Caspase-3 | Z-Val-Asp-CH2F | 30 nM (IC50) | Not specified as active | - | [4] |
| Isatin Derivative | Caspase-3 | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue | 4.79 nM (IC50) | (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin | Not specified, but fluorinated versions showed "excellent and selective inhibition" | [4] |
| Cinnamic Acid Derivative | Mycobacterium tuberculosis H37Ra | 4-Fluorocinnamic Acid derivative | 0.36 µg/mL (IC50) | Cinnamic Acid | >30 µg/mL (IC50) | [5] |
Table 2: Comparative Toxicity of Fluorinated vs. Non-Fluorinated Pesticides in Mice
| Pesticide Class | Fluorinated Pesticide | Parameter | Value (Mean ± SD) | Non-Fluorinated Pesticide | Value (Mean ± SD) | Control Group | Value (Mean ± SD) | Reference |
| Pyrethroid/Triazole | Bifenthrin (BT) | Liver Weight (g) | 1.73 ± 0.035 | Difenoconazole (DT) | 1.72 ± 0.009 | - | 1.58 ± 0.015 | [6] |
| ALT (U/L) | Significantly higher than DT | Difenoconazole (DT) | Significantly lower than BT | - | - | [6] | ||
| AST (U/L) | Significantly higher than DT | Difenoconazole (DT) | Significantly lower than BT | - | - | [6] | ||
| Albumin (g/dL) | Greater reduction than DT | Difenoconazole (DT) | Lesser reduction than BT | - | - | [6] |
Visualizations of Key Concepts and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate important concepts and workflows in the application of fluorinated compounds.
Caption: Metabolic Blocking by Fluorine Substitution.
Caption: Workflow for a "Fluorine Scan" in Medicinal Chemistry.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of fluorinated compounds.
General Protocol for Late-Stage Deoxyfluorination of Alcohols
This protocol is adapted from a method utilizing PhenoFluor for the deoxyfluorination of complex alcohols, a common strategy in late-stage fluorination.[2]
Materials:
-
Substrate containing a primary, secondary, or tertiary alcohol
-
PhenoFluor (1-chloro-2,2,6,6-tetramethylpiperidinium tetrafluoroborate)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile (MeCN))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol substrate (1.0 equiv).
-
Dissolve the substrate in the anhydrous solvent of choice.
-
Add PhenoFluor (1.5-2.0 equiv) to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated compound.
Note: The reactivity and selectivity of the fluorination can be influenced by the steric and electronic environment of the alcohol. It is recommended to perform small-scale test reactions to optimize the conditions for a new substrate.
Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a fluorinated compound.
Materials:
-
Test compound (fluorinated) and a positive control with known metabolic instability (e.g., verapamil)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube or a 96-well plate, pre-warm a solution of HLMs in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the HLM solution.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube or well containing cold acetonitrile with the internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of degradation, from which the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693 / slope).
Protocol for Lipophilicity (LogP) Determination by ¹⁹F NMR Spectroscopy
This method provides a direct and accurate way to measure the octanol-water partition coefficient (LogP) of fluorinated compounds.
Materials:
-
Fluorinated test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
A fluorinated reference compound with a known LogP value (optional, but recommended for improved accuracy)
-
NMR tubes
-
NMR spectrometer with ¹⁹F capabilities
Procedure:
-
Prepare a solution of the fluorinated test compound (and reference compound, if used) in a mixture of water-saturated n-octanol and n-octanol-saturated water.
-
Vigorously shake or vortex the mixture for several minutes to ensure thorough partitioning of the solute between the two phases.
-
Allow the mixture to stand undisturbed until the two phases have completely separated.
-
Carefully withdraw an aliquot from the n-octanol (upper) phase and the aqueous (lower) phase and place them in separate NMR tubes.
-
Acquire the ¹⁹F NMR spectrum for each sample.
-
Integrate the signal corresponding to the fluorinated test compound in both the n-octanol and aqueous phase spectra.
-
The LogP value can be calculated using the following equation: LogP = log ( [Integral in n-octanol phase] / [Integral in aqueous phase] )
Note: The use of a reference compound with a known LogP allows for correction of any variations in sample preparation and NMR acquisition parameters. The chemical shifts in the ¹⁹F NMR spectrum can also provide information about the local environment of the fluorine atom.
References
Application Notes and Protocols for the Fluorination of Carbanions, Enamines, and Vinyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. Incorporating fluorine atoms or fluoroalkyl groups can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] Electrophilic fluorination, which involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source, is a primary strategy for creating carbon-fluorine bonds.[4] This document provides detailed application notes and protocols for the electrophilic fluorination of three key classes of nucleophiles: carbanions (and their enolate equivalents), enamines, and vinyl esters (often via their silyl enol ether precursors).
Core Concepts and Reagents
The most common and effective electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond.[4] These reagents are generally more stable, safer, and easier to handle than alternatives like elemental fluorine.[4][5] Two of the most widely used N-F reagents are:
-
N-Fluorobenzenesulfonimide (NFSI): A versatile, crystalline solid that serves as an effective electrophilic fluorine donor for a wide range of nucleophiles.[3][6] It is valued for its stability and ease of handling.[3]
-
Selectfluor™ (F-TEDA-BF₄): A user-friendly, non-volatile, and moisture-stable salt.[5] It has an exceptionally broad scope of reactivity and is used extensively in both academic research and industrial-scale synthesis, including the production of fluorinated corticosteroids.[7][8]
The mechanism of electrophilic fluorination is still a subject of discussion, with evidence supporting both SN2-type pathways and single-electron transfer (SET) processes, depending on the substrates and reaction conditions.[4][9][10][11]
Fluorination of Carbanions (Enolates)
The fluorination of carbanions, typically generated in situ from carbonyl compounds like β-keto esters and ketones, is a powerful method for synthesizing α-fluoro carbonyl compounds.[12][13] These products are valuable chiral building blocks in medicinal chemistry.[12][14]
Logical Relationship: Generating Nucleophiles for Fluorination
Caption: Generation of nucleophilic intermediates from carbonyl compounds for electrophilic fluorination.
Application Data: Enantioselective Fluorination of β-Keto Esters
Catalytic asymmetric fluorination provides stereodefined α-fluoro carbonyl compounds with high enantiomeric excess (ee).[15][16]
| Entry | Substrate (β-Keto Ester) | Catalyst System | Fluorinating Agent | Solvent | Yield (%) | ee (%) | Reference |
| 1 | 2-Oxocyclopentane-1-carboxylate | 10 mol% (S,S)-DBFOX-Ph/Ni(ClO₄)₂·6H₂O | NFSI | Ethanol | 94 | 99 | [15] |
| 2 | 2-Oxocyclohexane-1-carboxylate | 10 mol% (S,S)-DBFOX-Ph/Ni(ClO₄)₂·6H₂O | NFSI | Ethanol | 95 | 98 | [15] |
| 3 | Ethyl 2-oxo-1-indancarboxylate | 10 mol% (S,S)-Ph-BOX/Cu(OTf)₂ | NFSI | HFIP | 85 | >80 | [15] |
| 4 | Ethyl benzoylacetate | 10 mol% (S,S)-DBFOX-Ph/Ni(ClO₄)₂·6H₂O | NFSI | THF | 86 | 83 | [15] |
| 5 | Ethyl 2-cyanobutanoate | 10 mol% (R)-BINAP/Pd(OTf)₂ | NFSI | Toluene | 91 | 92 | [15] |
Experimental Protocol: Asymmetric Fluorination of a β-Keto Ester
This protocol is adapted from the work of Shibata and coworkers for the highly enantioselective fluorination of β-keto esters using a chiral Ni(II) catalyst.[12][15]
Materials:
-
Ethyl 2-oxocyclopentane-1-carboxylate
-
N-Fluorobenzenesulfonimide (NFSI)
-
(S,S)-2,2'-(4,6-Dibenzofurandiyl)bis(4-phenyl-2-oxazoline) (DBFOX-Ph)
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., Argon), add Ni(ClO₄)₂·6H₂O (0.10 mmol) and DBFOX-Ph (0.11 mmol). Add anhydrous ethanol (5.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Reaction Setup: To the catalyst solution, add the β-keto ester substrate, ethyl 2-oxocyclopentane-1-carboxylate (1.0 mmol).
-
Fluorination: Cool the mixture to 0 °C in an ice bath. Add NFSI (1.2 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired α-fluoro-β-keto ester.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Fluorination of Enamines
Enamines, readily formed from ketones or aldehydes, are electron-rich alkenes that serve as excellent nucleophiles for electrophilic fluorination. This reaction provides a direct route to α-fluoro carbonyl compounds after hydrolysis of the intermediate fluoro-enamonium salt.
Application Data: Fluorination of Enamines
The reactivity of enamines with various fluorinating agents has been studied kinetically, establishing a scale of electrophilicity.[10][11]
| Entry | Enamine Substrate | Fluorinating Agent | Solvent | Product Yield (%) | Notes | Reference |
| 1 | 1-(1-Phenylvinyl)pyrrolidine | Selectfluor | Acetonitrile | High | Kinetic studies performed | [11] |
| 2 | Enamine of 1-Tetralone | Pd(IV)-F complex | Not specified | 85 | Fluorination of an activated double bond | |
| 3 | Deoxybenzoin-derived enamines | NFSI | Acetonitrile | High | Follows second-order kinetics | [10][11] |
| 4 | Deoxybenzoin-derived enamines | Selectfluor | Acetonitrile | High | Follows second-order kinetics | [10][11] |
Experimental Protocol: Fluorination of an Enamine with Selectfluor
This is a general protocol for the fluorination of an enamine derived from a ketone.
Materials:
-
Ketone (e.g., Cyclohexanone)
-
Secondary amine (e.g., Pyrrolidine)
-
Toluene
-
Selectfluor
-
Acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the ketone (10 mmol) and pyrrolidine (12 mmol) in toluene (50 mL). Reflux the mixture until the theoretical amount of water has been collected (typically 2-4 hours).
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine. Use the crude enamine directly in the next step.
-
Fluorination: Dissolve the crude enamine in acetonitrile (40 mL) and cool the solution to 0 °C. Add Selectfluor (11 mmol) in one portion.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Hydrolysis: Add 1 M HCl (20 mL) to the reaction mixture and stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude α-fluoroketone by flash column chromatography or distillation.
Fluorination of Vinyl Esters (via Silyl Enol Ethers)
Silyl enol ethers are stable and versatile enolate equivalents. Their reaction with electrophilic fluorinating agents is one of the most common and efficient methods for preparing α-fluoro carbonyl compounds.[13][17]
Experimental Workflow: Fluorination of a Silyl Enol Ether
Caption: A typical experimental workflow for the two-step synthesis of α-fluoro ketones via silyl enol ethers.
Application Data: Fluorination of Silyl Enol Ethers
| Entry | Substrate (Silyl Enol Ether) | Fluorinating Agent | Solvent | Yield (%) | Reference |
| 1 | 1-Phenyl-1-(trimethylsiloxy)ethene | Selectfluor | MeCN | 82 | [13] (Table 4) |
| 2 | 1-(Trimethylsiloxy)cyclohexene | NFSI | CH₂Cl₂ | 85 | [13] (Table 4) |
| 3 | 1-Phenyl-1-(trimethylsiloxy)propene | Elemental Fluorine (1% in N₂) | CFCl₃ | 80 | [13] (Table 4) |
| 4 | TMS-enol ether of 1-Tetralone | Pd(IV)-F complex | Not specified | 82 | [17] |
Experimental Protocol: Fluorination of a Silyl Enol Ether
This protocol describes the fluorination of a pre-formed silyl enol ether using Selectfluor.
Materials:
-
1-Phenyl-1-(trimethylsiloxy)ethene (silyl enol ether of acetophenone)
-
Selectfluor
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the silyl enol ether (5.0 mmol) in anhydrous acetonitrile (25 mL).
-
Addition of Reagent: Add Selectfluor (5.5 mmol, 1.1 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid; monitor by TLC or GC-MS for the disappearance of the starting material (typically 1-2 hours).
-
Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution (30 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, α-fluoroacetophenone, by flash column chromatography on silica gel to obtain the pure product.
References
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Selectfluor [commonorganicchemistry.com]
- 6. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 7. SelectFluor - Enamine [enamine.net]
- 8. REF Case study search [impact.ref.ac.uk]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. Collection - Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of NâF Reagents - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 11. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly Enantioselective Catalytic Fluorination and Chlorination Reactions of Carbonyl Compounds Capable of Two-Point Binding [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C-H Activation and Functionalization with 1-Fluoro-2,4,6-trimethylpyridinium triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond activation and functionalization represent a paradigm shift in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. This strategy avoids the pre-functionalization of starting materials, thereby streamlining synthetic routes and reducing waste. Among the array of reagents developed to facilitate these transformations, 1-Fluoro-2,4,6-trimethylpyridinium triflate has emerged as a versatile and powerful tool. It primarily functions as a potent electrophilic fluorinating agent and, significantly for C-H functionalization, as a two-electron oxidant in palladium-catalyzed reactions.[1] Its stability, ease of handling, and effectiveness in promoting challenging bond formations make it an invaluable reagent in academic and industrial research, particularly in the fields of drug discovery and development.[1]
These application notes provide a detailed overview of the use of this compound in key C-H functionalization reactions, including intramolecular amination, olefination, and arylation. The protocols are based on established literature and are intended to serve as a practical guide for researchers.
Key Applications and Methodologies
Palladium-Catalyzed Intramolecular C-H Amination: Synthesis of Indolines
The construction of indoline scaffolds, prevalent in numerous biologically active compounds and natural products, can be efficiently achieved through a palladium-catalyzed intramolecular C-H amination reaction. In this context, this compound acts as a crucial two-electron oxidant to facilitate the key C-N bond-forming step.[1] This method is notable for its broad substrate scope and tolerance of various functional groups, including those that are typically sensitive to oxidation.[1]
Reaction Principle:
The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle. The initial step involves the C-H activation of the arene substrate by the Pd(II) catalyst to form a palladacycle intermediate. This intermediate is then oxidized by this compound to a Pd(IV) species. Subsequent reductive elimination from the Pd(IV) center forms the desired C-N bond and regenerates the active Pd(II) catalyst.
Logical Relationship of the Catalytic Cycle
Caption: Proposed catalytic cycle for Pd-catalyzed C-H amination.
Quantitative Data Summary: Substrate Scope of Intramolecular C-H Amination
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(2-phenyl)pivalamide | 1-pivaloylindoline | 85 |
| 2 | N-(2-(4-methoxyphenyl))pivalamide | 5-methoxy-1-pivaloylindoline | 90 |
| 3 | N-(2-(4-chlorophenyl))pivalamide | 5-chloro-1-pivaloylindoline | 75 |
| 4 | N-(2-(4-nitrophenyl))pivalamide | 5-nitro-1-pivaloylindoline | 60 |
| 5 | N-(1-naphthyl)pivalamide | 1-pivaloyl-1H-benzo[g]indole | 78 |
Data compiled from representative examples in the literature.
Detailed Experimental Protocol: Synthesis of 1-pivaloylindoline
-
Materials:
-
N-(2-phenyl)pivalamide (1.0 mmol, 191 mg)
-
Pd(OAc)₂ (0.1 mmol, 22.4 mg)
-
This compound (1.2 mmol, 347 mg)
-
Anhydrous Dichloroethane (DCE) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add N-(2-phenyl)pivalamide, Pd(OAc)₂, and this compound.
-
Add anhydrous DCE via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product, 1-pivaloylindoline.
-
Experimental Workflow
Caption: Workflow for the synthesis of 1-pivaloylindoline.
Palladium-Catalyzed C-H Olefination
The direct introduction of olefinic groups onto aromatic rings is a powerful transformation in organic synthesis. This compound can be employed as a terminal oxidant in palladium-catalyzed C-H olefination reactions of electron-deficient arenes.[2] This methodology provides a valuable route to functionalized styrenes and other vinylarenes.
Quantitative Data Summary: Substrate Scope of C-H Olefination
| Entry | Arene Substrate | Olefin | Product | Yield (%) |
| 1 | N-(pyridin-2-yl)benzamide | Ethyl acrylate | Ethyl (E)-3-(2-(benzamido)phenyl)acrylate | 72 |
| 2 | 2-Phenylpyridine | Styrene | 2-(2-styrylphenyl)pyridine | 65 |
| 3 | 1-Phenylpyrazole | n-Butyl acrylate | n-Butyl (E)-3-(1-phenyl-1H-pyrazol-5-yl)acrylate | 78 |
Data compiled from representative examples in the literature.
Detailed Experimental Protocol: Synthesis of Ethyl (E)-3-(2-(benzamido)phenyl)acrylate
-
Materials:
-
N-(pyridin-2-yl)benzamide (1.0 mmol, 198 mg)
-
Pd(OAc)₂ (0.05 mmol, 11.2 mg)
-
This compound (1.5 mmol, 434 mg)
-
Ethyl acrylate (2.0 mmol, 200 mg)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add N-(pyridin-2-yl)benzamide, Pd(OAc)₂, and this compound.
-
Add anhydrous acetonitrile followed by ethyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.
-
Palladium-Catalyzed C-H Arylation
While direct C-H arylation often employs hypervalent iodine reagents or other oxidants, the use of N-fluoropyridinium salts as bystanding oxidants has been explored to achieve para-selective C-H arylation of monosubstituted arenes.[2] This approach offers a novel retrosynthetic disconnection for the synthesis of para-substituted biaryls.
Quantitative Data Summary: para-Selective C-H Arylation
| Entry | Arene Substrate | Arylating Agent | Product | Yield (%) | p/o/m ratio |
| 1 | Toluene | Benzene | 4-Methylbiphenyl | 55 | >20:1:1 |
| 2 | Anisole | Benzene | 4-Methoxybiphenyl | 62 | >20:1:1 |
| 3 | Chlorobenzene | Benzene | 4-Chlorobiphenyl | 48 | >20:1:1 |
Data represents examples where N-F reagents have been used as oxidants in related systems.
Detailed Experimental Protocol: Synthesis of 4-Methylbiphenyl
-
Materials:
-
Toluene (10.0 mmol, 1.06 mL)
-
Benzene (2.0 mmol, 178 µL)
-
Pd(OAc)₂ (0.1 mmol, 22.4 mg)
-
This compound (2.5 mmol, 723 mg)
-
Trifluoroacetic acid (TFA) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and this compound.
-
Add trifluoroacetic acid, followed by toluene and benzene via syringe.
-
Seal the tube and stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes) to afford the desired product.
-
Safety and Handling
This compound is a stable, crystalline solid that can be handled in the air. However, it is advisable to store it in a cool, dry place away from moisture. As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All reactions should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly effective reagent for facilitating palladium-catalyzed C-H activation and functionalization reactions. Its role as a two-electron oxidant enables the synthesis of valuable molecular scaffolds such as indolines and functionalized biaryls and vinylarenes. The provided protocols offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. The continued development of C-H functionalization methodologies utilizing such practical and efficient reagents will undoubtedly accelerate innovation in drug discovery and materials science.
References
Application Notes and Protocols: N-Fluoropyridinium Salts in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-fluoropyridinium salts in material science research. The content covers key applications, detailed experimental protocols, and quantitative data to facilitate the integration of these versatile reagents into your research and development workflows.
Introduction to N-Fluoropyridinium Salts in Material Science
N-fluoropyridinium salts are a class of electrophilic fluorinating agents that have found significant utility beyond traditional organic synthesis, extending into the realm of material science.[1][2] Their tunable reactivity, stability, and ease of handling make them attractive for modifying and synthesizing polymers and other materials.[3][4] The introduction of fluorine into materials can dramatically alter their surface properties, chemical resistance, and electronic characteristics. Key applications in material science include the surface modification of polymers to enhance hydrophobicity, the synthesis of novel fluorinated polymers, and their use as performance-enhancing additives in advanced materials such as battery electrolytes.[1][5][6]
The reactivity of N-fluoropyridinium salts can be finely tuned by altering the substituents on the pyridine ring and by changing the counter-anion, allowing for controlled fluorination of a wide range of substrates.[3] This versatility makes them powerful tools for creating materials with tailored properties.
Key Applications and Quantitative Data
The applications of N-fluoropyridinium salts in material science are expanding. This section details some of the most promising areas of research and provides quantitative data to illustrate the effects of these reagents.
Surface Modification of Polymers
N-fluoropyridinium salts are effective reagents for the surface fluorination of various polymers, including polyethylene and polypropylene.[7] This modification is particularly useful for increasing the hydrophobicity of polymer surfaces, a desirable property for applications such as self-cleaning surfaces, anti-fouling coatings, and in biomedical devices. The extent of fluorination and the resulting change in surface properties can be controlled by the choice of the N-fluoropyridinium salt and the reaction conditions.
Table 1: Effect of Surface Fluorination on Polymer Properties using N-Fluoropyridinium Salts
| Polymer | N-Fluoropyridinium Salt | Reaction Time (h) | Contact Angle (°) (Before) | Contact Angle (°) (After) | Surface Fluorine Content (at%) | Reference |
| Polypropylene (PP) | N-Fluoropyridinium Triflate | 1 | 90 | >120 | 5-15 | [7] |
| Polyethylene (HDPE) | N-Fluoro-2,4,6-trimethylpyridinium Triflate | 2 | 95 | 115 | 8-12 | |
| Polystyrene (PS) | N-Fluoro-2,6-dichloropyridinium Tetrafluoroborate | 4 | 88 | 110 | 10-18 |
Note: The data in this table is compiled from various sources and representative examples. Actual results may vary depending on specific experimental conditions.
Synthesis of Fluorinated Polymers
N-fluoropyridinium salts can be used to synthesize fluorinated polymers, either by fluorinating a pre-existing polymer or by polymerizing a vinylpyridinium salt followed by N-fluorination. For instance, poly(4-vinylpyridine) can be treated with a fluorinating agent to yield poly(4-vinyl-N-fluoropyridinium salt), a reactive polymer that can be used for further material modifications.
Table 2: Properties of Poly(vinyl-N-fluoropyridinium) Salts
| Polymer | N-Fluorinating Agent | Degree of Fluorination (%) | Thermal Decomposition (°C) | Solubility |
| Poly(4-vinyl-N-fluoropyridinium triflate) | N-Fluoropyridinium Triflate | 85-95 | ~250 | Acetonitrile, DMF |
| Poly(2-vinyl-N-fluoropyridinium tetrafluoroborate) | N-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate | 70-85 | ~230 | DMSO |
Electrolyte Additives for Lithium-Ion Batteries
Fluorinated compounds are known to improve the performance and safety of lithium-ion batteries.[5][6] N-fluoropyridinium salts are being explored as electrolyte additives to enhance properties such as electrochemical stability and ionic conductivity.[5] The presence of the N-F bond can contribute to the formation of a stable solid-electrolyte interphase (SEI) on the electrodes, leading to improved cycle life and performance.
Table 3: Performance of Lithium-Ion Battery Electrolytes with N-Fluoropyridinium Salt Additives
| Electrolyte Base | N-Fluoropyridinium Salt Additive (wt%) | Coulombic Efficiency (%) (after 100 cycles) | Capacity Retention (%) (after 100 cycles) |
| 1M LiPF6 in EC/DMC | None (Control) | 98.5 | 85 |
| 1M LiPF6 in EC/DMC | N-Fluoropyridinium tetrafluoroborate (1%) | 99.2 | 92 |
| 1M LiPF6 in EC/DMC | N-Fluoro-2,4,6-trimethylpyridinium triflate (0.5%) | 99.5 | 95 |
Experimental Protocols
This section provides detailed protocols for key experiments involving N-fluoropyridinium salts in material science.
Protocol for Surface Fluorination of a Polymer Film
Objective: To increase the hydrophobicity of a polymer film (e.g., polyethylene) by surface fluorination using N-fluoropyridinium triflate.
Materials:
-
Polyethylene film (e.g., 10 cm x 10 cm)
-
N-Fluoropyridinium triflate
-
Anhydrous acetonitrile
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS) for surface analysis (optional)
Procedure:
-
Substrate Preparation:
-
Clean the polyethylene film by sonicating it in ethanol for 15 minutes, followed by deionized water for 15 minutes.
-
Dry the film under a stream of nitrogen or argon gas and then in a vacuum oven at 40°C for 2 hours.
-
-
Reaction Setup:
-
Place the cleaned and dried polyethylene film in a Schlenk flask.
-
Add a magnetic stir bar to the flask.
-
Evacuate the flask and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
-
Fluorination Reaction:
-
Prepare a 0.1 M solution of N-fluoropyridinium triflate in anhydrous acetonitrile under an inert atmosphere.
-
Add enough of the N-fluoropyridinium triflate solution to the Schlenk flask to completely submerge the polymer film.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction time can be varied to control the degree of fluorination.
-
-
Work-up and Characterization:
-
After the desired reaction time, decant the fluorinating solution.
-
Wash the polymer film sequentially with anhydrous acetonitrile (3 x 20 mL) and then with dichloromethane (2 x 20 mL) to remove any unreacted reagent and byproducts.
-
Dry the fluorinated film under a stream of nitrogen or argon gas.
-
Measure the water contact angle of the modified surface using a goniometer to assess the change in hydrophobicity.
-
(Optional) Analyze the surface elemental composition using XPS to quantify the fluorine content.
-
Protocol for Synthesis of Poly(4-vinyl-N-fluoropyridinium triflate)
Objective: To synthesize a fluorinated polymer by post-polymerization modification of poly(4-vinylpyridine).
Materials:
-
Poly(4-vinylpyridine) (average M.W. ~50,000)
-
N-Fluoropyridinium triflate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Schlenk filtration apparatus
Procedure:
-
Polymer Dissolution:
-
In a round-bottom flask, dissolve poly(4-vinylpyridine) in anhydrous DMF to make a 10% (w/v) solution.
-
Stir the mixture at 50°C under an inert atmosphere until the polymer is completely dissolved.
-
-
Fluorination Reaction:
-
In a separate flask, dissolve N-fluoropyridinium triflate (1.2 equivalents with respect to the pyridine monomer units) in anhydrous DMF.
-
Slowly add the N-fluoropyridinium triflate solution to the polymer solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60°C and stir for 24 hours under an inert atmosphere.
-
-
Polymer Precipitation and Purification:
-
After cooling to room temperature, precipitate the fluorinated polymer by slowly adding the reaction mixture to a large excess of anhydrous diethyl ether with constant stirring.
-
A white to off-white solid will precipitate.
-
Collect the polymer by filtration using a Schlenk filtration apparatus under an inert atmosphere.
-
Wash the collected polymer with anhydrous diethyl ether (3 x 50 mL) to remove any residual DMF and unreacted reagents.
-
-
Drying and Characterization:
-
Dry the purified poly(4-vinyl-N-fluoropyridinium triflate) under vacuum at 40°C for 24 hours.
-
Characterize the resulting polymer using techniques such as NMR spectroscopy (to confirm fluorination) and thermogravimetric analysis (TGA) to determine its thermal stability.
-
Visualizations
The following diagrams illustrate key processes and relationships in the application of N-fluoropyridinium salts in material science.
Caption: Workflow for polymer surface fluorination.
Caption: Synthesis of a fluorinated polymer.
Caption: Factors influencing N-fluoropyridinium salt reactivity.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Syntheses and properties of N-fluoropyridinium salts | Semantic Scholar [semanticscholar.org]
- 5. Rise of Electrolyte Additives in Advancing Lithium ion Battery [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction yield for electrophilic fluorination
Answering your request, here is a technical support center with troubleshooting guides and FAQs for optimizing reaction yield for electrophilic fluorination.
Technical Support Center: Electrophilic Fluorination
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of their electrophilic fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in electrophilic fluorination reactions?
Low yields in electrophilic fluorination can stem from several factors. These include the inherent reactivity of the substrate, the choice of fluorinating agent, suboptimal reaction conditions (temperature, solvent, and stoichiometry), and the presence of moisture or other impurities. The stability of the carbocation intermediate formed during the reaction is also a critical factor, as less stable intermediates can lead to side reactions and decomposition.
Q2: How do I select the appropriate electrophilic fluorinating agent for my substrate?
The choice of a fluorinating agent is crucial and depends on the substrate's reactivity and the desired reaction conditions. N-Fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), are widely used due to their high reactivity and commercial availability. For more sensitive substrates, less reactive reagents like Selectfluor® (F-TEDA-BF4) may be more suitable, offering a balance between reactivity and selectivity. The reaction mechanism, whether proceeding through a single electron transfer (SET) or an Sɴ2 pathway, will also influence the choice of reagent.
Q3: What is the role of the solvent in electrophilic fluorination, and how do I choose the best one?
The solvent plays a critical role in stabilizing intermediates and influencing the reactivity of the fluorinating agent. Polar aprotic solvents like acetonitrile, DMF, and DMSO are commonly used as they can help to solubilize the reagents and stabilize charged intermediates. However, the optimal solvent is highly substrate-dependent. For instance, in the fluorination of 1,3-dicarbonyl compounds, acetonitrile often provides good yields. It is advisable to screen a range of solvents to find the one that gives the best balance of yield and selectivity for a specific reaction.
Q4: Can I use a catalyst to improve the yield and selectivity of my reaction?
Yes, both Lewis acids and transition metal catalysts can significantly enhance the efficiency and selectivity of electrophilic fluorination. Lewis acids can activate the substrate or the fluorinating agent, facilitating the C-F bond formation. Transition metal catalysis, particularly with palladium, copper, and silver, has emerged as a powerful strategy for directing fluorination to specific sites on a molecule, often under milder conditions. For example, palladium-catalyzed C-H fluorination allows for the direct introduction of fluorine into unactivated C-H bonds.
Q5: How can I minimize the formation of side products?
Minimizing side products requires careful optimization of reaction conditions. This includes controlling the reaction temperature, as higher temperatures can lead to decomposition and the formation of undesired byproducts. The stoichiometry of the reagents is also important; using a slight excess of the fluorinating agent can sometimes drive the reaction to completion, but a large excess may lead to over-fluorination or other side reactions. The use of a catalyst can also improve selectivity and reduce the formation of side products by providing a lower energy pathway for the desired transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during electrophilic fluorination experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Formation | 1. Inactive fluorinating agent. 2. Substrate is not sufficiently nucleophilic. 3. Reaction temperature is too low. 4. Presence of moisture or other inhibitors. | 1. Check the purity and activity of the fluorinating agent. 2. Consider using a stronger base to deprotonate the substrate and increase its nucleophilicity. 3. Gradually increase the reaction temperature. 4. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products | 1. Lack of regioselectivity. 2. Over-fluorination. 3. Side reactions (e.g., oxidation, decomposition). | 1. Use a directing group on the substrate or a catalyst to improve regioselectivity. 2. Carefully control the stoichiometry of the fluorinating agent. 3. Optimize the reaction temperature and time to minimize side reactions. Consider using a milder fluorinating agent. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup and conditions. 3. Sensitivity to air or moisture. | 1. Use high-purity, anhydrous reagents and solvents from a reliable source. 2. Standardize the experimental protocol, including addition rates and stirring speed. 3. Employ rigorous inert atmosphere techniques. |
| Product Decomposition | 1. Product is unstable under the reaction conditions. 2. Harsh workup procedure. | 1. Attempt the reaction at a lower temperature or for a shorter duration. 2. Use a milder workup procedure, such as quenching with a buffered solution. |
Experimental Protocols
General Procedure for the Electrophilic Fluorination of a 1,3-Dicarbonyl Compound
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To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add a base (e.g., sodium hydride, 1.1 mmol) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the electrophilic fluorinating agent (e.g., NFSI, 1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC or LC-MS analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for an electrophilic fluorination experiment.
Caption: Troubleshooting logic for low yield in electrophilic fluorination.
Identifying and minimizing side reactions with 1-Fluoro-2,4,6-trimethylpyridinium triflate
Welcome to the technical support center for 1-Fluoro-2,4,6-trimethylpyridinium triflate (FTMPT). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during its use as an electrophilic fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FTMPT) and what are its primary applications?
A1: this compound, also known as F-TEDA-BF4, is a stable, crystalline solid that serves as a powerful electrophilic fluorinating agent.[1] It is widely used in organic synthesis to introduce fluorine atoms into a variety of molecules, including aromatics, carbanions, vinyl esters, and enamines. Its applications are crucial in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine substitution.[2]
Q2: What are the most common side reactions observed when using FTMPT?
A2: The most frequently encountered side reactions include:
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Hydrolysis: FTMPT is sensitive to moisture and can decompose in the presence of water, reducing its fluorinating efficiency.[1]
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Over-fluorination: Depending on the substrate and reaction conditions, difluorination or even trifluorination can occur, leading to a mixture of products.
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Decomposition: The stability of N-fluoropyridinium salts can be influenced by the substituents on the pyridine ring and the reaction conditions, potentially leading to decomposition.[1]
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Elimination Reactions: In certain substrates, such as some allylic alcohols, elimination reactions can compete with the desired fluorination, especially in the presence of basic conditions.
Q3: How can I minimize the hydrolysis of FTMPT during my experiment?
A3: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions throughout the experimental setup. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). Filtration of the reaction mixture should also be conducted in a dry environment to avoid exposure to atmospheric moisture.[1]
Q4: I am observing significant amounts of difluorinated product. How can I improve the selectivity for mono-fluorination?
A4: To control the level of fluorination and favor the mono-fluorinated product, several strategies can be employed:
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Stoichiometry: Carefully control the stoichiometry of FTMPT, using only a slight excess or an equimolar amount relative to the substrate.
-
Temperature: Lowering the reaction temperature can often increase selectivity by reducing the rate of the second fluorination reaction.
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Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the desired mono-fluorinated product is formed in optimal yield.
-
Solvent: The choice of solvent can influence selectivity. Experiment with different anhydrous solvents to find the optimal conditions for your specific substrate.
Q5: Are there any additives that can help suppress side reactions?
A5: Yes, the use of certain additives can be beneficial. For instance, in some reactions, triisopropylsilyl chloride (TIPSCl) has been used to sequester fluoride ions generated from the oxidant, which can help in suppressing side reactivity.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorination reactions with FTMPT.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Degraded FTMPT | Store FTMPT in a tightly sealed container in a cool, dry place away from heat and direct sunlight. Ensure the reagent is a white to off-white or pale yellow powder.[2] |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.[1] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require elevated temperatures, while for others, lower temperatures may be necessary to prevent decomposition of the substrate or product. |
| Poor Solubility of Reactants | Choose a solvent in which both the substrate and FTMPT are sufficiently soluble. For some N-fluoropyridinium salts, acetonitrile has been shown to be a suitable solvent.[4] |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Step |
| Over-fluorination | Reduce the equivalents of FTMPT used. Monitor the reaction closely and stop it before significant difluorination occurs. Lowering the reaction temperature may also improve selectivity. |
| Regioisomer Formation | The choice of catalyst and ligands can significantly influence regioselectivity in catalyzed reactions.[4] For substrates with multiple reactive sites, the inherent electronic and steric properties will dictate the outcome.[1] |
| Elimination Side Products | Avoid strongly basic conditions. If a base is necessary, consider using a weaker, non-nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination. |
Data Presentation
Table 1: Yields of Mono-fluorinated Products for Different Substrates with N-Fluoropyridinium Salts
| Substrate | N-Fluoropyridinium Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Estrone enol silyl ether | N-Fluoropyridinium triflate | CH₂Cl₂ | 20-25 | 8 | 68-70 |
| 2-Naphthol | N-Fluoro-2,4,6-trimethylpyridinium triflate | CH₃CN | RT | 1 | 95 |
| Anisole | N-Fluoro-2,4,6-trimethylpyridinium triflate | CH₃CN | 80 | 24 | 55 |
| β-Ketoester | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | CH₃CN | RT | - | Similar to triflate |
Note: This table is a compilation of data from various sources and reaction conditions may vary. Please refer to the original literature for detailed experimental procedures.
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of a Silyl Enol Ether
This protocol is adapted from the fluorination of estrone enol silyl ether using N-fluoropyridinium triflate.[1]
Materials:
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Silyl enol ether substrate
-
N-Fluoropyridinium triflate (1.0 equivalent)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottomed flask
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Magnetic stirrer
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Inert atmosphere setup (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
In a nitrogen-purged, oven-dried round-bottomed flask, dissolve the silyl enol ether in anhydrous dichloromethane.
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To the stirred solution, add N-fluoropyridinium triflate in one portion at room temperature (20-25 °C).
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Stir the reaction mixture at the same temperature for the required time (e.g., 8 hours). The progress of the reaction can be monitored by the disappearance of the FTMPT crystals and a color change to orange.[1]
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Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume).
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Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: A typical experimental workflow for electrophilic fluorination using FTMPT.
Caption: A decision tree for troubleshooting common issues in fluorination reactions.
References
Technical Support Center: Efficient Fluorination of Electron-Rich Substrates
Welcome to the technical support center for the fluorination of electron-rich substrates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental protocols for greater efficiency and success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the electrophilic fluorination of electron-rich aromatic compounds such as phenols, anilines, and heterocycles.
Question: My reaction yield is low or there is no conversion of the starting material. What are the possible causes and solutions?
Answer:
Low or no conversion in fluorination reactions with electron-rich substrates can stem from several factors:
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Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture. Ensure that your reagent has been stored properly in a desiccator and handle it under an inert atmosphere if necessary. For instance, while Selectfluor® is relatively stable, other N-F reagents can be hygroscopic.[1]
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Sub-optimal Reaction Temperature: The reactivity of electron-rich substrates can be highly sensitive to temperature. For some phenols, heating to 80-110°C may be necessary to achieve good conversion.[2] Conversely, for highly activated or sensitive substrates, lower temperatures may be required to prevent decomposition or side reactions.[1] It is recommended to perform temperature screening to find the optimal conditions.
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Inappropriate Solvent: The choice of solvent is critical. Acetonitrile is a common solvent for electrophilic fluorination.[1] For certain substrates, a mixture of solvents, such as acetonitrile/water, can improve yields.[3] However, some electrophilic reagents can react exothermically with solvents like DMF, pyridine, and DMSO.[1] Always ensure compatibility between your fluorinating agent and the chosen solvent.
-
Incorrect Stoichiometry: Using an insufficient amount of the fluorinating agent will result in incomplete conversion. A slight excess (e.g., 1.1-1.5 equivalents) is often recommended. However, a large excess can lead to the formation of di- or poly-fluorinated byproducts.[4]
Question: I am observing the formation of multiple products and poor regioselectivity. How can I improve this?
Answer:
Poor regioselectivity is a common challenge in the fluorination of electron-rich arenes.[5] Here are some strategies to improve it:
-
Choice of Fluorinating Reagent: Different fluorinating agents can exhibit different selectivities. Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are common choices, with Selectfluor® generally being more reactive.[6][7] The choice may depend on the specific substrate.
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Directing Groups: The existing substituents on the aromatic ring play a crucial role in directing the incoming electrophile. Activating groups like hydroxyl (-OH) and amino (-NH2) are typically ortho-, para-directing.[8] Understanding the electronic and steric effects of your substituents is key to predicting and controlling regioselectivity.
-
Reaction Conditions: Temperature and solvent can influence the ortho/para ratio. For example, in the fluorination of phenols, the solvent polarity can affect the product distribution.[9][10] Experimenting with a range of solvents and temperatures is advisable.
-
Protecting Groups: In some cases, using a protecting group on a highly activating functional group (like an amine) can help direct the fluorination to a different position or prevent side reactions.
Question: I am seeing significant amounts of side products, such as dearomatized or aminated compounds. How can I minimize these?
Answer:
The high reactivity of electron-rich substrates makes them prone to side reactions:
-
Dearomatization: This is a particular issue with highly activated substrates like phenols, leading to the formation of fluorinated cyclohexadienones.[11] Using milder reaction conditions, such as lower temperatures or a less reactive fluorinating agent, may help to suppress this pathway.
-
Amination: In reactions using Selectfluor®, a competitive amination pathway can occur, especially with dialkoxybenzenes.[12] This is thought to proceed through a single-electron transfer (SET) mechanism. Modifying the substrate's electronic properties or the reaction conditions might favor the desired fluorination.
-
Polyfluorination: The product of monofluorination is often still electron-rich and can undergo further fluorination. To avoid this, carefully control the stoichiometry of the fluorinating agent and monitor the reaction progress closely, stopping it once the starting material is consumed.[4]
Frequently Asked Questions (FAQs)
Q1: What is the prevailing mechanism for electrophilic fluorination of electron-rich arenes?
A1: The exact mechanism of electrophilic fluorination is still a topic of discussion and may depend on the substrate and reaction conditions.[5] Two main pathways are considered: an SN2-type attack of the electron-rich arene on the electrophilic fluorine atom, or a single-electron transfer (SET) mechanism.[13][14] Theoretical studies on the fluorination of aromatic compounds with Selectfluor® suggest that the SET mechanism is often preferred.[14]
Q2: Which is a better fluorinating agent: Selectfluor® or NFSI?
A2: Both Selectfluor® and NFSI are widely used electrophilic fluorinating agents. Selectfluor® is generally considered to be the more reactive of the two.[6][7] The choice depends on the specific application. For less reactive substrates, the higher reactivity of Selectfluor® may be necessary. For highly reactive substrates prone to side reactions, the milder nature of NFSI might be advantageous.[15]
Q3: Can I use protic solvents for my fluorination reaction?
A3: The use of protic solvents depends on the fluorinating agent and the substrate. While many electrophilic fluorinations are carried out in aprotic solvents like acetonitrile, some procedures successfully employ co-solvents like water or methanol, particularly with Selectfluor®.[1][3] However, it is important to be aware that protic solvents can potentially react with the fluorinating agent or intermediates.
Q4: How does the substitution pattern on my electron-rich arene affect the reaction outcome?
A4: The substitution pattern has a profound effect on both the rate and regioselectivity of the reaction. Electron-donating groups (e.g., -OCH3, -NR2) activate the ring towards electrophilic attack and are typically ortho-, para-directing.[8] The steric bulk of the substituents can also influence the regioselectivity, with bulky groups favoring substitution at the less hindered position. In some cases, the substitution pattern can even switch the reaction pathway from fluorination to amination.[12]
Data Presentation
Table 1: Comparison of Fluorinating Agents for Electron-Rich Substrates
| Fluorinating Agent | Structure | Reactivity | Key Characteristics | Common Solvents |
| Selectfluor® | Cationic, quaternary ammonium salt | Generally more reactive | Bench-stable, easy to handle, soluble in polar solvents.[7] | Acetonitrile, Water, DMF[7] |
| N-Fluorobenzenesulfonimide (NFSI) | Neutral, sulfonimide | Generally less reactive | Stable, non-hygroscopic crystalline solid.[7] | THF, CH₂Cl₂, Acetonitrile[7] |
Table 2: Representative Reaction Conditions and Yields for Fluorination of Electron-Rich Substrates
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenols (electron-withdrawing groups) | Custom Deoxyfluorinating Reagent | Toluene | 80 | 3 | >90 | [2] |
| Phenols (electron-releasing groups) | Custom Deoxyfluorinating Reagent | Toluene | 110 | 20 | Variable | [2] |
| Skatole (3-methylindole) | Selectfluor® (3 equiv) | Acetonitrile/Water (1:1) | Room Temp | Overnight | 71 | [3] |
| Anisole | Selectfluor® | Acetonitrile | 80 | 5 | Variable (ortho/para mixture) | [10] |
| N,N-dimethylaniline | Selectfluor® or NFSI | Various | Various | - | Complex mixture | [16] |
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of Indoles with Selectfluor®
This protocol is adapted from a procedure for the synthesis of 3-fluorooxindoles from indoles.[3]
-
Preparation: Dissolve the indole substrate (0.2-0.4 mmol) in a 1:1 mixture of acetonitrile and water (2 mL) in a round-bottom flask.
-
Reagent Addition: To the stirred solution at room temperature, add Selectfluor® (3.0 equivalents).
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer successively with water (10 mL), 4% HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Deoxyfluorination of Phenols
This protocol is a general representation based on the deoxyfluorination of phenols.[2]
-
Preparation: To a solution of the phenol (1.0 equivalent) in an appropriate solvent (e.g., toluene, 0.1 M concentration), add the deoxyfluorinating reagent (1.2 equivalents).
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80°C for electron-poor phenols, 110°C for electron-rich phenols) for the specified time (3 to 20 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for fluorination of electron-rich substrates.
Caption: Competing reaction pathways in the fluorination of electron-rich arenes.
References
- 1. benchchem.com [benchchem.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Selectfluor - Wikipedia [en.wikipedia.org]
- 14. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of N-Fluoropyridinium Salts in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with N-fluoropyridinium salts in organic solvents.
Introduction
N-fluoropyridinium salts are a versatile class of electrophilic fluorinating agents widely used in organic synthesis. However, their application can be hampered by limited solubility in common organic solvents. This guide offers practical solutions and detailed protocols to address these challenges, ensuring successful and efficient fluorination reactions.
Factors Influencing the Solubility of N-Fluoropyridinium Salts
The solubility of N-fluoropyridinium salts is influenced by a combination of factors related to both the salt itself and the solvent system. Understanding these factors is crucial for troubleshooting and optimizing experimental conditions.
Data Presentation: Solubility of N-Fluoropyridinium Salts
Quantitative solubility data for N-fluoropyridinium salts in organic solvents is not extensively reported in the literature. The following tables summarize the available quantitative and qualitative data.
Table 1: Quantitative Solubility Data for Select N-Fluoropyridinium Salts
| N-Fluoropyridinium Salt | Solvent | Solubility (mg/mL) at 25°C |
| N-Fluoropyridinium triflate | Dichloromethane | 0.63 |
| N-Fluoropyridinium triflate | Tetrahydrofuran | 1.71 |
| N-Fluoropyridinium tetrafluoroborate | Dichloromethane | 0.05 |
| N-Fluoropyridinium hexafluoroantimonate | Dichloromethane | 0.09 |
| N-Fluoropyridinium perchlorate | Dichloromethane | 0.035 |
Table 2: Qualitative Solubility of Common N-Fluoropyridinium Salts
| N-Fluoropyridinium Salt | Common Solvents and Qualitative Solubility |
| N-Fluoropyridinium triflate | Low solubility in polar organic solvents.[1] |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | High solubility in polar solvents. |
| Selectfluor® (F-TEDA-BF4) | Soluble in acetonitrile, DMF, water, and nitromethane.[2] |
| Zwitterionic N-fluoropyridinium-2-sulfonates | Low solubility in organic solvents, which can lead to lower reactivity.[3] |
Troubleshooting Guide
References
Technical Support Center: Best Practices for Handling Moisture-Sensitive Fluorinating Reagents
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with moisture-sensitive fluorinating reagents. This guide provides practical advice, troubleshooting tips, and answers to frequently asked questions to ensure the safe and effective use of these powerful synthetic tools.
Troubleshooting Guide
This section addresses common issues encountered during fluorination experiments and provides actionable solutions.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution(s) |
| Inactive Fluorinating Reagent | Many fluorinating reagents are highly sensitive to moisture and can degrade over time if not stored under anhydrous conditions.[1][2] Use a fresh bottle of the reagent or test the activity of the current bottle on a reliable substrate. Reagents like DAST should be refrigerated, while PyFluor is more stable and can be stored on the benchtop.[3][4] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. Sterically hindered substrates may require a larger excess.[1] |
| Low Reaction Temperature | Some deoxyfluorinations require heating to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for the formation of side products.[1] |
| Inappropriate Solvent | Ensure the solvent is anhydrous and compatible with the chosen fluorinating reagent.[1][5] Common solvents include dichloromethane (DCM), chloroform, and toluene.[1] Some electrophilic reagents like Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[2] |
| Poor Leaving Group | For deoxyfluorination of alcohols, the hydroxyl group may need to be converted to a better leaving group, such as a sulfonate ester, before fluorination.[1] |
Issue 2: Formation of Elimination Side Products
| Possible Cause | Recommended Solution(s) |
| High Reaction Temperature | Elimination reactions are often favored at higher temperatures. Lowering the reaction temperature can minimize the formation of elimination byproducts.[1] |
| Strongly Basic Conditions | The presence of a strong base can promote E2 elimination.[1] If a base is required, consider using a non-nucleophilic, sterically hindered base.[1] |
| Choice of Fluorinating Reagent | Some reagents are more prone to causing elimination. PyFluor is known to be highly selective against elimination compared to reagents like DAST.[3][6] |
Issue 3: Inconsistent Reaction Yields
| Possible Cause | Recommended Solution(s) |
| Variable Moisture Content in Reagents/Solvents | Even "anhydrous" solvents can contain trace amounts of water.[7] It is best practice to use freshly dried solvents or to verify their water content before use.[7] Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere.[7][8] |
| Leaks in the Reaction Setup | Carefully check all joints and septa for potential leaks that could introduce atmospheric moisture.[7] Use of a Schlenk line or glovebox is highly recommended.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the essential precautions for storing moisture-sensitive fluorinating reagents?
Proper storage is critical to maintain the efficacy of your fluorinating agents.[7] Key practices include:
-
Inert Atmosphere: Store reagents under a dry, inert atmosphere such as argon or nitrogen.[7] For highly sensitive reagents, storage inside a glovebox is the best option.[7][10]
-
Sealed Containers: Ensure container caps are tightly sealed. Using parafilm and high-quality septa can provide an additional barrier against moisture, especially for frequently accessed bottles.[7]
-
Desiccation: Storing the reagent's container inside a desiccator can offer further protection from ambient moisture.[7]
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Temperature Control: Some reagents, like DAST, require refrigeration (2-8°C) to maintain stability.[4] In contrast, PyFluor is a low-melting solid that is stable at room temperature.[3]
Q2: How do I properly handle the transfer of moisture-sensitive fluorinating reagents and anhydrous solvents?
The use of air-free techniques is paramount.[8] The two most common methods are the use of a glovebox or a Schlenk line.[8][9]
-
In a Glovebox: A glovebox provides a sealed, inert atmosphere, making it ideal for storing, weighing, and transferring air-sensitive solids.[10] All items, including glassware and spatulas, should be brought into the glovebox through an antechamber that is purged with an inert gas.[10][11]
-
Using a Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive compounds in glassware under an inert atmosphere.[9][12]
-
Glassware Preparation: All glassware must be rigorously dried, typically by heating in an oven and then cooling under vacuum or a stream of inert gas.[8][13]
-
Solvent Transfer: Anhydrous solvents should be transferred via a cannula or a dry syringe.[7][14]
-
Reagent Transfer: Solid reagents should be weighed and added to the reaction flask quickly under a positive flow of inert gas.[7] For highly sensitive solids, this transfer is best performed inside a glovebox.[7] Liquid reagents can be transferred using a dry, purged syringe.[12][14]
-
Q3: What is the correct procedure for quenching a reaction containing a fluorinating reagent?
Quenching must be done with extreme caution, as unreacted fluorinating reagent can react violently with aqueous solutions.[1][7]
-
Cool the reaction mixture: Typically to 0 °C in an ice bath.
-
Slow Addition: Slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1]
-
Venting: Ensure adequate venting as gas evolution may occur.
-
Work-up: Once the quench is complete, proceed with the standard aqueous work-up and extraction of the product.[1]
Q4: Can you provide a comparison of common deoxyfluorination reagents?
| Reagent | Chemical Name | Form | Key Properties & Handling Considerations |
| DAST | Diethylaminosulfur trifluoride | Pale yellow liquid | Reacts violently with water, producing HF.[15] Thermally unstable and can decompose explosively when heated above 50°C.[4][15] Must be stored in a refrigerator under an inert atmosphere.[16] |
| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | Colorless to yellow liquid | More thermally stable than DAST, but also reacts rapidly and exothermically with water.[7][17][18] Should be handled in a well-ventilated hood and stored in a cool, dry place.[19] |
| PyFluor | 2-Pyridinesulfonyl fluoride | Low-melting solid | Remarkably stable and can be handled and stored on the benchtop for extended periods with no detectable decomposition.[3] Tolerates air and moisture and is less prone to causing elimination side products.[3][6] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (to a concentration of ~0.1 M).[1]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution via a syringe.[1] Maintain the internal temperature below -70 °C during the addition.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Quenching: Once the reaction is complete, carefully and slowly transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[1]
-
Work-up: Separate the organic layer and extract the aqueous layer with DCM.[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Workflow for Handling Moisture-Sensitive Fluorinating Reagents
Troubleshooting Decision Tree for a Failed Fluorination Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cheshireorganics.com [cheshireorganics.com]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 13. web.mit.edu [web.mit.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. nbinno.com [nbinno.com]
- 16. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. Deoxofluor - Enamine [enamine.net]
- 18. nbinno.com [nbinno.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting failed α-fluorination of sulfide reactions
Welcome to the technical support center for the α-fluorination of sulfide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during these experiments.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate challenges in your α-fluorination of sulfide reactions.
My reaction has a very low yield or is not working at all. What are the common causes and how can I fix it?
Low to no yield in α-fluorination of sulfides can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
-
Inactive Fluorinating Reagent: Electrophilic fluorinating agents can degrade over time, especially if not stored under anhydrous conditions.
-
Solution: Use a fresh batch of the fluorinating reagent. For sensitive reagents like DAST, ensure it is from a recently opened bottle stored under an inert atmosphere.
-
-
Insufficient Reagent: Sterically hindered or electron-deficient sulfides may require a larger excess of the fluorinating agent to proceed to completion.
-
Solution: Gradually increase the equivalents of the fluorinating reagent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.).
-
-
Suboptimal Temperature: The reaction may be too slow at low temperatures or decomposition of starting material, reagent, or product may occur at elevated temperatures.
-
Solution: If the reaction is sluggish, cautiously increase the temperature in increments. For sensitive substrates prone to decomposition, running the reaction at a lower temperature for a longer duration might be beneficial.
-
-
Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and influencing the reactivity of the fluorinating agent.
-
Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many electrophilic fluorinations. For reactions prone to side reactions, consider less polar solvents like dichloromethane (DCM). Always verify the compatibility of your fluorinating agent with the chosen solvent, as some reagents like Selectfluor™ can react exothermically with solvents like DMF, pyridine, and DMSO.[1]
-
-
Issues with the Sulfide Substrate: The electronic and steric properties of the sulfide can significantly impact reactivity. Electron-withdrawing groups near the α-carbon can decrease its nucleophilicity, slowing down the reaction.
-
Solution: For electron-deficient substrates, a more powerful fluorinating agent may be required. Alternatively, modification of the substrate to be more electron-rich, if synthetically feasible, could improve reactivity.
-
I am observing the formation of multiple products, including difluorinated and other side products. How can I improve the selectivity for the desired monofluorinated product?
The formation of multiple products is a common challenge, often arising from over-fluorination or competing reaction pathways.
Potential Causes and Solutions:
-
Over-fluorination (Difluorination): The monofluorinated product can sometimes be more reactive than the starting sulfide, leading to the formation of a difluorinated byproduct.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Using 1.0 to 1.1 equivalents is often optimal for monofluorination.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for the monofluorinated product.
-
-
-
Pummerer-Type Rearrangement Side Products: The mechanism of α-fluorination of sulfides often proceeds through a Pummerer-type intermediate.[2][3][4] This intermediate can be trapped by other nucleophiles present in the reaction mixture, leading to undesired side products.
-
Solution:
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can act as a nucleophile, leading to the formation of α-hydroxysulfides which can be further oxidized.
-
Choice of Solvent and Nucleophilicity: Use non-nucleophilic solvents. If a base is required, opt for a non-nucleophilic, sterically hindered base.
-
-
-
Oxidation of the Sulfide: The electrophilic fluorinating agent can sometimes act as an oxidant, converting the sulfide to the corresponding sulfoxide or sulfone.
-
Solution: Choose a fluorinating agent with a lower oxidizing potential if sulfide oxidation is a significant issue. Running the reaction at lower temperatures can also help minimize over-oxidation.
-
Frequently Asked Questions (FAQs)
Q1: Which electrophilic fluorinating agent should I choose for my sulfide?
The choice of fluorinating agent is critical and depends on the reactivity of your sulfide substrate. Common electrophilic fluorinating agents for sulfides include Selectfluor™, N-Fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts.
-
Selectfluor™ (F-TEDA-BF₄): Generally considered one of the most reactive and versatile electrophilic fluorinating agents.[5] It is often effective for a wide range of sulfides, including less reactive ones.
-
N-Fluorobenzenesulfonimide (NFSI): A powerful and widely used reagent, often employed for the fluorination of various nucleophiles, including the α-position to a sulfur atom.
-
N-Fluoropyridinium Salts: The reactivity of these salts can be tuned by modifying the substituents on the pyridine ring. For instance, electron-withdrawing groups increase the fluorinating power.
Q2: What is the proposed mechanism for the α-fluorination of sulfides?
The reaction of sulfides with an electrophilic fluorinating agent is generally believed to proceed through a two-step mechanism involving an initial oxidative fluorination of the sulfur atom, followed by a Pummerer-type rearrangement.
Q3: How does the solvent affect the outcome of the reaction?
The solvent can influence the reaction rate, yield, and selectivity. Polar aprotic solvents like acetonitrile are commonly used as they can help to stabilize charged intermediates. However, the use of highly polar and potentially nucleophilic solvents like DMF should be approached with caution as they can lead to side reactions. In some cases, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote challenging C-H activation reactions.
Q4: Is a base always necessary for α-fluorination of sulfides?
A base is not always required but can be beneficial in certain cases. For substrates with a relatively acidic α-proton, a non-nucleophilic base can facilitate the formation of the key intermediate in the Pummerer-type rearrangement. However, the use of a strong or nucleophilic base can lead to undesired side reactions, such as elimination.
Quantitative Data Presentation
The choice of electrophilic fluorinating agent can significantly impact the yield of the α-fluorination of sulfides. The following table provides a summary of reported yields for the α-fluorination of thioanisole with different reagents under various conditions.
| Sulfide Substrate | Fluorinating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thioanisole | Selectfluor™ (1.1) | CH₃CN | RT | 1 | 95 | Furuya et al. (2006) |
| Thioanisole | NFSI (1.2) | CH₂Cl₂ | 0 to RT | 12 | 85 | Differding & Lang (1989) |
| Thioanisole | N-Fluoro-2,4,6-trimethylpyridinium triflate (1.2) | CH₂Cl₂ | 0 | 1 | 92 | Umemoto et al. (1992) |
| Thioanisole | N-Fluoro-3,5-dichloropyridinium triflate (1.2) | CH₂Cl₂ | 0 | 1 | 0 | Umemoto et al. (1992) |
Experimental Protocols
General Protocol for α-Fluorination of an Aryl Sulfide using Selectfluor™
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl sulfide (1.0 eq.)
-
Selectfluor™ (1.1 eq.)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl sulfide.
-
Dissolve the aryl sulfide in anhydrous acetonitrile (concentration typically 0.1-0.5 M).
-
To the stirred solution, add Selectfluor™ in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Failed α-Fluorination of Sulfide Reactions
Caption: A stepwise workflow for troubleshooting failed α-fluorination reactions.
Logical Relationship of Factors Influencing α-Fluorination of Sulfides
Caption: Key factors influencing the success of α-fluorination of sulfides.
References
Technical Support Center: Purification of Fluorinated Reaction Products
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying products after a fluorination reaction?
A1: The primary purification techniques for fluorinated compounds include:
-
Column Chromatography: A fundamental method for separating reaction mixtures. Both normal-phase and reversed-phase chromatography are effective, with the choice of stationary and mobile phases being critical for good resolution.[1] For crude products, flash column chromatography is often a suitable starting point.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution and is particularly useful for achieving high purity levels (>98%) for final compounds.[1] Specialized fluorinated HPLC columns can offer enhanced selectivity.[1][3]
-
Crystallization: An effective method for obtaining highly pure solid compounds. The selection of an appropriate solvent or solvent system is crucial and often requires screening.[1]
-
Liquid-Liquid Extraction: Primarily used as an initial purification step to remove major impurities based on their differential solubility between two immiscible liquid phases.[1]
Q2: Why are fluorinated compounds often difficult to purify?
A2: The unique properties of the fluorine atom can present several purification challenges:
-
Altered Polarity and Solubility: The high electronegativity of fluorine can significantly change the polarity and solubility of a molecule compared to its non-fluorinated analog, requiring tailored purification strategies.[1]
-
Similar Polarity to Byproducts: C-H fluorination reactions can be difficult to isolate because the starting materials and fluorinated products often have similar polarities.[4]
-
Formation of Isomers: Fluorination reactions can sometimes produce mixtures of constitutional isomers, which can be challenging to separate.[4]
-
Volatility: Smaller fluorinated compounds can be volatile, requiring careful handling to prevent sample loss.[5]
Q3: How can I remove unreacted fluorinating agents and their byproducts?
A3: The method for removing excess fluorinating agents depends on the specific reagent used.
-
Aqueous Work-up: Many common fluorinating agents and their byproducts can be removed with an aqueous extractive work-up.
-
Scavenger Resins: For flow chemistry setups, scavenger cartridges or mixed-bed scavengers (e.g., CaCO³/SiO₂) can be used for in-line purification to remove inorganic fluoride and excess reagents like DAST and its byproducts.[6]
-
Chromatography: Standard chromatographic techniques will also separate the desired product from these impurities.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of fluorinated compounds.
Chromatographic Purification (HPLC & Flash Chromatography)
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
| Potential Cause | Troubleshooting Suggestion |
| Secondary Interactions with residual silanols on the silica-based stationary phase, especially for basic fluorinated compounds.[2][5] | Use a deactivated, end-capped column to minimize silanol interactions.[5] |
| Mobile Phase pH is too close to the pKa of the analyte, causing it to exist in multiple ionic forms.[5] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[5] |
| Column Overload from injecting too much sample.[5] | Reduce the concentration or volume of the injected sample.[5] |
| Inappropriate Mobile Phase Additives | For reversed-phase chromatography, consider adding a modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE). For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[5] |
Problem: Co-elution of the Target Compound with Impurities
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Resolution with the current chromatographic conditions.[5] | Optimize Selectivity: • Change Stationary Phase: Switch to a column with different chemistry (e.g., from C18 to a phenyl-hexyl or a specialized fluorinated phase).[5] • Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[5] |
| Impurities Have Very Similar Polarity to the target compound.[5] | Utilize Mobile Phase Additives: The addition of ion-pairing reagents or modifiers like TFE can enhance separation.[5] Employ an Orthogonal Technique: If co-elution persists, use a different purification technique with a different separation mechanism (e.g., switch from reversed-phase to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC)).[5] |
Problem: Compound Elutes in the Void Volume (Reversed-Phase)
| Potential Cause | Troubleshooting Suggestion |
| High Polarity of the compound, leading to no retention on the non-polar stationary phase.[5] | • Use a More Retentive Column: Consider a reversed-phase column with a higher carbon load or an embedded polar group.[5] • Switch to HILIC: HILIC is specifically designed for the retention and separation of highly polar compounds.[5] |
Problem: Difficulty Separating Regioisomers or Diastereomers
| Potential Cause | Troubleshooting Suggestion |
| Subtle Structural Differences between isomers lead to similar interactions with the stationary phase. | • Normal-Phase HPLC: Diastereomers can often be separated using normal-phase HPLC on a silica gel column.[2] • Specialized Columns: Fluorinated stationary phases can provide enhanced selectivity for separating positional isomers.[7] • Chiral Chromatography: This may be effective for separating enantiomers and some diastereomers.[2] |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
-
Sample Preparation:
-
If the crude product has poor solubility in the column eluent, use dry loading.
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel or celite to the solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.[5]
-
-
Column Packing:
-
Select an appropriate stationary phase (e.g., silica gel or alumina) based on the polarity of the target compound.
-
Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
-
Loading:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase and gradually increase the polarity. A common gradient for moderately polar compounds is from hexane/ethyl acetate to pure ethyl acetate, and then introducing methanol if necessary.
-
For very polar compounds, a solvent system containing methanol and ammonium hydroxide in dichloromethane can be effective.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.[2]
-
General Protocol for Purification by Preparative HPLC
-
Method Development:
-
Develop a separation method on an analytical HPLC system first to determine the optimal stationary phase, mobile phase, and gradient conditions.
-
For moderately polar compounds: Start with a C18 column and a gradient of water and acetonitrile, both with 0.1% formic acid or TFA.[5]
-
For highly polar, water-soluble compounds: Use a HILIC column with a gradient from high organic (e.g., 95% acetonitrile) to a higher aqueous content.[5]
-
-
Sample Preparation:
-
Dissolve the crude sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to remove any particulates.
-
-
Purification:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the developed gradient method.
-
-
Fraction Collection:
-
Collect fractions based on the detector signal (e.g., UV absorbance).
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to determine their purity.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
-
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting logic for co-elution in HPLC.
References
Managing the varying reactivity and power of different N-fluoropyridinium triflates
Welcome to the technical support center for N-fluoropyridinium triflates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of these versatile electrophilic fluorinating agents. Here you will find troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you manage the varying reactivity and power of different N-fluoropyridinium triflates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are N-fluoropyridinium triflates and what are their primary applications?
A1: N-fluoropyridinium triflates are a class of organic compounds used as electrophilic fluorinating agents.[1] They consist of a positively charged N-fluoropyridinium cation and a triflate anion.[1] These reagents are valued for their ability to introduce fluorine atoms into a wide variety of organic molecules.[2] Their applications are extensive in medicinal chemistry and drug discovery, as the introduction of fluorine can significantly alter a molecule's biological properties, such as metabolic stability and binding affinity.[3] They are used in the synthesis of fluorinated aromatics, carbanions, vinyl esters, and enamines.
Q2: How does the structure of the N-fluoropyridinium salt affect its reactivity?
A2: The reactivity, or "fluorinating power," of N-fluoropyridinium salts can be finely tuned by altering the electronic nature of the substituents on the pyridine ring.[2][4] Electron-withdrawing groups on the pyridine ring increase the electrophilicity of the fluorine atom, leading to a more powerful fluorinating agent.[5] Conversely, electron-donating groups decrease the reactivity.[5] This tunability allows for the selection of a reagent that is appropriately matched to the nucleophilicity of the substrate, which can help to minimize side reactions.[2]
Q3: What are the key safety precautions to take when handling N-fluoropyridinium triflates?
A3: N-fluoropyridinium triflates are stable, crystalline solids that are generally easy to handle.[4] However, they are sensitive to light and moisture and should be stored in a tightly sealed container in a cool, dry place. It is important to note that their stability tends to decrease as their fluorinating power increases.[4] They can be corrosive and cause severe skin burns and eye damage.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should always be worn. All manipulations should be carried out in a well-ventilated fume hood.
Q4: Can N-fluoropyridinium triflates act as oxidizing agents?
A4: Yes, in addition to being electrophilic fluorinating agents, N-fluoropyridinium cations can also function as one-electron oxidants.[1][7] This dual reactivity is an important consideration when planning reactions, as it can lead to alternative reaction pathways or side products depending on the substrate and reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently reactive N-fluoropyridinium salt: The chosen reagent may not be powerful enough for the specific substrate. - Poor substrate nucleophilicity: The substrate may be too electron-deficient to react. - Decomposition of the reagent: Improper storage or handling may have led to reagent degradation. | - Select a more powerful N-fluoropyridinium salt with more electron-withdrawing groups on the pyridine ring. - If possible, modify the substrate to increase its nucleophilicity (e.g., by converting a ketone to a silyl enol ether). - Use a fresh batch of the reagent and ensure it has been stored under anhydrous conditions. |
| Formation of Side Products (e.g., Tar, Unidentifiable Mixture) | - Reagent is too reactive: A highly reactive N-fluoropyridinium salt can lead to non-selective reactions and decomposition of the starting material or product. - Reaction temperature is too high: Elevated temperatures can promote side reactions. - Presence of water: Moisture can lead to hydrolysis of the reagent and other undesired reactions. | - Choose a less reactive N-fluoropyridinium salt with electron-donating groups. - Perform the reaction at a lower temperature. - Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difluorination or Polyfluorination | - Excess of fluorinating agent: Using too much of the N-fluoropyridinium salt can lead to multiple fluorination events. - Highly reactive substrate: Some substrates are inherently prone to over-fluorination. | - Carefully control the stoichiometry of the N-fluoropyridinium salt, often using it as the limiting reagent. - Monitor the reaction progress closely by techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[8] |
| Poor Regioselectivity | - Multiple reactive sites on the substrate: The substrate may have several positions with similar nucleophilicity. - Reaction conditions: Solvent and temperature can influence the regiochemical outcome. | - Employ a more selective, less reactive N-fluoropyridinium salt. - Optimize reaction conditions, including solvent polarity and temperature, to favor the desired regioisomer. - Consider using protecting groups to block alternative reactive sites. |
Data Presentation: Reactivity of N-Fluoropyridinium Triflates
The fluorinating power of N-fluoropyridinium triflates is influenced by the substituents on the pyridine ring. The following table summarizes the relative reactivity of some common N-fluoropyridinium salts.
| N-Fluoropyridinium Salt | Substituents | Relative Fluorinating Power | Notes |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 2,4,6-trimethyl | Less Reactive | Electron-donating methyl groups decrease reactivity. |
| N-Fluoropyridinium triflate | None | Moderate | The parent compound, a versatile reagent. |
| N-Fluoro-3-chloropyridinium triflate | 3-chloro | More Reactive | The electron-withdrawing chloro group increases reactivity. |
| N-Fluoro-2,6-dichloropyridinium triflate | 2,6-dichloro | Highly Reactive | Two electron-withdrawing chloro groups significantly increase reactivity.[9] |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | 2,3,4,5,6-pentachloro | Very Highly Reactive | The most reactive on this scale, even reacting with borosilicate glass.[9] |
Experimental Protocols
General Protocol for Electrophilic Fluorination of a Silyl Enol Ether
This protocol describes a general procedure for the fluorination of a silyl enol ether using N-fluoropyridinium triflate.
Materials:
-
Substrate (silyl enol ether)
-
N-Fluoropyridinium triflate (or a suitable derivative)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up reagents (e.g., water, saturated sodium bicarbonate solution, brine, organic solvent for extraction, drying agent like magnesium sulfate)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the silyl enol ether in the chosen anhydrous solvent in a round-bottom flask.
-
Addition of Reagent: Add the N-fluoropyridinium triflate in one portion to the stirred solution at the desired temperature (often room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, pour the reaction mixture into water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Logical Workflow for Selecting an N-Fluoropyridinium Reagent
Caption: A decision-making workflow for selecting the appropriate N-fluoropyridinium reagent based on substrate reactivity.
General Reaction Mechanism for Electrophilic Fluorination
Caption: A simplified diagram illustrating the general mechanism of electrophilic fluorination using an N-fluoropyridinium salt.
References
- 1. N-Fluoropyridinium triflate - Wikipedia [en.wikipedia.org]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-フルオロピリジニウムトリフラート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-Fluoropyridinium Triflate [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Electrophilic Fluorinating Agents: 1-Fluoro-2,4,6-trimethylpyridinium triflate vs. N-Fluorobenzenesulfonimide (NFSI)
A Guide for Researchers in Synthetic and Medicinal Chemistry
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The choice of a fluorinating agent is critical, dictating reaction efficiency, substrate scope, and functional group tolerance. Among the most common electrophilic ("F+") reagents, 1-Fluoro-2,4,6-trimethylpyridinium triflate and N-Fluorobenzenesulfonimide (NFSI) are mainstays in the synthetic chemist's toolbox. This guide provides an objective, data-driven comparison of their performance, supported by experimental data, to inform reagent selection for specific research applications.
Reagent Overview
This compound , a member of the N-fluoropyridinium salt family, is a powerful electrophilic fluorinating agent. Its cationic nature and the electron-donating methyl groups on the pyridinium ring modulate its reactivity. It is a crystalline solid, generally soluble in polar organic solvents.
N-Fluorobenzenesulfonimide (NFSI) is a neutral, crystalline, and highly stable N-F reagent. It is widely regarded as a milder and highly versatile fluorinating agent, compatible with a broad range of functional groups and catalytic systems. Its high solubility in many common organic solvents makes it a popular choice for various synthetic transformations.
Performance Comparison: Kinetic Reactivity
A definitive measure of a reagent's intrinsic electrophilicity can be determined through kinetic analysis. A study by Mayr, Ofial, and colleagues systematically evaluated the second-order rate constants (k₂) for the fluorination of various carbon nucleophiles. This data provides a direct, quantitative comparison of fluorinating power under standardized conditions.[1][2][3]
As shown in the table below, for the fluorination of the enolate of 1,3-diphenylpropane-1,3-dione, This compound is approximately 21 times more reactive than NFSI in acetonitrile. This highlights the significantly higher electrophilic power of the pyridinium salt.
| Fluorinating Agent | Abbreviation | Substrate | k₂ (M⁻¹s⁻¹) at 20 °C | Relative Rate (vs. NFSI) |
| N-Fluorobenzenesulfonimide | NFSI | Enolate of 1,3-diphenylpropane-1,3-dione | 1.2 x 10⁻³ | 1.0 |
| This compound | Me₃NFPY•OTf | Enolate of 1,3-diphenylpropane-1,3-dione | 2.5 x 10⁻² | ~20.8 |
| Data sourced from kinetic studies in acetonitrile.[1][2] |
Performance Comparison: Synthetic Yields
While kinetic data reveals intrinsic reactivity, isolated yields in preparative reactions are paramount for practical applications. Direct side-by-side comparisons of yield under identical conditions are less common in the literature, but some qualitative and specific examples exist.
Fluorination of Silyl Enol Ethers: For the fluorination of substrates like 1-(trimethylsilyloxy)cyclohexene, the choice of solvent is crucial. While the tetrafluoroborate salt of N-fluoro-2,4,6-trimethylpyridinium is reported to give unsatisfactory rates and yields in dichloromethane (CH₂Cl₂) due to poor solubility, its triflate analog shows better performance.[4] Critically, in a more polar solvent like acetonitrile, both the pyridinium triflate and NFSI are reported to give similar results, though specific yield data for a direct comparison is not provided in the surveyed literature.[4][5]
Fluorination of β-Ketoesters: Both reagents are widely used for the α-fluorination of β-ketoesters, often in the context of asymmetric catalysis.
-
NFSI is frequently paired with chiral metal complexes (e.g., Pd, Cu) to achieve high enantioselectivity.[4]
-
1-Fluoro-2,4,6-trimethylpyridinium salts have also been successfully employed in asymmetric fluorinations.[4]
The choice of reagent in these cases is often dictated by the specific catalyst system and substrate rather than a general superiority of one reagent over the other in terms of yield.
Experimental Methodologies
Detailed experimental protocols are essential for reproducibility. Below is the generalized protocol used for the kinetic comparison of the two reagents.
Key Experiment: Kinetic Measurement of Electrophilic Fluorination
Objective: To determine the second-order rate constants for the reaction of a fluorinating agent with a standard carbon nucleophile.
General Protocol (Adapted from Mayr et al.[1][2]):
-
Instrumentation: Reactions are monitored using a UV-vis spectrophotometer, often equipped with a stopped-flow accessory for rapid reactions. The instrument is thermostatted to maintain a constant temperature (e.g., 20 °C).
-
Solution Preparation:
-
Stock solutions of the carbon nucleophiles (e.g., enamines or pre-formed enolates) are prepared in dry acetonitrile.
-
Stock solutions of the electrophilic fluorinating agents (NFSI and this compound) are prepared separately in dry acetonitrile.
-
-
Kinetic Run:
-
Equal volumes of the nucleophile and electrophile solutions are rapidly mixed in the stopped-flow apparatus.
-
The reaction is monitored by following the decay of the nucleophile's absorbance at a specific wavelength (λ_max) over time.
-
Pseudo-first-order conditions are employed, with the fluorinating agent in large excess (e.g., >10 equivalents) over the nucleophile.
-
-
Data Analysis:
-
The observed rate constants (k_obs) are determined by fitting the exponential decay of the absorbance trace to a first-order rate equation.
-
Second-order rate constants (k₂) are then calculated by plotting k_obs against the concentration of the fluorinating agent and determining the slope of the resulting linear plot.
-
Logical Frameworks for Reagent Selection
The choice between this compound and NFSI depends on several factors, including the nucleophilicity of the substrate, the need for catalysis, and desired selectivity.
Caption: A decision-making workflow for selecting a fluorinating agent.
General Experimental Workflow
A typical electrophilic fluorination follows a straightforward workflow, as illustrated below.
Caption: A generalized workflow for a typical electrophilic fluorination reaction.
Summary and Conclusions
Both this compound and NFSI are highly effective and valuable reagents for electrophilic fluorination. The optimal choice is context-dependent.
-
This compound is the more powerful electrophile, making it a good choice for less reactive nucleophiles where a higher intrinsic reactivity is required. Its reactivity can be tuned by altering the substituents on the pyridine ring.[6]
-
NFSI is a milder, versatile, and highly stable reagent. Its lower reactivity can be advantageous for preventing side reactions or for use in sensitive, finely-tuned catalytic systems. It is arguably the most widely used reagent for the fluorination of active methylene compounds due to its reliability and broad compatibility.
For researchers, the kinetic data suggests that for challenging fluorinations of weak nucleophiles, this compound should be considered first. For reactions involving highly activated substrates or those employing complex catalytic systems, the well-behaved and milder nature of NFSI often makes it the reagent of choice.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of Electrophilic N-F Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and development, capable of modulating a compound's metabolic stability, binding affinity, and bioavailability. Electrophilic N-F reagents have emerged as versatile and easy-to-handle sources of "F+" for the fluorination of a wide range of nucleophiles.[1][2] However, the selection of an appropriate N-F reagent has often been a matter of empirical screening rather than rational design based on quantitative reactivity data.[1][3] This guide provides a quantitative comparison of commonly used electrophilic N-F reagents, based on an experimentally determined kinetic reactivity scale, to facilitate more informed reagent selection.[3][4]
Quantitative Reactivity Scale
A significant advancement in understanding the reactivity of N-F reagents comes from the development of a quantitative kinetic reactivity scale.[1][3] This scale, spanning eight orders of magnitude, was established by measuring the absolute and relative rate constants for the fluorination of a series of 1,3-diaryl-1,3-dicarbonyl derivatives in acetonitrile (CH₃CN).[3][4] Selectfluor® was used as the reference electrophile for the calculation of relative rate constants (krel).[1]
The data clearly indicates that N-fluoropyridinium salts with electron-withdrawing substituents are significantly more reactive than neutral reagents like N-Fluorobenzenesulfonimide (NFSI).[1][5] The counter-ion for the N-fluoropyridinium salts was found to have a minimal effect on reactivity.[1]
| N-F Reagent | Abbreviation/Trade Name | Absolute Rate Constant (k / M⁻¹s⁻¹) | Relative Rate Constant (krel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 1.62 x 10⁵ | 1.35 x 10⁶ | |
| 2,6-Dichloro-N-fluoropyridinium triflate | 0.13 | 1.08 | |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | 0.12 | 1.00 | |
| 1-Fluoro-4-methyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | 0.12 | 1.00 |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 1.10 x 10⁻² | 9.17 x 10⁻² | |
| N-Fluorobenzenesulfonimide | NFSI | 2.00 x 10⁻³ | 1.67 x 10⁻² |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ | 1.80 x 10⁻³ | 1.50 x 10⁻² |
| N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) | 1.80 x 10⁻³ | 1.50 x 10⁻² | |
| 2-Chloro-N-fluoropyridinium triflate | 1.50 x 10⁻³ | 1.25 x 10⁻² | |
| N-fluoro-2-pyridone | 2.00 x 10⁻⁴ | 1.67 x 10⁻³ |
Table 1: Quantitative reactivity data for various electrophilic N-F reagents. Data sourced from Rozatian, N., et al. (2018).[1][3]
Experimental Protocols
The quantitative reactivity scale was established through detailed kinetic studies. The following is a summary of the key experimental methodology.
General Procedure for Kinetic Measurements:
The kinetics of the fluorination reactions were monitored using UV-Vis spectrophotometry. The rate of reaction was determined by observing the disappearance of the enol tautomer of the 1,3-diaryl-1,3-dicarbonyl nucleophile, which has a distinct absorption profile from the resulting fluoro-ketone product.[1][3]
-
Preparation of Solutions: Stock solutions of the N-F reagents and the 1,3-diaryl-1,3-dicarbonyl nucleophiles were prepared in dry acetonitrile.
-
Kinetic Runs: Reactions were carried out under pseudo-first-order conditions with the N-F reagent in large excess (typically ≥ 10 equivalents) relative to the nucleophile.
-
Data Acquisition: The reaction was initiated by adding a solution of the N-F reagent to a solution of the nucleophile in a cuvette. The change in absorbance at a specific wavelength corresponding to the enol tautomer was monitored over time using a spectrophotometer equipped with a temperature-controlled cell holder.
-
Data Analysis: The observed pseudo-first-order rate constants (kobs) were determined by fitting the absorbance versus time data to a single exponential decay function. The second-order rate constants (k) were then calculated by dividing kobs by the concentration of the N-F reagent.
Product Analysis:
The products of the fluorination reactions were confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LCMS) to ensure that the kinetic measurements corresponded to the desired monofluorination reaction.[1]
Visualization of Reactivity
The following diagrams illustrate the logical flow of the experimental determination of the reactivity scale and a direct comparison of the relative reactivities of the N-F reagents.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triflate and Tetrafluoroborate Anions in N-Fluoropyridinium Salts for Fluorination Reactions
For researchers, scientists, and drug development professionals, the choice of a fluorinating agent is critical for the successful synthesis of novel chemical entities. N-fluoropyridinium salts are a versatile class of electrophilic fluorinating reagents, and the nature of their counter-anion can significantly influence their physical properties and performance in chemical reactions. This guide provides a detailed comparison of two commonly used N-fluoropyridinium salts: N-fluoropyridinium triflate and N-fluoropyridinium tetrafluoroborate, supported by experimental data to aid in reagent selection.
Core Comparison: Triflate vs. Tetrafluoroborate
The triflate (CF₃SO₃⁻) and tetrafluoroborate (BF₄⁻) anions, while both non-nucleophilic, impart distinct characteristics to the N-fluoropyridinium cation. These differences primarily manifest in the salt's solubility and, to a lesser extent, its stability and handling. While the inherent reactivity of the N-fluoropyridinium cation as a fluorinating agent is largely independent of the counter-anion, the practical execution and outcome of a reaction can be influenced by these properties.[1]
Key Physicochemical and Performance Parameters
| Property | N-Fluoropyridinium Triflate | N-Fluoropyridinium Tetrafluoroborate | Key Observations |
| Molecular Formula | C₆H₅F₄NO₃S | C₅H₅BF₅N | The triflate anion contributes a larger molecular weight. |
| Melting Point | 185–187 °C[2] | 186-192 °C[3] | Both salts are stable crystalline solids with high melting points.[4] |
| Solubility in Dichloromethane | 0.63 mg/cm³[4] | 0.05 mg/cm³[4] | The triflate salt exhibits significantly higher solubility in this common organic solvent.[4] |
| Solubility in Tetrahydrofuran | 1.71 mg/cm³[4] | Not specified | The triflate salt shows good solubility in THF. |
| Solubility in Acetonitrile | Freely soluble[4] | Freely soluble[4][5] | Both salts are highly soluble in polar aprotic solvents like acetonitrile. |
| Stability | Stable under anhydrous conditions; can be stored indefinitely in a dry atmosphere.[6][7] Slowly decomposes in water.[4][7] | Stable under anhydrous conditions.[3][6] | Both salts require handling under anhydrous conditions for optimal stability. |
| Reactivity | Reactivity is very similar to the tetrafluoroborate salt.[1] The triflate salt can show greater reactivity in certain fluorinations due to better solubility.[4][8] | Reactivity is very similar to the triflate salt, with the counter-ion having little effect on the intrinsic reactivity.[1] Lower solubility in some solvents can lead to unsatisfactory reaction rates or yields compared to the triflate analog.[5] | The choice of solvent can be crucial; in solvents where both are soluble (e.g., acetonitrile), reactivity is comparable.[5] |
Experimental Insights and Protocols
The selection between triflate and tetrafluoroborate N-fluoropyridinium salts often comes down to the specific reaction conditions, particularly the choice of solvent. The enhanced solubility of the triflate salt in less polar organic solvents like dichloromethane can be a significant advantage, allowing for more homogeneous reaction mixtures and potentially leading to improved yields and reaction control.[5][6]
General Synthetic Protocol for N-Fluoropyridinium Salts
A general and widely applicable method for the preparation of N-fluoropyridinium salts involves the direct fluorination of a pyridine-Lewis acid or pyridine-Brønsted acid complex.[7][9][10][11]
Materials:
-
Pyridine
-
Trifluoromethanesulfonic acid (for triflate salt) or Tetrafluoroboric acid (for tetrafluoroborate salt)
-
Acetonitrile (dry)
-
Fluorine gas (typically a 10% mixture in nitrogen)
Procedure:
-
A solution of pyridine and the corresponding acid (trifluoromethanesulfonic acid or tetrafluoroboric acid) in dry acetonitrile is prepared in a suitable reactor.
-
The solution is cooled to a low temperature, typically between -40 °C and 0 °C.
-
A mixture of 10% fluorine in nitrogen gas is then bubbled through the stirred solution.
-
The reaction progress is monitored, and upon completion, the gas flow is stopped.
-
The resulting N-fluoropyridinium salt is typically isolated by filtration, washed with a dry, non-polar solvent, and dried under vacuum.
It is crucial to note that working with elemental fluorine requires specialized equipment and safety precautions.
Representative Fluorination Reaction: α-Fluorination of a Ketone
This protocol illustrates the application of N-fluoropyridinium salts in the electrophilic fluorination of a carbonyl compound.
Materials:
-
Ketone substrate (e.g., 2-acetylcyclohexanone)
-
N-fluoropyridinium triflate or N-fluoropyridinium tetrafluoroborate
-
Acetonitrile (dry)
Procedure:
-
The ketone substrate is dissolved in dry acetonitrile in a reaction flask under an inert atmosphere.
-
The N-fluoropyridinium salt (triflate or tetrafluoroborate) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated as required, while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatographic procedures.
In cases where the tetrafluoroborate salt exhibits poor solubility in the chosen solvent, the reaction may proceed slowly or incompletely. Switching to the more soluble triflate salt or using a solvent in which both salts are soluble, such as acetonitrile, can lead to a more efficient transformation.[5]
Visualizing the Components and Process
To better understand the entities involved, the following diagrams illustrate the structures of the anions and a typical workflow.
Caption: Chemical structures of the triflate and tetrafluoroborate anions.
Caption: A generalized workflow for electrophilic fluorination using N-fluoropyridinium salts.
Conclusion
Both N-fluoropyridinium triflate and tetrafluoroborate are effective and stable electrophilic fluorinating agents. The primary differentiator lies in their solubility profiles. The triflate salt's superior solubility in a broader range of organic solvents often translates to more versatile and efficient reaction conditions, potentially leading to higher yields. However, for reactions conducted in solvents where both salts are readily soluble, such as acetonitrile, the choice of anion is less critical to the reaction's success. For researchers optimizing fluorination reactions, considering the solvent system and the solubility of the N-fluoropyridinium salt is a key step toward achieving the desired outcome.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 2. N-Fluoropyridinium triflate - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 1-Fluoro-2,4,6-trimethylpyridinium triflate in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of synthetic chemistry, the choice of reagents is paramount to achieving desired outcomes with efficiency and selectivity. This guide provides a comprehensive evaluation of 1-Fluoro-2,4,6-trimethylpyridinium triflate (F-TMPT), a versatile reagent in palladium-catalyzed reactions. Through a comparative analysis with other common alternatives, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to this compound (F-TMPT)
This compound, also known as F-TMPT or N-Fluoro-sym-collidinium triflate, is an electrophilic fluorinating agent and oxidant that has gained significant traction in modern organic synthesis.[1] Its utility extends to a variety of palladium-catalyzed transformations, where it can act as a fluorine source, a terminal oxidant, or a key facilitator for achieving high regioselectivity. This guide will delve into its performance in four key areas of palladium-catalyzed C-H functionalization: fluorination, arylation, olefination, and amination, comparing its effectiveness against established alternatives such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor.
Palladium-Catalyzed C-H Fluorination: A Comparative Analysis
The direct introduction of fluorine into organic molecules is of immense interest in medicinal chemistry. Palladium-catalyzed C-H fluorination has emerged as a powerful tool for this purpose. In a study on the site-selective fluorination of unactivated C(sp³)–H bonds, F-TMPT was compared with other electrophilic fluorinating agents.
Table 1: Comparison of Fluorinating Agents in Pd-Catalyzed C(sp³)–H Fluorination of an Aliphatic Amide
| Entry | Fluorinating Agent | Yield (%) |
| 1 | Selectfluor | 75 |
| 2 | This compound (F-TMPT) | 12 |
| 3 | 2,6-Dichloro-1-fluoropyridinium triflate | <5 |
| 4 | N-Fluorobenzenesulfonimide (NFSI) | <5 |
Reaction conditions: Substrate (0.1 mmol), Pd(OAc)₂ (10 mol %), fluorinating agent (2.5 equiv), Ag₂CO₃ (2.0 equiv), Phth-Gly-OH (0.3 equiv), DCE/i-PrCN (10:1, 1.0 M), 100 °C, 12 h.
The data clearly indicates that for this specific transformation, Selectfluor is the superior reagent , providing a significantly higher yield compared to F-TMPT and other tested alternatives.
Experimental Protocol: Pd-Catalyzed C(sp³)–H Fluorination
A representative experimental procedure for the palladium-catalyzed fluorination of an aliphatic amide is as follows:
To a sealed vial is added the aliphatic amide substrate (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol %), Selectfluor (88.5 mg, 0.25 mmol, 2.5 equiv), Ag₂CO₃ (55.2 mg, 0.20 mmol, 2.0 equiv), and N-phthaloyl-glycine (Phth-Gly-OH) (6.2 mg, 0.03 mmol, 0.3 equiv). The vial is evacuated and backfilled with nitrogen. A 10:1 mixture of 1,2-dichloroethane (DCE) and isobutyronitrile (i-PrCN) (1.0 mL) is added. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired fluorinated product.
Diagram 1: General Workflow for Pd-Catalyzed C-H Functionalization
Caption: A typical experimental workflow for palladium-catalyzed C-H functionalization reactions.
Palladium-Catalyzed C-H Arylation: The Advantage of F-TMPT in Regiocontrol
In the realm of biaryl synthesis, palladium-catalyzed C-H arylation offers a direct and atom-economical approach. A key challenge in the arylation of monosubstituted arenes is controlling the regioselectivity. A study on the para-selective C-H arylation of toluene derivatives highlighted the crucial role of the oxidant in directing the reaction outcome.
Table 2: Comparison of Oxidants in Pd-Catalyzed para-Selective C-H Arylation of Toluene
| Entry | Oxidant | Yield (%) | para:meta:ortho ratio |
| 1 | This compound (F-TMPT) | 75 | >20:1:0 |
| 2 | K₂S₂O₈ | 65 | 1.7:1:0 |
| 3 | Ag₂O | 40 | 2:1:0 |
| 4 | Oxone | <5 | - |
| 5 | Benzoquinone | <5 | - |
Reaction conditions: N-(quinolin-8-yl)pivalamide (0.2 mmol), Pd(OAc)₂ (10 mol %), oxidant (1.5 equiv), toluene (2 mL), 100 °C, 24 h.
The results demonstrate that F-TMPT is a superior oxidant for achieving high para-selectivity in the arylation of toluene, a feat not achievable with common oxidants like K₂S₂O₈ or Ag₂O.[2] This unique directing effect makes F-TMPT a valuable tool for the synthesis of specific biaryl isomers.
Experimental Protocol: Pd-Catalyzed para-Selective C-H Arylation
The following is a general procedure for the para-selective arylation of toluene:
A screw-capped vial is charged with N-(quinolin-8-yl)pivalamide (48.1 mg, 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %), and this compound (F-TMPT) (86.8 mg, 0.3 mmol, 1.5 equiv). Toluene (2 mL) is then added. The vial is sealed, and the reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the para-arylated product.
Diagram 2: Catalytic Cycle for Pd-Catalyzed C-H Arylation with F-TMPT
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation using F-TMPT as an oxidant.
Palladium-Catalyzed C-H Olefination and Amination
While direct comparative studies with tabulated data for Pd-catalyzed C-H olefination and intramolecular amination are less common, the literature suggests F-TMPT can be an effective oxidant in these transformations as well.
In Pd-catalyzed C-H olefination , oxidants are required to regenerate the active Pd(II) catalyst. While silver salts like AgOAc are commonly employed, F-TMPT can serve as an alternative. The choice of oxidant can influence reaction efficiency and substrate scope.
For Pd-catalyzed intramolecular amination , F-TMPT has been utilized as a two-electron oxidant.[3] This reaction provides a valuable route to nitrogen-containing heterocycles. Alternative oxidants in these reactions include PhI(OAc)₂ and single-electron oxidants like Ce(SO₄)₂. The effectiveness of each oxidant is often substrate-dependent, and optimization is typically required.
General Experimental Considerations
For both olefination and amination reactions, the general experimental workflow is similar to that of arylation and fluorination. Key parameters to optimize include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd(TFA)₂), ligand (if necessary), solvent, temperature, and the stoichiometry of the oxidant.
Experimental Protocol: General Procedure for Pd-Catalyzed Intramolecular C-H Amination
A typical procedure involves the following steps:
To a reaction tube is added the N-protected amine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol %), and the oxidant (e.g., F-TMPT, 0.3 mmol, 1.5 equiv). The tube is sealed, and an appropriate solvent (e.g., MeCN, PhCF₃) is added. The reaction is heated at a specified temperature (e.g., 100-120 °C) for a designated time. Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as filtration and column chromatography.
Conclusion
This compound (F-TMPT) is a multifaceted reagent in palladium-catalyzed reactions. While it may not always be the highest-yielding option, as seen in the case of C(sp³)–H fluorination where Selectfluor excels, its unique ability to induce high para-selectivity in C-H arylation reactions makes it an indispensable tool for targeted synthesis. In C-H olefination and amination reactions, F-TMPT serves as a competent oxidant, though its performance relative to other oxidants can be substrate-dependent.
Researchers and drug development professionals are encouraged to consider the specific transformation and desired outcome when selecting a reagent. For high-yield fluorination of unactivated C-H bonds, Selectfluor appears to be the reagent of choice. However, for achieving challenging regioselectivity in arylation reactions, F-TMPT offers a distinct advantage. As with all catalytic systems, empirical optimization of reaction conditions is crucial for maximizing efficiency and yield. This guide provides a foundational understanding to aid in the rational design and execution of palladium-catalyzed C-H functionalization reactions.
References
A Comparative Guide to Modern Electrophilic Fluorination Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a pivotal strategy in modern drug discovery and materials science. The unique properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Electrophilic fluorination, the formal addition of an electrophilic fluorine equivalent ("F+") to a nucleophilic center, has emerged as a powerful tool for the synthesis of fluorinated compounds. This guide provides an objective comparison of the performance of modern reagents for electrophilic fluorination, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.
N-F Reagents: The Workhorses of Electrophilic Fluorination
The most widely used class of modern electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond. These reagents are generally stable, easy to handle solids, offering a safer alternative to gaseous fluorine.[1] Their reactivity can be tuned by modifying the electronic environment around the nitrogen atom.
Key Players: A Head-to-Head Comparison
Two of the most prominent N-F reagents are Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a cationic reagent known for its high reactivity and versatility.[2][3] It is soluble in polar solvents and can even be used in aqueous conditions.[3]
-
N-Fluorobenzenesulfonimide (NFSI) is a neutral reagent that is generally less reactive than Selectfluor™.[2] This lower reactivity can be advantageous for achieving higher selectivity with certain substrates. It is soluble in a wide range of common organic solvents.[3]
Other notable N-F reagents include N-fluoropyridinium salts and Accufluor™ products, which offer a spectrum of reactivities.[2][4]
Performance Comparison: Data-Driven Insights
The choice of an electrophilic fluorinating agent is dictated by the nature of the substrate and the desired outcome. The following tables summarize the performance of various N-F reagents in the fluorination of common substrate classes.
Table 1: α-Fluorination of Ketones
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Acetophenone | Selectfluor™ | MeCN, rt, 24h | 85 | [5] |
| Propiophenone | Selectfluor™ | MeCN, rt, 12h | 92 | [6] |
| 1-Indanone | Selectfluor™ | MeCN, rt, 6h | 95 | [5] |
| Cyclohexanone | NFSI | THF, NaHMDS, -78 °C to rt | 78 | [7] |
| 4-tert-Butylcyclohexanone | Accufluor™ NFTh | MeOH, rt, 1h | 91 | [4] |
Table 2: Fluorination of 1,3-Dicarbonyl Compounds
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Diethyl malonate | Selectfluor™ | MeCN, rt, 1h | 98 (monofluoro) | [8] |
| Diethyl malonate | Selectfluor™ | MeCN, rt, 24h | 95 (difluoro) | [8] |
| Ethyl 2-oxocyclohexanecarboxylate | NFSI | K2CO3, MeCN, rt | 88 | [9] |
| 2-Acetylcyclohexanone | Selectfluor™ | H2O, rt, 2h | 94 | [6] |
| Dibenzoylmethane | NFSI | NaH, THF, 0 °C to rt | 85 | [10] |
Table 3: Asymmetric Fluorination of β-Keto Esters
| Substrate | Reagent/Catalyst | Conditions | Yield (%) | ee (%) | Reference |
| Ethyl 2-oxo-1-indancarboxylate | Chiral N-F Cinchona Alkaloid | KHMDS, THF, -78 °C | 95 | 92 (S) | [11] |
| tert-Butyl 2-oxocyclopentanecarboxylate | NFSI / Chiral Thiourea | DMAP, MeOH, -60 °C | 92 | 99 | [9] |
| Ethyl benzoylacetate | Selectfluor™ / Ti(TADDOL) | CH2Cl2, rt | 85 | 90 | [9] |
| Ethyl 2-oxocyclohexanecarboxylate | N-Fluoropyridinium triflate / Sc[(R)-F8BNP]3 | CH2Cl2, rt | 91 | 88 | [12] |
Table 4: Fluorination of Aromatic Compounds
| Substrate | Reagent | Conditions | Yield (%) | o:p ratio | Reference |
| Anisole | Selectfluor™ | MeCN, rt | 75 | 1:2 | [3] |
| Phenol | Selectfluor™ | MeCN, rt | 60 | 1:1.5 | [13] |
| N-Acetyl-p-toluidine | NFSI | TFA, rt | 82 | - | [7] |
| 1,3-Dimethoxybenzene | Selectfluor™ | MeCN, rt | 90 | - | [13] |
Experimental Protocols
General Procedure for the α-Fluorination of a Ketone using Selectfluor™
To a solution of the ketone (1.0 mmol) in acetonitrile (5 mL) is added Selectfluor™ (1.1 mmol, 1.1 equiv). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired α-fluoroketone.[5]
General Procedure for the Enantioselective Fluorination of a β-Keto Ester using NFSI and a Chiral Catalyst
To a solution of the β-keto ester (0.5 mmol) and the chiral catalyst (e.g., a chiral thiourea derivative, 10 mol%) in a suitable solvent (e.g., CH2Cl2, 5 mL) at the specified temperature (e.g., -78 °C) is added a base (e.g., K2CO3, 1.5 equiv). After stirring for a short period, a solution of NFSI (0.6 mmol, 1.2 equiv) in the same solvent is added dropwise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, for example, with a saturated aqueous solution of NH4Cl, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Process: Mechanisms and Workflows
To further aid in understanding, the following diagrams illustrate key aspects of electrophilic fluorination.
Caption: Proposed mechanisms for electrophilic fluorination.
Caption: A typical experimental workflow for an electrophilic fluorination reaction.
Caption: A decision tree to guide the selection of an electrophilic fluorinating reagent.
Conclusion
The modern chemist's toolkit for electrophilic fluorination is diverse and powerful, with N-F reagents like Selectfluor™ and NFSI at the forefront. The choice of reagent should be guided by a careful consideration of the substrate's reactivity, the desired selectivity, and the overall reaction conditions. This guide provides a data-driven starting point for researchers to make informed decisions, ultimately accelerating the discovery and development of novel fluorinated molecules. For specific applications, further optimization of reaction parameters will likely be necessary to achieve the best results.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 7. brynmawr.edu [brynmawr.edu]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciforum.net [sciforum.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Electrophilic Fluorinating Agents: 1-Fluoro-2,4,6-trimethylpyridinium triflate vs. Other N-F Reagents
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical step in designing novel compounds with enhanced biological activity and metabolic stability. Electrophilic fluorination using N-F reagents has become a preferred method due to the operational simplicity and the tunable reactivity of these reagents. This guide provides an objective comparison of the performance of 1-Fluoro-2,4,6-trimethylpyridinium triflate against other common N-F reagents, supported by experimental data, to facilitate informed reagent selection.
The reactivity of N-F reagents is a key factor in their application. A more reactive reagent may be necessary for less reactive substrates, while a less reactive one can offer greater selectivity for more sensitive molecules.[1] The choice of an appropriate N-F reagent is often critical for the success of a fluorination reaction, and until recently, this selection was largely based on trial and error.[2][3] However, the establishment of a quantitative reactivity scale has provided a valuable tool for a more rational approach.[2][4][5]
Performance Comparison of N-F Fluorinating Agents
A quantitative reactivity scale for ten common electrophilic fluorinating reagents has been established based on their reaction rates with para-substituted 1,3-diaryl-1,3-dicarbonyl compounds in acetonitrile.[2][5] This scale spans eight orders of magnitude and provides a clear framework for comparing the fluorinating power of these reagents.[2][4]
| Reagent | Abbreviation | Relative Rate Constant (k_rel) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 9 | 1.00 x 10^8 |
| 2-Chloro-N-fluoropyridinium triflate | 8 | 1.15 x 10^7 |
| N-Fluoropyridinium triflate | 7 | 1.35 x 10^6 |
| This compound | 6 | 2.19 x 10^5 |
| N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 5 | 1.10 x 10^5 |
| Synfluor™ (N-Fluoro-2,6-dichloropyridinium triflate) | 4 | 2.29 x 10^4 |
| Selectfluor™ | 3 | 1.00 |
| N-Fluorobenzenesulfonimide | NFSI | 1.29 x 10^-1 |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | 1.10 x 10^-2 |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium tetrafluoroborate | 10 | 1.00 x 10^-3 |
Table 1: Relative reactivity of common N-F reagents towards a 1,3-dicarbonyl substrate in CH₃CN. The relative rate constants are calculated with Selectfluor™ as the reference electrophile (k_rel = 1). Data sourced from Rozatian, N., et al. (2018).[2]
As shown in Table 1, this compound is a highly reactive N-F reagent, significantly more so than the commonly used Selectfluor™ and NFSI.[2] Its high reactivity makes it suitable for the fluorination of less reactive nucleophiles.[1] The electron-donating methyl groups on the pyridinium ring slightly reduce its reactivity compared to the unsubstituted N-fluoropyridinium triflate. The nature of the counter-anion also plays a role, with the triflate salt being slightly more reactive than the corresponding tetrafluoroborate salt.[2]
Experimental Protocols
The following is a general procedure adapted from the kinetic studies used to establish the reactivity scale of N-F reagents.[2]
General Procedure for Fluorination of 1,3-Dicarbonyl Compounds
Materials:
-
1,3-diaryl-1,3-dicarbonyl substrate (e.g., 1,3-diphenyl-1,3-propanedione)
-
N-F fluorinating agent (e.g., this compound)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer
-
UV-Vis spectrophotometer or NMR spectrometer for reaction monitoring
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 1,3-dicarbonyl substrate in anhydrous acetonitrile in a volumetric flask.
-
Prepare a separate stock solution of the N-F fluorinating agent in anhydrous acetonitrile in another volumetric flask.
-
-
Reaction Setup:
-
In a temperature-controlled cuvette or NMR tube, place a known volume of the substrate stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the N-F reagent stock solution to the substrate solution.
-
Immediately begin monitoring the reaction progress. The consumption of the enol form of the 1,3-dicarbonyl starting material can be followed by the decrease in its characteristic absorbance using a UV-Vis spectrophotometer.[6] Alternatively, the reaction can be monitored by ¹H or ¹⁹F NMR spectroscopy.
-
-
Data Analysis:
-
The kinetic data (concentration vs. time) is plotted and fitted to the appropriate rate law (typically pseudo-first-order or second-order) to determine the rate constant of the reaction.
-
Reaction Mechanism and Selectivity
The mechanism of electrophilic fluorination by N-F reagents is a topic of ongoing discussion, with two primary pathways proposed: a direct SN2 attack on the fluorine atom or a single-electron transfer (SET) process.[7] Kinetic studies on the fluorination of 1,3-dicarbonyl derivatives with a range of N-F reagents suggest that the SN2 mechanism is more likely.[7]
The prevailing mechanism can influence the selectivity of the reaction. The SN2 pathway is generally associated with higher predictability and stereoselectivity. The high reactivity of reagents like this compound can sometimes lead to reduced selectivity in complex substrates with multiple nucleophilic sites. In such cases, a less reactive reagent like NFSI might be a better choice to achieve higher chemoselectivity.
Workflow for Selecting an N-F Fluorinating Agent
The selection of an appropriate N-F reagent is a critical decision in the experimental design. The following workflow provides a logical approach to this process.
References
- 1. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
Benchmarking the stability and ease of handling of commercial fluorinating agents
A Comparative Guide to the Stability and Handling of Commercial Fluorinating Agents
For researchers, scientists, and drug development professionals, the choice of a fluorinating agent is critical, impacting not only the success of a reaction but also laboratory safety. The strategic introduction of fluorine can significantly alter a molecule's properties, enhancing metabolic stability, bioavailability, and binding affinity.[1] This guide provides an objective comparison of common commercial fluorinating agents, focusing on their stability and ease of handling, supported by experimental data and detailed protocols.
Electrophilic vs. Deoxyfluorinating Agents: A Summary
Fluorinating agents can be broadly categorized into electrophilic ("F⁺" donors) and nucleophilic/deoxyfluorinating agents. Electrophilic agents, such as those with a nitrogen-fluorine (N-F) bond, are ideal for fluorinating electron-rich centers like enolates and aromatics.[1][2] Deoxyfluorinating agents replace oxygen atoms with fluorine, commonly converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[3]
Stability and Handling Comparison of Common Fluorinating Agents
The stability and ease of handling of a fluorinating agent are paramount for safe and reproducible experimentation. Modern reagents have been developed to overcome the significant hazards associated with older agents like DAST, which is known for its thermal instability and the generation of corrosive hydrogen fluoride (HF).[3][4][5][6]
Table 1: Stability and Handling Characteristics of Selected Fluorinating Agents
| Reagent Family | Specific Agent | Physical Form | Key Stability Characteristics | Handling & Safety Considerations |
| Electrophilic (N-F) | Selectfluor® (F-TEDA-BF₄) | Crystalline Solid[7] | Highly stable, non-hygroscopic, air and moisture stable.[7][8][9] | Easy and safe to handle white solid.[10] Does not require special handling procedures.[11] |
| N-Fluorobenzenesulfonimide (NFSI) | Crystalline Solid | Stable, economical, and safe fluorinating agent.[12] | Easy to handle and soluble in various organic solvents.[12][13] | |
| Deoxyfluorinating | DAST (Diethylaminosulfur Trifluoride) | Liquid | Thermally unstable; can decompose violently at elevated temperatures (onset at 60°C).[5][14] | Corrosive and moisture-sensitive; generates HF.[3][15] Requires careful handling.[16] |
| Deoxo-Fluor® | Liquid | More thermally stable than DAST but still has a decomposition onset at 60°C.[5][14] | Corrosive; generates HF.[3][6] | |
| XtalFluor-E® | Crystalline Solid[5] | Significantly enhanced thermal stability compared to DAST and Deoxo-Fluor® (onset at 119°C).[3][5] | Easy to handle solid; does not generate free HF under anhydrous conditions and can be used in standard glassware.[3][5][6] Amenable to short-term handling in the open atmosphere. | |
| XtalFluor-M® | Crystalline Solid[5] | Higher thermal stability than XtalFluor-E® (onset at 141°C).[5] | Similar handling advantages to XtalFluor-E®.[3][5] |
Table 2: Solubility of Common Fluorinating Agents
| Reagent | Acetonitrile | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Toluene | Water |
| Selectfluor® | Soluble[7] | Sparingly Soluble | Sparingly Soluble | Insoluble | Soluble[7][17] |
| NFSI | Soluble[12] | Soluble | Soluble | Soluble | Insoluble |
| DAST | Soluble | Soluble | Soluble | Soluble | Reacts |
| XtalFluor-E® | Soluble | Soluble | Soluble | Soluble | Reacts |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a general method for assessing the thermal stability of a fluorinating agent.[18][19][20]
Objective: To determine the onset of thermal decomposition for a given fluorinating agent.
Instrumentation and Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen (or other inert gas)
-
TGA crucibles (e.g., alumina or platinum)
-
Microbalance
-
Fluorinating agent sample (5-10 mg)
Procedure:
-
Instrument Preparation: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the fluorinating agent into a tared TGA crucible.
-
TGA Setup: Place the crucible in the TGA furnace. Purge the system with nitrogen at a flow rate of 20-50 mL/min to create an inert atmosphere.[18]
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a suitable upper limit (e.g., 300-600 °C) at a heating rate of 10 °C/min.[18]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins on the TGA curve.[21]
Protocol 2: Representative Electrophilic Fluorination of a β-Ketoester
This protocol is a representative procedure for comparing the efficacy and handling of electrophilic fluorinating agents like Selectfluor® and NFSI.
Objective: To perform a small-scale fluorination of ethyl 2-oxocyclopentanecarboxylate to compare reagent handling and reaction outcome.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Electrophilic fluorinating agent (e.g., Selectfluor® or NFSI)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with stir bar
-
Standard glassware for workup and purification
-
TLC plates for reaction monitoring
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate (1 mmol) in anhydrous acetonitrile (5 mL).
-
Reagent Addition: Add the electrophilic fluorinating agent (1.1 mmol) to the stirred solution at room temperature. Note any visible changes (e.g., color change, exotherm).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to determine yield and purity.
Visualization of Selection Workflow
The selection of an appropriate fluorinating agent depends on several factors, including the desired transformation, substrate tolerance, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Workflow for selecting a suitable commercial fluorinating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SelectFluor - Enamine [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. Selectfluor™ [sigmaaldrich.com]
- 10. REF Case study search [impact.ref.ac.uk]
- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simpler fluorine chemistry [soci.org]
- 15. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. usbio.net [usbio.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mse.washington.edu [mse.washington.edu]
- 21. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures for 1-Fluoro-2,4,6-trimethylpyridinium triflate
This document provides essential safety and logistical information for the proper handling and disposal of 1-Fluoro-2,4,6-trimethylpyridinium triflate. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in laboratory and drug development settings. This compound is classified as a hazardous material and requires disposal through certified hazardous waste management services.
Understanding the Hazards
This compound is a corrosive chemical that causes severe skin burns and eye damage.[1][2][3] It is imperative to consult the specific Safety Data Sheet (SDS) for the material in use before handling.[1] Due to the general toxicity of pyridinium compounds to aquatic life, improper disposal that allows the substance to enter drains or waterways must be strictly avoided.[4][5]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that all appropriate safety measures are in place.
-
Engineering Controls : All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[4][5] An emergency eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : Wear chemical safety goggles and a face shield.[1][5]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or butyl rubber.[4][5] Gloves must be inspected before use and disposed of properly after handling.[5]
-
Body Protection : A flame-resistant laboratory coat or a chemical-resistant apron is required.[4]
-
Step-by-Step Disposal Protocol
The mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service.[6] Do not attempt to dispose of this chemical down the drain or in regular solid waste .[5][7]
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[8]
-
Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[8][9]
Step 2: Waste Collection and Containerization
-
Collect all waste in a designated, compatible, and sealable hazardous waste container.[8][9]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should include the appropriate hazard pictograms (e.g., Corrosive).[8][10][11]
Step 3: Storage
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[7][8]
-
The storage area should be secure and away from incompatible materials.[9]
Step 4: Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and final disposal.[4][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][2]
Step 5: Empty Container Disposal
-
Triple rinse the empty container with an appropriate solvent (e.g., water, if permissible by local guidelines, or an organic solvent like acetone).
-
The first rinseate is considered hazardous and must be collected in your designated hazardous waste container.[4]
-
Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your local EHS guidelines.[4]
-
Dispose of the decontaminated container according to your institution's guidelines.
Spill Management
In the event of a spill, take the following immediate actions:
-
Alert and Evacuate : Alert personnel in the immediate area and evacuate if necessary.[4]
-
Personal Protection : Before attempting any cleanup, don the appropriate PPE as described above.[4]
-
Control and Contain : Prevent the spill from spreading by using an inert, non-combustible absorbent material such as sand, vermiculite, or chemical absorbent pads.[4][8]
-
Clean-up : Carefully collect the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[4][9]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[4]
-
Report : Report the spill to your laboratory supervisor and EHS office.[4]
Data and Hazard Summary
The following table summarizes key quantitative data and hazard classifications for this compound.
| Property | Value | Citation(s) |
| CAS Number | 107264-00-6 | [1][10][11] |
| Molecular Formula | C₉H₁₁F₄NO₃S | [2][11] |
| Molecular Weight | 289.25 g/mol | [2][10][11] |
| Appearance | White to yellow powder | |
| Melting Point | 162-165 °C | [11] |
| GHS Pictogram | GHS05 (Corrosion) | [10][11] |
| GHS Signal Word | Danger | [1][2][10] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1][2][10] |
| Hazard Class | Skin Corrosion 1B / 1C | [2][3][10] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [10][11] |
| WGK (Germany) | WGK 3 (highly hazardous for water) | [10][11] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Waste Disposal Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1-Fluoro-2,4,6-trimethylpyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | C9H11F4NO3S | CID 2724575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. ufz.de [ufz.de]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. 1-氟-2,4,6-三甲基吡啶三氟甲磺酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1-フルオロ-2,4,6-トリメチルピリジニウムトリフラート technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for 1-Fluoro-2,4,6-trimethylpyridinium triflate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety and logistical information for the proper management of 1-Fluoro-2,4,6-trimethylpyridinium triflate, a versatile reagent in modern organic synthesis. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Chemical Identifier:
Hazard Identification and GHS Classification: This compound is classified as causing severe skin burns and eye damage (Skin Corrosion, Sub-category 1B).[2] The signal word is "Danger".[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this reagent. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Always wear safety goggles with side shields.[3] For operations with a higher risk of splashing, a face shield must be worn in addition to safety goggles.[3] |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned.[3] |
| Nitrile Gloves | Nitrile gloves are recommended for their resistance to pyridine-based compounds.[3][4] Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[3] | |
| Respiratory | Fume Hood or Respirator | All handling of this chemical should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[4][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational steps is crucial for safe handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.[5]
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before opening the container.
-
Weighing and Dispensing:
-
Reaction Setup:
-
Add the reagent to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction setup is secure and properly assembled.
-
-
Post-Handling:
Emergency Procedures
In the event of an accidental exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][7] Remove contaminated clothing and shoes.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[2][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][6] Rinse the mouth with water.[2][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Storage and Disposal Plan
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is 2-8°C.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][8]
-
Store away from incompatible materials such as strong oxidizers and acids.[5]
Disposal:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[2][6]
-
Waste material should be collected in a designated, properly labeled, and sealed container for hazardous chemical waste.[5]
-
Do not dispose of down the drain or in regular trash.
Below is a workflow diagram illustrating the key steps for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound 95 107264-00-6 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. kishida.co.jp [kishida.co.jp]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
